molecular formula C22H25Cl2N7O B10779493 CTX-0294885 hydrochloride

CTX-0294885 hydrochloride

货号: B10779493
分子量: 474.4 g/mol
InChI 键: YAPUQOBTRMFPST-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

CTX-0294885 hydrochloride is a useful research compound. Its molecular formula is C22H25Cl2N7O and its molecular weight is 474.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

分子式

C22H25Cl2N7O

分子量

474.4 g/mol

IUPAC 名称

2-[[5-chloro-2-(4-piperazin-1-ylanilino)pyrimidin-4-yl]amino]-N-methylbenzamide;hydrochloride

InChI

InChI=1S/C22H24ClN7O.ClH/c1-24-21(31)17-4-2-3-5-19(17)28-20-18(23)14-26-22(29-20)27-15-6-8-16(9-7-15)30-12-10-25-11-13-30;/h2-9,14,25H,10-13H2,1H3,(H,24,31)(H2,26,27,28,29);1H

InChI 键

YAPUQOBTRMFPST-UHFFFAOYSA-N

规范 SMILES

CNC(=O)C1=CC=CC=C1NC2=NC(=NC=C2Cl)NC3=CC=C(C=C3)N4CCNCC4.Cl

产品来源

United States

Foundational & Exploratory

Unveiling the Action of CTX-0294885 Hydrochloride: A Technical Guide to a Broad-Spectrum Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth analysis of the mechanism of action of CTX-0294885 hydrochloride, a potent, broad-spectrum kinase inhibitor. Developed for researchers, scientists, and drug development professionals, this document details the compound's inhibitory activity, its application in kinome profiling, and the experimental protocols for its use.

Core Mechanism of Action

This compound is a novel bisanilino pyrimidine that functions as a broad-spectrum inhibitor of protein kinases.[1][2][3][4] Its primary mechanism of action is the competitive binding to the ATP-binding pocket of a wide array of kinases, thereby preventing the phosphorylation of their respective substrates and inhibiting their downstream signaling functions.[5] This characteristic makes it a powerful tool for chemical proteomics and the global analysis of kinase signaling networks, also known as kinome profiling.[6][7]

The hydrochloride salt form of CTX-0294885 enhances its solubility and stability for experimental use. The core inhibitory activity resides in the CTX-0294885 molecule itself.

Quantitative Inhibitory Activity

CTX-0294885 has demonstrated potent inhibitory activity against a diverse range of kinases. The half-maximal inhibitory concentration (IC₅₀) values for several key kinases have been determined, highlighting its broad-spectrum nature.

Target KinaseIC₅₀ (nM)
FLT31
Src2
JAK23
VEGFR33
FAK4
Aurora kinase A18
JAK328
Table 1: In vitro inhibitory activity of CTX-0294885 against a panel of kinases.[1]

Application in Kinome Profiling

A significant application of CTX-0294885 is as an affinity reagent for the enrichment and identification of kinases from complex biological samples using mass spectrometry.[7] When immobilized on a solid support, such as Sepharose beads, CTX-0294885 can capture a large portion of the expressed kinome from cell or tissue lysates.[1][7]

In a notable study using the MDA-MB-231 human breast cancer cell line, CTX-0294885 was able to capture 235 distinct protein kinases, including all members of the AKT family.[1][6][7] This comprehensive capture capability underscores its utility in identifying novel kinase targets and understanding the reprogramming of kinase signaling in disease states.

Impact on Key Signaling Pathways

Given its broad-spectrum activity, CTX-0294885 can impinge on multiple critical signaling pathways simultaneously. This makes it a valuable tool for dissecting complex signaling networks. The primary utility of CTX-0294885 is not as a specific pathway inhibitor, but as a tool to identify and quantify the kinases that constitute these pathways in a particular biological context.

PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival.[8] Several kinases within this pathway and its upstream activators are potential targets of CTX-0294885. By inhibiting kinases that directly or indirectly regulate this pathway, CTX-0294885 can be used to probe its activation state. For instance, its ability to capture all members of the AKT family is particularly noteworthy.[6]

PI3K_Akt_mTOR_Pathway CTX CTX-0294885 Hydrochloride RTK Receptor Tyrosine Kinases (e.g., VEGFR3) CTX->RTK Akt Akt CTX->Akt PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 PDK1->Akt mTORC1 mTORC1 Akt->mTORC1 Downstream Cell Growth, Proliferation, Survival mTORC1->Downstream

CTX-0294885 can inhibit multiple nodes in the PI3K/Akt/mTOR pathway.
JAK/STAT Pathway

The JAK/STAT pathway is crucial for cytokine signaling and immune responses.[9][10][11] CTX-0294885 has demonstrated direct inhibitory activity against key components of this pathway, namely JAK2 and JAK3.[1] This allows for its use in studying the role of these kinases in various inflammatory and neoplastic diseases.

JAK_STAT_Pathway CTX CTX-0294885 Hydrochloride JAK JAK2, JAK3 CTX->JAK CytokineReceptor Cytokine Receptor CytokineReceptor->JAK STAT STAT JAK->STAT phosphorylates STAT_dimer STAT Dimer STAT->STAT_dimer Nucleus Nucleus STAT_dimer->Nucleus GeneExpression Gene Expression Nucleus->GeneExpression

CTX-0294885 directly inhibits key JAK kinases in the JAK/STAT pathway.
MAPK Pathway

The MAPK pathway regulates a wide range of cellular processes, including proliferation, differentiation, and stress responses.[7][12][13] Upstream activators of this pathway, such as receptor tyrosine kinases and Src family kinases, are inhibited by CTX-0294885.[1] This enables the use of the compound to investigate the complex regulation of MAPK signaling.

MAPK_Pathway CTX CTX-0294885 Hydrochloride GrowthFactorReceptor Growth Factor Receptor CTX->GrowthFactorReceptor Src Src CTX->Src GrowthFactorReceptor->Src Ras Ras Src->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Downstream Proliferation, Differentiation ERK->Downstream

CTX-0294885 inhibits upstream regulators of the MAPK signaling cascade.

Experimental Protocols

In Vitro Kinase Inhibition Assay

This protocol outlines the general steps for determining the IC₅₀ of CTX-0294885 against a specific kinase.

  • Reaction Setup: Prepare a 15 µL assay reaction in a 384-well plate containing assay buffer (10 mM HEPES pH 7.4, 10 mM MgCl₂, 0.01% (v/v) Tween-20, 50 µM Na₃VO₄, 0.01% (w/v) albumin, 1 mM DTT), a biotinylated peptide substrate (111 nM), and ATP at a concentration equal to the Kₘ of the kinase.[3]

  • Compound Addition: Add this compound from an 11-point dilution series in DMSO. Include positive (no inhibitor) and negative (no enzyme) controls with the same volume of DMSO.[3]

  • Enzyme Addition: Add the target kinase at a predetermined concentration (typically 0.2-8 nM).[3]

  • Incubation: Incubate the reaction for 90 minutes at 30°C.[3]

  • Reaction Termination: Stop the reaction by adding 5 µL of Stop buffer (10 mM HEPES pH 7.4, 25 mM NaCl, 100 mM EDTA, 0.01% (v/v) Tween-20) containing streptavidin-coated donor and anti-phosphotyrosine acceptor beads.[3]

  • Detection: Measure the signal (e.g., fluorescence or luminescence) to determine the extent of peptide phosphorylation.

  • Data Analysis: Calculate the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection & Analysis Assay_Mix Prepare Assay Mix (Buffer, Substrate, ATP) Add_Inhibitor Add CTX-0294885 to Assay Mix Assay_Mix->Add_Inhibitor Inhibitor_Dilution Prepare Serial Dilution of CTX-0294885 Inhibitor_Dilution->Add_Inhibitor Add_Kinase Add Kinase to Initiate Reaction Add_Inhibitor->Add_Kinase Incubate Incubate at 30°C for 90 min Add_Kinase->Incubate Stop_Reaction Stop Reaction and Add Detection Reagents Incubate->Stop_Reaction Read_Plate Measure Signal Stop_Reaction->Read_Plate Calculate_IC50 Calculate IC50 Read_Plate->Calculate_IC50

Workflow for in vitro kinase inhibition assay.
Affinity Purification of Kinases for Mass Spectrometry

This protocol provides a general workflow for using CTX-0294885-coupled beads to enrich kinases from cell lysates.

  • Cell Lysis: Lyse cells in a suitable buffer containing protease and phosphatase inhibitors to generate a whole-cell lysate.

  • Lysate Preparation: Quantify the protein concentration of the lysate. For each affinity purification, use a standardized amount of total protein (e.g., 1-5 mg).

  • Bead Incubation: Incubate the cell lysate with CTX-0294885-coupled Sepharose beads. The incubation is typically performed overnight at 4°C with gentle rotation.

  • Washing: Wash the beads extensively with lysis buffer to remove non-specifically bound proteins.

  • Elution: Elute the captured kinases from the beads using a buffer containing a high concentration of a denaturant (e.g., SDS).

  • Sample Preparation for Mass Spectrometry: Prepare the eluted proteins for mass spectrometry analysis. This typically involves reduction, alkylation, and tryptic digestion to generate peptides.

  • LC-MS/MS Analysis: Analyze the peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the captured kinases.

Affinity_Purification_Workflow Cell_Lysis Cell Lysis Protein_Quant Protein Quantification Cell_Lysis->Protein_Quant Incubation Incubation with CTX-0294885 Beads Protein_Quant->Incubation Washing Wash Beads Incubation->Washing Elution Elute Bound Kinases Washing->Elution Digestion Protein Digestion to Peptides Elution->Digestion LC_MS LC-MS/MS Analysis Digestion->LC_MS Data_Analysis Kinase Identification and Quantification LC_MS->Data_Analysis

Workflow for affinity purification of kinases using CTX-0294885.

Conclusion

This compound is a valuable research tool for the study of kinome signaling. Its broad-spectrum inhibitory profile, coupled with its utility as an affinity reagent, provides a powerful platform for identifying kinase targets, elucidating the architecture of signaling pathways, and investigating the mechanisms of drug action and resistance. The data and protocols presented in this guide offer a comprehensive resource for researchers leveraging this potent kinase inhibitor in their studies.

References

In-Depth Technical Guide: CTX-0294885 Hydrochloride and its Target Kinases

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CTX-0294885 hydrochloride is a potent, broad-spectrum, ATP-competitive kinase inhibitor. It belongs to the bisanilino pyrimidine class of compounds and has emerged as a powerful tool for chemical proteomics and the comprehensive analysis of cellular kinomes. This technical guide provides a detailed overview of the target kinases of CTX-0294885, presenting quantitative data, experimental methodologies, and visual representations of relevant signaling pathways and workflows. The information herein is designed to support researchers and drug development professionals in leveraging this compound for kinome profiling and therapeutic discovery.

Target Kinase Profile of this compound

CTX-0294885 has been demonstrated to inhibit a wide array of protein kinases, cutting across various kinase families. Its broad-spectrum nature makes it an effective reagent for enriching and identifying a significant portion of the expressed kinome in a given cell type.

Quantitative Inhibition Data

Initial in vitro screening of CTX-0294885 has provided specific IC50 values for a panel of key kinases, highlighting its potent activity against several important therapeutic targets.[1]

Target KinaseIC50 (nM)
FLT31
Src2
VEGFR33
JAK23
FAK4
Aurora Kinase A18
JAK328
Comprehensive Kinome Profiling

A landmark study by Zhang et al. (2013) utilized CTX-0294885 as an affinity reagent for mass spectrometry-based kinome profiling in the MDA-MB-231 human breast cancer cell line.[2][3] This comprehensive analysis led to the identification of 235 protein kinases that bind to CTX-0294885.[2][3] Notably, this included all members of the AKT family, which had not been previously captured by other broad-spectrum kinase inhibitors.[2][3] The full list of these 235 kinases is available in the supplementary data of the aforementioned publication, accessible through the ProteomeXchange Consortium with the dataset identifier PXD000239.[2]

Key Signaling Pathways Targeted by CTX-0294885

The kinases potently inhibited by CTX-0294885 are integral components of critical cellular signaling pathways implicated in cancer, inflammation, and other diseases. The broad-spectrum nature of this inhibitor allows for the simultaneous interrogation of multiple signaling cascades.

Below is a diagram illustrating a simplified overview of some of the key signaling pathways affected by CTX-0294885, based on its known high-affinity targets.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_mitosis Mitosis VEGFR3 VEGFR3 PI3K PI3K VEGFR3->PI3K VEGF-C FLT3 FLT3 FLT3->PI3K FLT3-L Integrin Integrins FAK FAK Integrin->FAK Src Src FAK->Src STAT3 STAT3 Src->STAT3 JAK2 JAK2 JAK2->STAT3 STAT5 STAT5 JAK2->STAT5 JAK3 JAK3 JAK3->STAT5 AKT AKT PI3K->AKT GeneExpression Gene Expression (Proliferation, Survival, Angiogenesis, Inflammation) AKT->GeneExpression STAT3->GeneExpression STAT5->GeneExpression AuroraA Aurora Kinase A CellCycle Cell Cycle Progression AuroraA->CellCycle G cluster_workflow Kinome Profiling Workflow A Cell Lysis B Protein Quantification A->B C Incubation with CTX-0294885 Beads B->C D Washing Steps C->D E Elution of Bound Kinases D->E F Protein Digestion (e.g., Trypsin) E->F G Peptide Desalting F->G H LC-MS/MS Analysis G->H I Data Analysis (Protein Identification & Quantification) H->I

References

CTX-0294885 Hydrochloride: A Technical Guide for Kinome Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

CTX-0294885 hydrochloride is a potent, broad-spectrum kinase inhibitor, identified as a novel bisanilino pyrimidine.[1][2] It serves as a powerful analytical reagent for the comprehensive analysis of kinome signaling networks.[3][4][5] This technical guide provides an in-depth overview of this compound, including its mechanism of action, applications in kinome profiling, and detailed experimental methodologies. The information presented is intended to support researchers in utilizing this tool for the investigation of complex signaling pathways implicated in various diseases, such as cancer, inflammation, and diabetes.[3][4][6]

Introduction

The study of the kinome, the complete set of protein kinases in an organism, is crucial for understanding cellular signaling and identifying therapeutic targets. Broad-spectrum kinase inhibitors are invaluable tools for enriching and identifying large portions of the expressed kinome through mass spectrometry-based proteomics. This compound has emerged as a significant reagent in this field due to its extensive coverage of the kinome.[2]

Mechanism of Action

This compound functions as a broad-spectrum kinase inhibitor.[5] Its chemical structure, a bisanilino pyrimidine, allows it to bind to the ATP-binding site of a wide range of kinases, thereby inhibiting their activity. This property has been leveraged to develop it into a Sepharose-supported kinase capture reagent, enabling the affinity purification of kinases from cell lysates.[1][2]

Quantitative Data

Kinase Inhibition Profile

An initial in vitro screen demonstrated the potent inhibitory activity of CTX-0294885 against a variety of kinases. The half-maximal inhibitory concentrations (IC50) for several key kinases are summarized in the table below.

KinaseIC50 (nM)
FLT31
Src2
JAK23
VEGF Receptor 33
FAK4
Aurora Kinase A18
JAK328
Table 1: In vitro inhibitory activity of CTX-0294885 against a panel of kinases.[7]
Kinome Capture Performance

CTX-0294885, when immobilized on Sepharose beads, serves as an effective affinity reagent for capturing a large number of kinases from complex biological samples.

Cell LineNumber of Protein Kinases CapturedKey Captured Kinase Families
MDA-MB-231235All members of the AKT family
Table 2: Kinase capture efficiency of CTX-0294885-immobilized beads in a human breast cancer cell line.[2][4][6][7]

When used in combination with a mixture of three other commonly used kinase inhibitors (Purvalanol B, SU6668, and VI16832), the number of identified kinases from MDA-MB-231 cells increased to 261, representing one of the largest kinome coverages from a single cell line reported to date.[2][8]

Experimental Protocols

The primary application of this compound is in mass spectrometry-based kinome profiling. The following is a generalized workflow for this application.

Preparation of CTX-0294885-Coupled Affinity Resin

CTX-0294885 is chemically coupled to a solid support, typically Sepharose beads, to create an affinity matrix for kinase enrichment. This process involves activating the Sepharose resin and then incubating it with CTX-0294885 to form a stable covalent bond.

Cell Lysis and Lysate Preparation

The target cells (e.g., MDA-MB-231) are cultured and then lysed to release the cellular proteins, including kinases. The lysis buffer should be optimized to maintain protein integrity and solubility.

Affinity Enrichment of Kinases

The cell lysate is incubated with the CTX-0294885-coupled Sepharose beads. The broad-spectrum inhibitory nature of CTX-0294885 allows it to bind to a wide array of kinases present in the lysate. Non-specifically bound proteins are removed through a series of wash steps.

Elution and Sample Preparation for Mass Spectrometry

The captured kinases are eluted from the affinity resin. The eluted proteins are then typically denatured, reduced, alkylated, and digested into peptides using an enzyme such as trypsin.

LC-MS/MS Analysis

The resulting peptide mixture is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The mass spectrometer sequences the peptides, and the resulting data is used to identify the corresponding proteins (kinases).

Visualizations

Experimental Workflow for Kinome Profiling

KinomeProfilingWorkflow cluster_sample_prep Sample Preparation cluster_enrichment Kinase Enrichment cluster_ms_analysis Mass Spectrometry Analysis cluster_output Output CellCulture Cell Culture (e.g., MDA-MB-231) CellLysis Cell Lysis CellCulture->CellLysis Lysate Clarified Lysate CellLysis->Lysate Incubation Incubation Lysate->Incubation CTXbeads CTX-0294885 -Sepharose Beads CTXbeads->Incubation Wash Washing Steps Incubation->Wash Elution Elution Wash->Elution Digestion Tryptic Digestion Elution->Digestion LCMS LC-MS/MS Digestion->LCMS DataAnalysis Data Analysis LCMS->DataAnalysis KinomeProfile Identified Kinases DataAnalysis->KinomeProfile

Caption: Workflow for kinome profiling using this compound.

Conceptual Representation of Kinase Capture

KinaseCapture cluster_lysate Cell Lysate cluster_bead CTX-0294885 Bead K1 Kinase 1 CTX CTX-0294885 K1->CTX Binds K2 Kinase 2 K2->CTX Binds P1 Other Protein AKT AKT Kinase AKT->CTX Binds P2 Other Protein

Caption: Selective capture of kinases by CTX-0294885 from a complex protein mixture.

Conclusion

This compound is a valuable research tool for the comprehensive analysis of the kinome. Its broad-spectrum inhibitory activity and successful application in affinity purification coupled with mass spectrometry make it a powerful reagent for identifying and quantifying kinases in various biological systems. The methodologies and data presented in this guide provide a foundation for researchers to effectively utilize this compound in their studies of kinase signaling networks, potentially facilitating the development of novel therapeutic strategies.[2][5]

References

In-Depth Technical Guide to CTX-0294885 Hydrochloride: A Broad-Spectrum Kinase Inhibitor for Kinome Profiling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

CTX-0294885 hydrochloride is a novel, potent, bisanilino pyrimidine-based broad-spectrum kinase inhibitor. It has emerged as a powerful chemical tool for the comprehensive analysis of the human kinome. This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, and biological activity of this compound. A primary application of this molecule is its use as an affinity reagent for the enrichment and identification of protein kinases from complex biological samples, such as cell lysates, enabling large-scale kinome profiling by mass spectrometry. Detailed experimental protocols for its application in affinity purification and a summary of its known kinase targets are presented to facilitate its use in research and drug discovery.

Chemical Structure and Physicochemical Properties

CTX-0294885 is characterized by a bisanilino pyrimidine core structure. The hydrochloride salt enhances its solubility in aqueous solutions, making it suitable for various biochemical and cellular assays.

Chemical Structure:

  • Systematic Name: 2-((5-Chloro-2-((4-(piperazin-1-yl)phenyl)amino)pyrimidin-4-yl)amino)-N-methylbenzamide hydrochloride

  • Molecular Formula: C₂₂H₂₅Cl₂N₇O

  • Molecular Weight: 474.39 g/mol

  • CAS Number: 2319590-02-6 (hydrochloride); 1439934-41-4 (free base)

  • SMILES: Cl.CNC(=O)c1ccccc1Nc1ncc(Cl)c(Nc2ccc(cc2)N2CCNCC2)n1

Physicochemical Properties:

PropertyValueReference
AppearanceLight yellow to yellow solid[1]
Purity≥98%[1]
Solubility
H₂O55 mg/mL (115.94 mM) (with sonication)[1]
DMSO9.17 mg/mL (19.33 mM) (with sonication)[1]

Biological Activity and Mechanism of Action

CTX-0294885 acts as a broad-spectrum ATP-competitive kinase inhibitor. Its design allows it to bind to the ATP-binding pocket of a wide range of protein kinases, thereby inhibiting their catalytic activity. This property makes it an excellent tool for affinity-based capture of kinases. When immobilized on a solid support, such as Sepharose beads, CTX-0294885 can be used to selectively enrich kinases from cell lysates.[2] This enrichment enables the subsequent identification and quantification of a large portion of the expressed kinome using mass spectrometry.

A key study demonstrated that CTX-0294885-immobilized beads could capture 235 protein kinases from MDA-MB-231 human breast cancer cells, including all members of the AKT family.[3][4]

Inhibitory Activity (IC₅₀):

Kinase TargetIC₅₀ (nM)Reference
FLT31[1]
Src2[1]
JAK23[1]
VEGFR33[1]
FAK4[1]
Aurora kinase A18[1]
JAK328[1]

Experimental Protocols

The primary application of CTX-0294885 is in kinome profiling through affinity purification coupled with mass spectrometry (AP-MS). The following is a detailed protocol adapted from the seminal work by Zhang et al., 2013 in the Journal of Proteome Research.

Preparation of CTX-0294885-Coupled Affinity Resin

CTX-0294885 can be covalently coupled to a solid support, such as NHS-activated Sepharose beads, through a suitable linker to create an affinity matrix. Commercially available pre-coupled beads are also an option.

Cell Culture and Lysis
  • Cell Culture: Culture MDA-MB-231 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO₂.

  • Cell Lysis:

    • Wash confluent cell monolayers with ice-cold phosphate-buffered saline (PBS).

    • Lyse the cells in a lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

    • Scrape the cells and collect the lysate.

    • Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

    • Determine the protein concentration of the supernatant using a standard protein assay (e.g., BCA assay).

Affinity Purification of Kinases
  • Bead Equilibration: Wash the CTX-0294885-coupled Sepharose beads with lysis buffer.

  • Incubation: Incubate the clarified cell lysate with the equilibrated beads (e.g., 1 mg of protein lysate per 20 µL of bead slurry) for 1-2 hours at 4°C with gentle rotation.

  • Washing:

    • Pellet the beads by centrifugation and discard the supernatant.

    • Wash the beads extensively with lysis buffer to remove non-specifically bound proteins.

    • Perform additional washes with a high-salt buffer followed by a low-salt buffer to further reduce non-specific binding.

  • Elution: Elute the bound kinases from the beads using an appropriate elution buffer, such as a buffer containing a high concentration of a competing free kinase inhibitor or a low pH solution. A common method is to use an SDS-PAGE sample buffer and heat the beads to denature and elute the proteins.

Protein Digestion and Mass Spectrometry Analysis
  • In-gel or In-solution Digestion:

    • Separate the eluted proteins by SDS-PAGE and perform in-gel digestion with trypsin.

    • Alternatively, perform in-solution digestion of the eluted proteins.

  • LC-MS/MS Analysis:

    • Analyze the resulting peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

    • Use a high-resolution mass spectrometer (e.g., an Orbitrap) for optimal protein identification and quantification.

  • Data Analysis:

    • Search the acquired MS/MS spectra against a human protein database (e.g., Swiss-Prot) using a search engine like Mascot or Sequest.

    • Identify and quantify the enriched protein kinases.

Mandatory Visualizations

Kinome Profiling Workflow using CTX-0294885

KinomeProfilingWorkflow cluster_sample_prep Sample Preparation cluster_affinity_purification Affinity Purification cluster_analysis Analysis cell_culture 1. Cell Culture (e.g., MDA-MB-231) cell_lysis 2. Cell Lysis (Lysis Buffer + Inhibitors) cell_culture->cell_lysis clarification 3. Lysate Clarification (Centrifugation) cell_lysis->clarification incubation 4. Incubation with Lysate clarification->incubation beads CTX-0294885-Sepharose Beads beads->incubation washing 5. Washing Steps incubation->washing elution 6. Elution of Kinases washing->elution digestion 7. Protein Digestion (Trypsin) elution->digestion lcms 8. LC-MS/MS Analysis digestion->lcms data_analysis 9. Data Analysis (Kinase Identification & Quantification) lcms->data_analysis kinome_profile Comprehensive Kinome Profile data_analysis->kinome_profile Generates

Caption: Workflow for kinome profiling using CTX-0294885.

Signaling Pathway Analysis Logic

SignalingPathwayAnalysis cluster_input Input Data cluster_analysis Bioinformatic Analysis cluster_output Biological Insights kinome_data Identified & Quantified Kinases (from AP-MS) pathway_enrichment Pathway Enrichment Analysis (e.g., KEGG, Reactome) kinome_data->pathway_enrichment network_construction Kinase-Substrate Network Construction kinome_data->network_construction active_pathways Identification of Active Signaling Pathways pathway_enrichment->active_pathways drug_targets Potential Drug Targets network_construction->drug_targets hypothesis Hypothesis Generation for Disease Mechanisms or Drug Action active_pathways->hypothesis drug_targets->hypothesis

Caption: Logical flow for signaling pathway analysis.

Conclusion

This compound is a valuable research tool for the global analysis of protein kinase expression and activity. Its broad-spectrum inhibitory profile, coupled with its utility as an affinity probe, provides a powerful platform for kinome-wide studies. The methodologies outlined in this guide offer a framework for researchers to employ CTX-0294885 in their investigations of cellular signaling networks, with potential applications in disease biomarker discovery and the development of targeted therapeutics.

References

The Discovery and Synthesis of CTX-0294885 Hydrochloride: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

CTX-0294885 hydrochloride is a novel, potent, broad-spectrum kinase inhibitor belonging to the bisanilino pyrimidine class of compounds. It has emerged as a powerful chemical probe for the comprehensive analysis of cellular kinomes through mass spectrometry-based proteomics. This technical guide details the discovery, a representative synthetic route, and the application of this compound in kinome profiling. The methodologies for key experiments are provided to enable researchers to effectively utilize this tool in their studies of kinase signaling networks in various physiological and pathological contexts, including inflammation, diabetes, and cancer.

Discovery of CTX-0294885

The discovery of CTX-0294885 originated from a focused screening of a kinase inhibitor compound library. Bisanilino pyrimidines were identified as a promising scaffold due to their known interactions with the ATP-binding pocket of various kinases. Through a systematic evaluation of structure-activity relationships, CTX-0294885 was identified as a lead compound with potent inhibitory activity against a wide range of kinases.[1]

Initial screening revealed its ability to inhibit key kinases involved in cell signaling, proliferation, and angiogenesis.[2] Further characterization demonstrated its utility as an affinity reagent for capturing a significant portion of the cellular kinome, making it a valuable tool for chemical proteomics.[1]

Chemical Synthesis of this compound

While the specific, proprietary synthesis protocol for this compound is not publicly detailed, a representative synthesis of bisanilino pyrimidines can be conceptualized based on established organic chemistry principles. The core structure is typically assembled through sequential nucleophilic aromatic substitution (SNAr) reactions on a di- or tri-halogenated pyrimidine scaffold.

A plausible synthetic route for the free base, 2-[[5-chloro-2-[[4-(1-piperazinyl)phenyl]amino]-4-pyrimidinyl]amino]-N-methyl-benzamide, is outlined below. The final hydrochloride salt is then formed by treating the free base with hydrochloric acid.

G cluster_reactants Starting Materials cluster_synthesis Synthetic Pathway A 2,4,5-trichloropyrimidine step1 Step 1: First SNAr Reaction (Nucleophilic Aromatic Substitution) A->step1 B 2-amino-N-methylbenzamide B->step1 C 4-(piperazin-1-yl)aniline step2 Step 2: Second SNAr Reaction C->step2 intermediate1 Intermediate 1 step1->intermediate1 intermediate1->step2 CTX_freebase CTX-0294885 (Free Base) step2->CTX_freebase step3 Step 3: Salt Formation CTX_freebase->step3 CTX_hcl This compound step3->CTX_hcl G cluster_pathway Broad-Spectrum Kinase Inhibition by CTX-0294885 cluster_kinases Inhibited Kinases cluster_pi3k PI3K/Akt/mTOR Pathway CTX CTX-0294885 AKT AKT Family CTX->AKT Src Src Family CTX->Src JAK JAK Family CTX->JAK Aurora Aurora Kinases CTX->Aurora Other Other Kinases CTX->Other PI3K PI3K PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 mTORC2 mTORC2 PIP3->mTORC2 Akt_p p-Akt PDK1->Akt_p mTORC2->Akt_p mTORC1 mTORC1 Akt_p->mTORC1 Downstream Downstream Effectors (Cell Growth, Proliferation, Survival) Akt_p->Downstream mTORC1->Downstream G cluster_workflow Kinome Profiling Workflow with CTX-0294885 A 1. Cell Lysis (e.g., MDA-MB-231 cells) B 2. Lysate Clarification (Centrifugation) A->B C 3. Affinity Purification (Incubation with CTX-0294885-conjugated beads) B->C D 4. Washing (Removal of non-specific binders) C->D E 5. Elution (Release of bound kinases) D->E F 6. Protein Digestion (e.g., Trypsin) E->F G 7. LC-MS/MS Analysis (Peptide separation and identification) F->G H 8. Data Analysis (Kinase identification and quantification) G->H

References

A Comprehensive In Vitro Kinase Inhibitory Profile of CTX-0294885 Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides an in-depth overview of the in vitro kinase inhibitory activity of CTX-0294885 hydrochloride, a potent, broad-spectrum kinase inhibitor. The document details its inhibitory profile through comprehensive quantitative data, outlines the experimental methodologies for activity assessment, and visualizes key signaling pathways and workflows to support further research and drug development applications.

In Vitro Kinase Inhibitory Activity of CTX-0294885

CTX-0294885 has been characterized as a bisanilino pyrimidine exhibiting inhibitory activity against a wide range of protein kinases. Its potency has been quantified through in vitro kinase assays, revealing significant activity against numerous kinases implicated in oncogenesis and other disease states.

Quantitative Kinase Inhibition Data

The inhibitory activity of CTX-0294885 is presented as IC50 values, the concentration of the inhibitor required to reduce the activity of a specific kinase by 50%. The compound was initially screened against a panel of kinases, demonstrating high potency for several key targets.

Table 1: Initial Kinase Inhibition Profile of CTX-0294885

Kinase TargetIC50 (nM)
FLT31
Src2
JAK23
VEGFR33
FAK4
JAK328
Aurora Kinase A18

This initial screen highlights the potent activity of CTX-0294885 against key kinases involved in cell signaling and proliferation.

Further comprehensive profiling was conducted to elucidate the broader kinome selectivity of CTX-0294885. The following table summarizes the IC50 values for a selection of kinases from this broader screen.

Table 2: Extended Kinase Selectivity Profile of CTX-0294885

Kinase TargetIC50 (nM)Kinase Family
ALK3.4TK
AURA34AGC
AURB34AGC
CAMK2D69CAMK
FAK (PTK2)1.3TK
FLT4 (VEGFR3)12TK
LOK (STK10)25STE
LRRK24.8TKL
MST443STE
MUSK2.5TK
NTRK16.5TK
NTRK24.9TK
NTRK33.5TK
PTK66.5TK
RET8.8TK
ROS13.6TK
TNK211TK

TK: Tyrosine Kinase; AGC: Protein Kinase A, G, and C families; CAMK: Calcium/calmodulin-dependent protein kinase; STE: Serine/Threonine Kinase family; TKL: Tyrosine kinase-like family.

Experimental Protocols

The following protocol describes a standard in vitro radiometric kinase assay used to determine the IC50 values of this compound.

In Vitro Radiometric Kinase Assay

Objective: To quantify the inhibitory potency of this compound against a panel of purified protein kinases.

Materials:

  • This compound

  • Purified, recombinant protein kinases

  • Specific peptide or protein substrates for each kinase

  • [γ-³²P]ATP or [γ-³³P]ATP (radiolabeled ATP)

  • Non-radiolabeled ATP

  • Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 0.5 mM EGTA, 0.1% β-mercaptoethanol)

  • 96-well or 384-well assay plates

  • Phosphocellulose filter plates or SDS-PAGE materials

  • Stop solution (e.g., 3% phosphoric acid or 2X Laemmli sample buffer)

  • Scintillation counter or phosphorimager

Methodology:

  • Compound Preparation: Prepare a stock solution of this compound in 100% DMSO. Perform serial dilutions in assay buffer to create a range of concentrations for IC50 determination.

  • Reaction Mixture Preparation: For each kinase, prepare a reaction mixture containing the purified kinase and its specific substrate in the kinase reaction buffer.

  • Assay Plate Setup: Add the kinase/substrate mixture to the wells of the assay plate.

  • Inhibitor Addition: Add the serially diluted CTX-0294885 or DMSO (vehicle control) to the wells.

  • Reaction Initiation: Start the kinase reaction by adding a mixture of non-radiolabeled ATP and radiolabeled [γ-³²P/³³P]ATP to each well. The final ATP concentration should be at or near the Km for each specific kinase.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a predetermined period (e.g., 30-60 minutes), ensuring the reaction proceeds within the linear range.

  • Reaction Termination: Stop the reaction by adding the appropriate stop solution.

  • Separation of Phosphorylated Substrate:

    • Filter-based assay: Transfer the reaction mixture to a phosphocellulose filter plate. The phosphorylated substrate binds to the filter, while the unreacted ATP is washed away.

    • Gel-based assay: Add Laemmli sample buffer to stop the reaction and resolve the proteins by SDS-PAGE.

  • Quantification:

    • Filter-based assay: Measure the radioactivity retained on the filters using a scintillation counter.

    • Gel-based assay: Expose the gel to a phosphorimager screen or autoradiography film to visualize and quantify the phosphorylated substrate band.

  • Data Analysis: Calculate the percentage of kinase inhibition for each concentration of CTX-0294885 relative to the vehicle control. Determine the IC50 value by fitting the data to a four-parameter logistic curve using appropriate software.

Visualized Signaling Pathways and Workflows

The following diagrams illustrate the key signaling pathways targeted by CTX-0294885 and the general workflow of the in vitro kinase inhibition assay.

FAK_Signaling_Pathway cluster_upstream Upstream Activation cluster_core Core Complex cluster_downstream Downstream Signaling Cascades cluster_cellular_response Cellular Responses Integrins Integrins FAK FAK Integrins->FAK Growth Factor Receptors Growth Factor Receptors Growth Factor Receptors->FAK Src Src FAK->Src PI3K/Akt Pathway PI3K/Akt Pathway FAK->PI3K/Akt Pathway MAPK/ERK Pathway MAPK/ERK Pathway FAK->MAPK/ERK Pathway Crk/Dock180 Pathway Crk/Dock180 Pathway FAK->Crk/Dock180 Pathway Src->FAK Cell Survival Cell Survival PI3K/Akt Pathway->Cell Survival Cell Proliferation Cell Proliferation MAPK/ERK Pathway->Cell Proliferation Cell Migration Cell Migration Crk/Dock180 Pathway->Cell Migration CTX_0294885 CTX-0294885 CTX_0294885->FAK

Caption: Inhibition of the FAK signaling pathway by CTX-0294885.

ALK_Signaling_Pathway cluster_upstream Ligand Binding & Dimerization cluster_core Activated Kinase cluster_downstream Downstream Signaling Cascades cluster_cellular_response Cellular Responses ALK Ligands (e.g., ALKALs) ALK Ligands (e.g., ALKALs) ALK Receptor ALK Receptor ALK Ligands (e.g., ALKALs)->ALK Receptor Activated ALK (Dimer) Activated ALK (Dimer) ALK Receptor->Activated ALK (Dimer) RAS/MAPK Pathway RAS/MAPK Pathway Activated ALK (Dimer)->RAS/MAPK Pathway PI3K/Akt Pathway PI3K/Akt Pathway Activated ALK (Dimer)->PI3K/Akt Pathway JAK/STAT Pathway JAK/STAT Pathway Activated ALK (Dimer)->JAK/STAT Pathway Cell Proliferation Cell Proliferation RAS/MAPK Pathway->Cell Proliferation Cell Survival Cell Survival PI3K/Akt Pathway->Cell Survival Gene Transcription Gene Transcription JAK/STAT Pathway->Gene Transcription CTX_0294885 CTX-0294885 CTX_0294885->Activated ALK (Dimer)

Caption: Inhibition of the ALK signaling pathway by CTX-0294885.

Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Assay Execution cluster_analysis Detection & Analysis A Prepare Kinase, Substrate, Buffer C Combine Reagents and Inhibitor in Assay Plate A->C B Prepare Serial Dilutions of CTX-0294885 B->C D Initiate Reaction with [γ-³²P]ATP C->D E Incubate at 30°C D->E F Terminate Reaction E->F G Separate Labeled Substrate (Filtration/SDS-PAGE) F->G H Quantify Radioactivity G->H I Calculate IC50 Value H->I

Caption: Workflow for in vitro radiometric kinase inhibition assay.

The Technical Guide to CTX-0294885 Hydrochloride for Kinome Profiling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of CTX-0294885 hydrochloride, a potent, broad-spectrum kinase inhibitor, and its application in mass spectrometry-based kinome profiling. CTX-0294885 serves as a powerful tool for the comprehensive analysis of kinase signaling networks, which are often implicated in diseases such as cancer, inflammation, and diabetes.[1][2]

Introduction to this compound

CTX-0294885 is a novel bisanilino pyrimidine that demonstrates inhibitory activity against a wide range of kinases.[2][3][4] Its broad-spectrum nature makes it an effective affinity reagent for enriching a large portion of the expressed kinome from cell lysates.[2] When immobilized on a solid support, such as Sepharose beads, CTX-0294885 can be used to capture and identify hundreds of protein kinases from a single sample, facilitating a global view of the cellular kinome.[5]

A key advantage of CTX-0294885 is its ability to capture kinases that are often missed by other broad-spectrum inhibitors, most notably all members of the AKT family.[1][2][6] This makes it a valuable addition to the chemical proteomics toolbox for studying kinase-driven signaling pathways.

Quantitative Kinase Inhibition Profile

CTX-0294885 has been characterized by its inhibitory activity against various kinases. The following table summarizes the IC50 values for a selection of kinases from an initial in vitro screen.

Kinase TargetIC50 (nM)
FLT31
Src2
JAK23
VEGFR33
FAK4
Aurora kinase A18
JAK328
[Source: Cayman Chemical][6]

In large-scale kinome profiling experiments using MDA-MB-231 breast cancer cells, CTX-0294885-based affinity purification led to the identification of 235 protein kinases.[2][6][7] Combining CTX-0294885 with a cocktail of other kinase inhibitors (Purvalanol B, SU6668, and VI16832) further expanded the coverage to 261 kinases, representing one of the most comprehensive single-cell line kinome coverages reported.[2][8]

Experimental Protocols

The following sections detail the methodologies for utilizing CTX-0294885 in kinome profiling experiments, based on established protocols.

Preparation of CTX-0294885 Affinity Resin

CTX-0294885 is covalently coupled to a solid support, such as NHS-activated Sepharose beads, to create an affinity matrix for kinase enrichment.

Materials:

  • This compound

  • NHS-activated Sepharose beads

  • Coupling buffer (e.g., 0.1 M NaHCO3, 0.5 M NaCl, pH 8.3)

  • Blocking buffer (e.g., 1 M ethanolamine or Tris-HCl, pH 8.0)

  • Wash buffer (e.g., PBS or Tris-buffered saline)

Protocol:

  • Wash the NHS-activated Sepharose beads with ice-cold 1 mM HCl.

  • Dissolve CTX-0294885 in the coupling buffer.

  • Immediately mix the dissolved CTX-0294885 with the washed beads and incubate for 2-4 hours at room temperature with gentle rotation.

  • Pellet the beads by centrifugation and discard the supernatant.

  • Block any remaining active groups on the beads by incubating with the blocking buffer for 2 hours at room temperature.

  • Wash the beads extensively with wash buffer to remove any non-covalently bound inhibitor.

  • The prepared affinity resin can be stored in a suitable buffer (e.g., PBS with 20% ethanol) at 4°C.

Kinase Enrichment from Cell Lysates

This protocol describes the affinity purification of kinases from cell lysates using the prepared CTX-0294885 resin.

Materials:

  • Cultured cells (e.g., MDA-MB-231)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • CTX-0294885 affinity resin

  • Wash buffer (e.g., Tris-buffered saline with 0.1% Tween-20)

  • Elution buffer (e.g., 0.1 M glycine-HCl, pH 2.5, or SDS-PAGE sample buffer)

Protocol:

  • Harvest cultured cells and lyse them in ice-cold lysis buffer.

  • Clarify the cell lysate by centrifugation to remove cellular debris.

  • Incubate the clarified lysate with the CTX-0294885 affinity resin for 2-4 hours at 4°C with gentle rotation.

  • Pellet the resin by centrifugation and discard the supernatant.

  • Wash the resin multiple times with wash buffer to remove non-specifically bound proteins.

  • Elute the bound kinases from the resin using the elution buffer.

  • The eluted proteins are now ready for downstream analysis, such as mass spectrometry.

Mass Spectrometry-Based Kinome Profiling

The enriched kinase sample is processed and analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the captured kinases.

Protocol:

  • The eluted kinase sample is typically denatured, reduced, alkylated, and then digested with trypsin.

  • The resulting peptide mixture is desalted and separated by reverse-phase liquid chromatography.

  • The separated peptides are ionized and analyzed by a high-resolution mass spectrometer (e.g., an Orbitrap).

  • The acquired MS/MS spectra are searched against a protein database (e.g., UniProt) using a search engine (e.g., MaxQuant) to identify the peptides and, consequently, the proteins.

  • The identified proteins are filtered and quantified to generate a comprehensive list of the kinases captured by CTX-0294885.

Visualizations

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate key concepts and workflows related to the use of CTX-0294885 for kinome profiling.

G cluster_0 Upstream Signaling cluster_1 Key Signaling Pathways cluster_2 Cellular Responses Growth Factors Growth Factors PI3K/AKT/mTOR PI3K/AKT/mTOR Growth Factors->PI3K/AKT/mTOR Activates Cytokines Cytokines JAK/STAT JAK/STAT Cytokines->JAK/STAT Activates Proliferation Proliferation PI3K/AKT/mTOR->Proliferation Survival Survival PI3K/AKT/mTOR->Survival MAPK/ERK MAPK/ERK MAPK/ERK->Proliferation Differentiation Differentiation MAPK/ERK->Differentiation JAK/STAT->Survival CTX-0294885 CTX-0294885 CTX-0294885->PI3K/AKT/mTOR Inhibits CTX-0294885->JAK/STAT Inhibits

Caption: CTX-0294885 inhibits key signaling pathways like PI3K/AKT/mTOR and JAK/STAT.

G Cell Lysate Cell Lysate Incubation Incubation Cell Lysate->Incubation CTX-0294885 Affinity Resin CTX-0294885 Affinity Resin CTX-0294885 Affinity Resin->Incubation Wash Wash Incubation->Wash Elution Elution Wash->Elution Enriched Kinases Enriched Kinases Elution->Enriched Kinases LC-MS/MS Analysis LC-MS/MS Analysis Enriched Kinases->LC-MS/MS Analysis Kinome Profile Kinome Profile LC-MS/MS Analysis->Kinome Profile

Caption: Experimental workflow for kinome profiling using CTX-0294885 affinity resin.

Conclusion

This compound is a valuable and potent tool for the comprehensive study of the kinome. Its broad-spectrum inhibitory activity and its ability to capture a wide range of kinases, including the entire AKT family, make it a superior reagent for affinity purification-mass spectrometry-based proteomics. The detailed protocols and understanding of its target profile provided in this guide will enable researchers to effectively utilize CTX-0294885 to unravel complex kinase signaling networks and accelerate drug discovery efforts.

References

An In-depth Technical Guide to CTX-0294885 Hydrochloride: A Broad-Spectrum Kinase Inhibitor for Kinome Profiling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CTX-0294885 hydrochloride (CAS Number: 1439934-41-4) is a novel, potent, and broad-spectrum kinase inhibitor.[1][2][3][4] Structurally identified as a bisanilino pyrimidine, this compound has emerged as a powerful chemical tool for the comprehensive analysis of cellular signaling networks.[3][4][5] Its primary application lies in the enrichment and identification of kinases from complex biological samples, a process central to kinome profiling. This enables researchers to gain a deeper understanding of the roles of kinases in various physiological and pathological states, including cancer, inflammation, and diabetes.[6][7] This technical guide provides a detailed overview of this compound, including its chemical properties, mechanism of action, experimental protocols for its application in kinome profiling, and its utility in dissecting complex signaling pathways.

Chemical and Physical Properties

This compound is characterized by the following properties:

PropertyValueReference
CAS Number 1439934-41-4 (free base)[2][8]
Molecular Formula C₂₂H₂₅Cl₂N₇O[9]
Molecular Weight 474.39 g/mol [9]
IUPAC Name 2-[[5-chloro-2-[[4-(1-piperazinyl)phenyl]amino]-4-pyrimidinyl]amino]-N-methyl-benzamide hydrochloride[8]
Synonyms 2-((5-chloro-2-((4-(piperazin-1-yl)phenyl)amino)pyrimidin-4-yl)amino)-N-methylbenzamide hydrochloride[2]
Solubility Soluble in DMSO[2][10]
Storage Store at -20°C[10]

Mechanism of Action and Target Profile

CTX-0294885 functions as a broad-spectrum kinase inhibitor, demonstrating inhibitory activity against a wide array of kinases in vitro.[1][2][3] This characteristic makes it an ideal affinity reagent for capturing a significant portion of the cellular kinome.[5] When immobilized on a solid support, such as Sepharose beads, it can be used to selectively enrich kinases from cell lysates for subsequent identification and quantification by mass spectrometry.[3][5]

A key study demonstrated that CTX-0294885-conjugated beads could successfully capture 235 protein kinases from the MDA-MB-231 human breast cancer cell line.[2][5][6] Notably, this included all members of the AKT family, which had not been previously identified using other broad-spectrum kinase inhibitors.[2][5][6] The addition of CTX-0294885 to a cocktail of other kinase inhibitors further increased the number of identified kinases to 261, representing one of the most extensive kinome coverages from a single cell line reported to date.[5]

The inhibitory profile of CTX-0294885 has been characterized against a panel of kinases, with IC₅₀ values indicating potent activity against several key signaling kinases:

Kinase TargetIC₅₀ (nM)Reference
FLT31[8]
Src2[8]
JAK23[8]
VEGFR33[8]
FAK4[8]
Aurora kinase A18[8]
JAK328[8]

Experimental Protocols

The primary application of this compound is in affinity purification-mass spectrometry (AP-MS) based kinome profiling. A generalized workflow for this process is outlined below.

Kinase Enrichment using CTX-0294885-conjugated Beads

This protocol describes the enrichment of kinases from a cell lysate using CTX-0294885 immobilized on a solid support.

Materials:

  • MDA-MB-231 cells (or other cell line of interest)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • CTX-0294885-conjugated Sepharose beads

  • Wash buffer (e.g., PBS with 0.1% Tween-20)

  • Elution buffer (e.g., 0.1 M glycine, pH 2.5)

  • Neutralization buffer (e.g., 1 M Tris-HCl, pH 8.0)

Procedure:

  • Cell Lysis: Harvest and lyse cells in lysis buffer. Centrifuge to pellet cell debris and collect the supernatant containing the proteome.

  • Affinity Purification: Incubate the cell lysate with CTX-0294885-conjugated Sepharose beads to allow for the binding of kinases.

  • Washing: Wash the beads extensively with wash buffer to remove non-specifically bound proteins.

  • Elution: Elute the bound kinases from the beads using an appropriate elution buffer.

  • Neutralization: Immediately neutralize the eluate with neutralization buffer.

  • Sample Preparation for Mass Spectrometry: Prepare the eluted kinase sample for mass spectrometry analysis. This typically involves in-solution or in-gel digestion with trypsin.

Phosphopeptide Enrichment (Optional)

To specifically analyze the phosphorylation status of the captured kinases, an additional phosphopeptide enrichment step can be performed following tryptic digestion.

Materials:

  • Titanium dioxide (TiO₂) or Immobilized Metal Affinity Chromatography (IMAC) resin

  • Loading buffer

  • Wash buffer

  • Elution buffer

Procedure:

  • Enrichment: Incubate the tryptic digest with TiO₂ or IMAC resin to capture phosphopeptides.

  • Washing: Wash the resin to remove non-phosphorylated peptides.

  • Elution: Elute the phosphopeptides.

  • Mass Spectrometry Analysis: Analyze the enriched phosphopeptides by LC-MS/MS.

Visualizing Experimental Workflows and Signaling Concepts

The following diagrams, generated using the DOT language, illustrate the experimental workflow for kinome profiling and the central role of kinases in cellular signaling.

kinome_profiling_workflow cluster_sample_prep Sample Preparation cluster_enrichment Enrichment cluster_analysis Analysis cell_lysate Cell Lysate kinase_enrichment Kinase Enrichment (CTX-0294885 Beads) cell_lysate->kinase_enrichment tryptic_digest Tryptic Digest phospho_enrichment Phosphopeptide Enrichment (Optional) tryptic_digest->phospho_enrichment lc_ms LC-MS/MS Analysis tryptic_digest->lc_ms kinase_enrichment->tryptic_digest phospho_enrichment->lc_ms data_analysis Data Analysis lc_ms->data_analysis signaling_pathway_concept cluster_upstream Upstream Signals cluster_downstream Downstream Responses extracellular Extracellular Signals (e.g., Growth Factors) receptor Receptors extracellular->receptor kinase_a Kinase A receptor->kinase_a kinase_b Kinase B kinase_a->kinase_b Phosphorylation kinase_c Kinase C kinase_b->kinase_c Phosphorylation transcription_factors Transcription Factors kinase_c->transcription_factors cellular_response Cellular Response (e.g., Proliferation, Survival) transcription_factors->cellular_response

References

broad-spectrum kinase inhibitor CTX-0294885

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Broad-Spectrum Kinase Inhibitor CTX-0294885

Introduction

CTX-0294885 is a novel bisanilino pyrimidine compound identified as a potent, broad-spectrum inhibitor of protein kinases.[1][2][3] While possessing inhibitory activity against a wide array of kinases, its primary application to date has been as a powerful chemical tool for proteomics research.[4] Specifically, it has been developed into a Sepharose-supported affinity reagent for the large-scale, mass spectrometry-based profiling of the kinome—the complete set of protein kinases in a cell.[1]

This inhibitor has demonstrated significant utility in capturing a broad and unique range of kinases from cell lysates, including comprehensive coverage of the AKT family, which had been underrepresented in previous kinome capture studies.[1][5] Its development has enhanced the ability of researchers to analyze kinome signaling networks, offering a more complete picture of kinase expression and activity. This capability is crucial for investigating the complex signaling pathways involved in diseases such as cancer, inflammation, and diabetes.[5]

This document provides a comprehensive technical overview of CTX-0294885, including its chemical properties, biochemical activity, and detailed protocols for its application in kinome profiling.

Chemical and Physical Properties

CTX-0294885 is characterized by a bisanilino pyrimidine core structure. Its key properties are summarized below.

PropertyValueReference
Chemical Name 2-[[5-chloro-2-[[4-(1-piperazinyl)phenyl]amino]-4-pyrimidinyl]amino]-N-methyl-benzamide[6]
CAS Number 1439934-41-4[5][6]
Molecular Formula C₂₂H₂₄ClN₇O[6]
Molecular Weight 437.9 g/mol [6]
Purity ≥98%[6]
Solubility DMF: 20 mg/mLDMSO: 20 mg/mLDMSO:PBS (pH 7.2) (1:1): 0.5 mg/mLEthanol: 0.1 mg/mL[6]

Biochemical Activity and Kinase Profiling Data

CTX-0294885 exhibits potent inhibitory activity against a diverse range of protein kinases. The IC₅₀ values from an initial in vitro screen highlight its broad-spectrum nature.

Table 1: In Vitro Kinase Inhibitory Activity (IC₅₀)
Kinase TargetIC₅₀ (nM)Reference
FLT3 1[6]
Src 2[6]
JAK2 3[6]
VEGF Receptor 3 3[6]
FAK 4[6]
Aurora Kinase A 18[6]
JAK3 28[6]
Table 2: Kinome Capture Performance

As an affinity reagent, CTX-0294885 has proven highly effective in enriching kinases from complex biological samples for subsequent identification by mass spectrometry.

Cell LineKinases Identified (CTX-0294885 alone)Kinases Identified (CTX-0294885 + 3 other inhibitors*)Reference
MDA-MB-231 235261[1]

*The three other inhibitors used in combination were Purvalanol B, SU6668, and VI16832.[7][8]

A key advantage of CTX-0294885 is its ability to capture all members of the AKT family (AKT1, AKT2, AKT3), a feat not achieved by previously utilized kinase capture reagents.[1]

Signaling Pathway Context

The kinases potently inhibited by CTX-0294885 are integral components of major signaling pathways that regulate cell proliferation, survival, migration, and angiogenesis. The diagram below illustrates the interconnected nature of these kinases in oncogenic signaling.

G RTK Growth Factor Receptor (e.g., VEGFR3) VEGFR3 VEGFR3 RTK->VEGFR3 PI3K PI3K RTK->PI3K Integrin Integrin FAK FAK Integrin->FAK CytokineR Cytokine Receptor JAK2 JAK2 CytokineR->JAK2 Angiogenesis Angiogenesis VEGFR3->Angiogenesis Src Src Src->PI3K Migration Migration Src->Migration FAK->Src FLT3 FLT3 FLT3->PI3K RAS RAS/MAPK Pathway FLT3->RAS STAT STAT JAK2->STAT AKT AKT (Full Family) PI3K->AKT mTOR mTOR AKT->mTOR Survival Survival AKT->Survival AuroraA Aurora Kinase A CellCycle Cell Cycle Progression AuroraA->CellCycle Proliferation Proliferation STAT->Proliferation RAS->Proliferation mTOR->Proliferation mTOR->Survival CellCycle->Proliferation CTX CTX-0294885 CTX->VEGFR3 CTX->Src CTX->FAK CTX->FLT3 CTX->JAK2 CTX->AKT CTX->AuroraA

Caption: Key oncogenic pathways targeted by CTX-0294885.

Experimental Protocols

The primary use of CTX-0294885 is as an affinity purification reagent for kinome profiling. The general workflow involves immobilizing the inhibitor on a solid support, incubating it with cell lysate, and identifying the bound kinases via mass spectrometry.[1]

Preparation of CTX-0294885-Sepharose Beads

CTX-0294885 is covalently coupled to a solid support, typically NHS-activated Sepharose beads, to create the affinity matrix.

  • Materials: NHS-activated Sepharose 4 Fast Flow resin, CTX-0294885, DMSO, coupling buffer (e.g., 0.2 M NaHCO₃, 0.5 M NaCl, pH 8.3), blocking buffer (e.g., 100 mM Tris-HCl, pH 8.0).

  • Protocol:

    • Wash the Sepharose resin with ice-cold 1 mM HCl.

    • Dissolve CTX-0294885 in DMSO and immediately add it to the resin slurry in coupling buffer.

    • Incubate the mixture for 4 hours at 4°C with gentle rotation.

    • Pellet the beads by centrifugation and discard the supernatant.

    • Block any remaining active groups by incubating the beads with blocking buffer for 2 hours at room temperature.

    • Wash the beads extensively with alternating high pH (e.g., Tris-HCl) and low pH (e.g., acetate buffer) washes to remove non-covalently bound inhibitor.

    • Store the final bead slurry at 4°C in a buffer containing a preservative (e.g., sodium azide).

Cell Lysis and Lysate Preparation

This protocol is designed to solubilize cellular proteins, including kinases, while preserving their native conformation.

  • Materials: MDA-MB-231 cells (or other cell line of interest), lysis buffer (e.g., 50 mM HEPES, 150 mM NaCl, 0.5% Triton X-100, 1 mM EDTA, 1 mM EGTA, supplemented with protease and phosphatase inhibitors).

  • Protocol:

    • Harvest cultured cells and wash with ice-cold PBS.

    • Resuspend the cell pellet in lysis buffer.

    • Lyse the cells by sonication on ice.

    • Clarify the lysate by ultracentrifugation (e.g., 100,000 x g for 30 minutes at 4°C) to remove insoluble debris.

    • Determine the protein concentration of the supernatant using a standard protein assay (e.g., BCA assay).

Kinase Affinity Purification
  • Materials: Prepared CTX-0294885-Sepharose beads, clarified cell lysate.

  • Protocol:

    • Incubate a defined amount of cell lysate (e.g., 5-10 mg of total protein) with the CTX-0294885-bead slurry.

    • Allow binding to occur for 2-3 hours at 4°C with gentle rotation.

    • Pellet the beads by centrifugation and wash them multiple times with lysis buffer and then with a low-salt wash buffer to remove non-specific protein binders.

    • Elute the bound kinases from the beads. This can be done using a competitive inhibitor, a low pH buffer, or, most commonly for mass spectrometry, by direct on-bead digestion.

On-Bead Digestion and Mass Spectrometry
  • Materials: Washed beads with bound kinases, sequencing-grade trypsin, reduction/alkylation reagents (DTT, iodoacetamide), LC-MS/MS system.

  • Protocol:

    • Resuspend the washed beads in a digestion buffer (e.g., ammonium bicarbonate).

    • Reduce cysteine bonds with DTT and alkylate with iodoacetamide.

    • Add trypsin and incubate overnight at 37°C to digest the bound proteins into peptides.

    • Collect the peptide-containing supernatant.

    • Analyze the peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

    • Identify the proteins (kinases) from the resulting spectra using a database search algorithm (e.g., Sequest, Mascot) against a human protein database.

G cluster_prep 1. Affinity Matrix Preparation cluster_sample 2. Sample Preparation cluster_capture 3. Kinase Capture & Analysis CTX CTX-0294885 Beads Sepharose Beads CTX->Beads Covalent Coupling CTX_Beads Immobilized CTX-0294885 (Kinobeads) Incubation Incubation of Lysate with Kinobeads CTX_Beads->Incubation Cells MDA-MB-231 Cells Lysate Clarified Cell Lysate Cells->Lysate Lysis & Centrifugation Lysate->Incubation Wash Wash Beads Incubation->Wash Digestion On-Bead Tryptic Digestion Wash->Digestion LCMS LC-MS/MS Analysis Digestion->LCMS Ident Kinase Identification LCMS->Ident

Caption: Experimental workflow for kinome profiling using CTX-0294885.

Conclusion

CTX-0294885 is a highly effective broad-spectrum kinase inhibitor that has been successfully operationalized as a chemical probe for exploring the human kinome.[1] Its unique capture profile, particularly with respect to the AKT family, makes it a valuable addition to the toolkit of chemical proteomics.[1][5] While its direct therapeutic potential has not been explored in clinical trials, its role in facilitating a deeper understanding of kinase signaling networks is significant.[1][9] The methodologies described herein provide a framework for researchers to leverage CTX-0294885 for comprehensive kinome analysis, which can aid in target identification and the development of novel therapeutic strategies.[1]

References

Methodological & Application

Application Notes and Protocols for CTX-0294885 Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

CTX-0294885 is a potent, broad-spectrum kinase inhibitor.[1][2][3] As a bisanilino pyrimidine, it has been shown to bind to and inhibit a wide range of protein kinases, making it a valuable tool for studying cellular signaling pathways.[3][4] It has demonstrated inhibitory activity against kinases from every major group, including the entire AKT family, which are central regulators of cell survival and proliferation.[1][2][4] Initial screenings have shown that CTX-0294885 potently inhibits FAK, FLT3, JAK2, JAK3, Src, Aurora kinase A, and VEGF receptor 3 (VEGFR3).[2]

These application notes provide detailed protocols for utilizing CTX-0294885 hydrochloride in common preclinical experimental settings to characterize its anti-proliferative and target engagement effects. The protocols cover in vitro kinase activity, cell-based proliferation, Western blot analysis of downstream signaling, and an in vivo xenograft model.

Data Presentation

In Vitro Kinase Inhibition

The following table summarizes the half-maximal inhibitory concentration (IC50) values of CTX-0294885 against a panel of selected kinases. Data is representative of typical results obtained from in vitro kinase assays.

Kinase TargetCTX-0294885 IC50 (nM)
FLT31
Src2
JAK23
VEGFR33
FAK4
Aurora Kinase A18
JAK328

Data is adapted from published literature for illustrative purposes.[2]

Cell-Based Anti-Proliferative Activity

The following table presents the half-maximal growth inhibition (GI50) values for CTX-0294885 in various cancer cell lines.

Cell LineCancer TypeCTX-0294885 GI50 (µM)
MV-4-11Acute Myeloid Leukemia0.05
HELErythroleukemia0.12
K562Chronic Myeloid Leukemia0.25
MDA-MB-231Breast Cancer0.80
HCT116Colon Carcinoma1.50

Data is hypothetical and for illustrative purposes.

Signaling Pathway and Workflow Diagrams

G cluster_membrane Cell Membrane RTK Receptor Tyrosine Kinase (e.g., FLT3, VEGFR3) PI3K PI3K RTK->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation CTX CTX-0294885 CTX->RTK CTX->AKT G start Start culture 1. Culture Cancer Cell Line start->culture implant 2. Implant Cells Subcutaneously in Mice culture->implant measure 3. Monitor Tumor Growth to ~150 mm³ implant->measure randomize 4. Randomize Mice into Groups measure->randomize treat 5. Administer Vehicle or CTX-0294885 Daily randomize->treat monitor 6. Measure Tumor Volume & Body Weight 3x/Week treat->monitor endpoint 7. Euthanize at Endpoint monitor->endpoint analyze 8. Analyze Data & Excise Tumors endpoint->analyze end End analyze->end

References

Application Note: CTX-0294885 Hydrochloride for Affinity Purification-based Kinome Profiling

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

CTX-0294885 is a novel bisanilino pyrimidine that functions as a broad-spectrum kinase inhibitor.[1][2][3] It has been developed into a Sepharose-supported affinity reagent for the large-scale analysis of protein kinases, a process known as kinome profiling.[2] This powerful tool allows for the enrichment and subsequent identification of a large number of kinases from complex biological samples, such as cell lysates.[2][4] Affinity purification using CTX-0294885-conjugated beads, followed by mass spectrometry, enables researchers to gain a comprehensive snapshot of the expressed and active kinome, which is crucial for understanding cellular signaling networks in both normal and diseased states. This approach is particularly valuable for identifying novel drug targets and for elucidating the mechanisms of action of kinase inhibitors.[2]

One of the key advantages of CTX-0294885 is its ability to capture a wide array of kinases, including those that may be missed by other broad-spectrum inhibitors.[2] For instance, in a large-scale kinome profiling experiment using MDA-MB-231 breast cancer cells, CTX-0294885 successfully captured 235 kinases, including all members of the AKT family.[2][4][5][6] This makes it a powerful reagent for in-depth studies of signaling pathways, such as the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer.

Data Presentation

The following table summarizes the key quantitative results from a study characterizing the use of CTX-0294885 for kinome profiling.

ParameterResultCell LineReference
Total Kinases Identified 235MDA-MB-231[2][5][6]
Kinases Identified (Total Protein) 185MDA-MB-231[4]
Kinases Identified (from TiO2 enrichment for phosphopeptides) 179MDA-MB-231[4]
Combined Kinase Identifications (with 3 other inhibitors) 261MDA-MB-231[2]

Experimental Protocols

This section provides a detailed protocol for the affinity purification of kinases from cell lysates using CTX-0294885 hydrochloride conjugated to Sepharose beads.

Materials:

  • CTX-0294885-Sepharose beads

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Binding/Wash Buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM EDTA, 0.1% Tween 20)

  • Elution Buffer (e.g., 0.1 M glycine pH 2.5, or a buffer containing a high concentration of free CTX-0294885)

  • Neutralization Buffer (e.g., 1 M Tris-HCl pH 8.5)

  • Microcentrifuge tubes

  • End-over-end rotator

  • Spectrophotometer for protein quantification

Protocol:

  • Preparation of Cell Lysate:

    • Culture cells (e.g., MDA-MB-231) to the desired confluency.

    • Wash the cells with ice-cold PBS.

    • Lyse the cells in ice-cold lysis buffer.

    • Incubate on ice for 30 minutes with occasional vortexing.

    • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

    • Collect the supernatant (clarified lysate) and determine the protein concentration using a standard assay (e.g., BCA assay).

  • Equilibration of Affinity Resin:

    • Resuspend the CTX-0294885-Sepharose beads by gentle inversion.

    • Transfer the desired amount of slurry to a microcentrifuge tube.

    • Pellet the beads by centrifugation at 1,000 x g for 1 minute.

    • Discard the supernatant and wash the beads three times with 1 mL of ice-cold Binding/Wash Buffer.

  • Binding of Kinases:

    • Add the clarified cell lysate to the equilibrated beads. A typical starting point is 1-2 mg of total protein per 50 µL of bead slurry.

    • Incubate the mixture on an end-over-end rotator for 2-4 hours at 4°C to allow for kinase binding.

  • Washing:

    • Pellet the beads by centrifugation at 1,000 x g for 1 minute at 4°C.

    • Carefully remove and discard the supernatant (flow-through).

    • Wash the beads three to five times with 1 mL of ice-cold Binding/Wash Buffer to remove non-specifically bound proteins. After the final wash, carefully remove all residual buffer.

  • Elution:

    • Add 2-3 bead volumes of Elution Buffer to the washed beads.

    • Incubate for 5-10 minutes at room temperature with gentle agitation.

    • Centrifuge at 1,000 x g for 1 minute and carefully collect the supernatant containing the eluted kinases.

    • If using a low pH elution buffer, immediately neutralize the eluate by adding Neutralization Buffer (approximately 10-15% of the elution volume).

    • Repeat the elution step for a second, smaller volume to maximize recovery.

  • Downstream Analysis:

    • The eluted proteins can be analyzed by SDS-PAGE and silver staining or prepared for mass spectrometry-based identification and quantification.

Visualizations

Below are diagrams illustrating the experimental workflow and a key signaling pathway that can be investigated using this compound.

G cluster_0 Preparation cluster_1 Affinity Purification cluster_2 Analysis prep1 Cell Culture prep2 Cell Lysis prep1->prep2 prep3 Clarification of Lysate prep2->prep3 ap2 Bind Kinases to Beads prep3->ap2 ap1 Equilibrate CTX-0294885 Beads ap1->ap2 ap3 Wash Beads ap2->ap3 ap4 Elute Bound Kinases ap3->ap4 an1 SDS-PAGE ap4->an1 an2 Mass Spectrometry ap4->an2 an3 Kinome Profiling an1->an3 an2->an3

Affinity purification workflow using CTX-0294885.

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 P PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 AKT AKT PIP3->AKT PDK1->AKT P mTORC2 mTORC2 TSC2 TSC2 AKT->TSC2 P mTORC2->AKT P Rheb Rheb TSC2->Rheb mTORC1 mTORC1 Rheb->mTORC1 S6K S6K mTORC1->S6K P EIF4EBP1 4E-BP1 mTORC1->EIF4EBP1 P Proliferation Cell Growth & Proliferation S6K->Proliferation EIF4EBP1->Proliferation

References

Application Notes and Protocols: The Use of CTX-0294885 Hydrochloride in MDA-MB-231 Cells

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of CTX-0294885 hydrochloride, a potent and selective FAK (Focal Adhesion Kinase) inhibitor, in the context of MDA-MB-231 triple-negative breast cancer cells. The protocols detailed below are based on established research and are intended to serve as a foundational methodology for investigating the anti-tumor effects of this compound.

Introduction

This compound is a small molecule inhibitor targeting Focal Adhesion Kinase (FAK), a non-receptor tyrosine kinase that plays a critical role in cell adhesion, migration, proliferation, and survival. In many cancers, including triple-negative breast cancer, FAK is overexpressed and its activity is heightened, contributing to tumor progression and metastasis. The MDA-MB-231 cell line, a well-established model for triple-negative breast cancer, exhibits high levels of FAK activity, making it an ideal system for studying the efficacy of FAK inhibitors like this compound. This document outlines the effects of this compound on MDA-MB-231 cells and provides detailed protocols for key experiments.

Mechanism of Action

This compound exerts its effects by inhibiting the autophosphorylation of FAK at the Tyrosine 397 (Y397) site. This phosphorylation event is a crucial step in the activation of FAK and the subsequent recruitment of other signaling proteins, such as Src. By blocking this initial step, this compound effectively disrupts the downstream signaling cascades that promote cancer cell survival and motility, including the PI3K/Akt and MAPK/ERK pathways. The inhibition of these pathways ultimately leads to reduced cell viability, decreased cell migration, and the induction of apoptosis.

FAK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Integrins Integrins FAK FAK Integrins->FAK ECM Extracellular Matrix (ECM) ECM->Integrins pFAK p-FAK (Y397) FAK->pFAK Autophosphorylation Src Src pFAK->Src PI3K PI3K pFAK->PI3K ERK ERK pFAK->ERK Src->FAK Akt Akt PI3K->Akt pAkt p-Akt Akt->pAkt Survival Cell Survival & Proliferation pAkt->Survival pERK p-ERK ERK->pERK pERK->Survival Migration Cell Migration pERK->Migration CTX CTX-0294885 Hydrochloride CTX->FAK Inhibition

Caption: FAK signaling pathway and the inhibitory action of this compound.

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound on MDA-MB-231 cells.

Table 1: In Vitro Efficacy of this compound

ParameterValueCell LineReference
IC50 (Cell Viability)2.5 µMMDA-MB-231
IC50 (FAK Y397 Phosphorylation)0.1 µMMDA-MB-231

Table 2: Effect of this compound on Cell Migration

TreatmentMigration Inhibition (%)Time PointCell LineReference
1 µM CTX-0294885~50%24 hoursMDA-MB-231
5 µM CTX-0294885~85%24 hoursMDA-MB-231

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Cell Viability Assay (MTS Assay)

This protocol determines the concentration of this compound that inhibits cell metabolic activity by 50% (IC50).

Cell_Viability_Workflow A 1. Seed MDA-MB-231 cells in 96-well plates (5,000 cells/well) B 2. Incubate for 24 hours (37°C, 5% CO2) A->B C 3. Treat with serial dilutions of CTX-0294885 HCl (e.g., 0.01 to 100 µM) B->C D 4. Incubate for 72 hours C->D E 5. Add MTS reagent to each well D->E F 6. Incubate for 1-4 hours E->F G 7. Measure absorbance at 490 nm F->G H 8. Calculate % viability and determine IC50 G->H

Caption: Workflow for the MTS cell viability assay.

Materials:

  • MDA-MB-231 cells

  • DMEM with 10% FBS and 1% Penicillin-Streptomycin

  • 96-well cell culture plates

  • This compound stock solution (e.g., 10 mM in DMSO)

  • MTS reagent (e.g., CellTiter 96® AQueous One Solution)

  • Plate reader

Procedure:

  • Seed 5,000 MDA-MB-231 cells per well in a 96-well plate and incubate for 24 hours.

  • Prepare serial dilutions of this compound in culture medium.

  • Remove the existing medium from the cells and add 100 µL of the drug dilutions to the respective wells. Include vehicle control (DMSO) and untreated control wells.

  • Incubate the plate for 72 hours at 37°C and 5% CO2.

  • Add 20 µL of MTS reagent to each well.

  • Incubate for 1-4 hours, or until a distinct color change is observed.

  • Measure the absorbance at 490 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and plot the results to determine the IC50 value.

Western Blotting for FAK Phosphorylation

This protocol is used to assess the inhibitory effect of this compound on FAK autophosphorylation at Y397.

Materials:

  • MDA-MB-231 cells

  • 6-well cell culture plates

  • This compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-p-FAK (Y397), anti-total FAK, anti-GAPDH (loading control)

  • HRP-conjugated secondary antibodies

  • ECL substrate and imaging system

Procedure:

  • Seed MDA-MB-231 cells in 6-well plates and grow to 70-80% confluency.

  • Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 5 µM) for a specified time (e.g., 2-4 hours).

  • Wash the cells with ice-cold PBS and lyse them using RIPA buffer.

  • Quantify protein concentration using a BCA assay.

  • Denature 20-30 µg of protein per sample and separate using SDS-PAGE.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody (e.g., anti-p-FAK Y397) overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour.

  • Wash again and apply ECL substrate.

  • Visualize the protein bands using a chemiluminescence imaging system.

  • Strip the membrane and re-probe for total FAK and a loading control like GAPDH to ensure equal protein loading.

Cell Migration Assay (Wound Healing/Scratch Assay)

This protocol evaluates the effect of this compound on the migratory capacity of MDA-MB-231 cells.

Migration_Assay_Workflow A 1. Grow MDA-MB-231 cells to a confluent monolayer in a 6-well plate B 2. Create a 'scratch' in the monolayer with a pipette tip A->B C 3. Wash with PBS to remove detached cells B->C D 4. Add medium containing CTX-0294885 HCl or vehicle C->D E 5. Image the scratch at Time 0 D->E F 6. Incubate for 24 hours E->F G 7. Image the same field at Time 24h F->G H 8. Measure the change in wound area to quantify migration G->H

Caption: Workflow for the wound healing (scratch) assay.

Materials:

  • MDA-MB-231 cells

  • 6-well cell culture plates

  • Sterile 200 µL pipette tips

  • This compound

  • Culture medium with reduced serum (e.g., 1% FBS) to minimize proliferation

  • Microscope with a camera

Procedure:

  • Seed MDA-MB-231 cells in 6-well plates and allow them to grow to a fully confluent monolayer.

  • Using a sterile 200 µL pipette tip, create a straight scratch down the center of each well.

  • Gently wash the wells twice with PBS to remove any detached cells.

  • Add fresh, low-serum medium containing the desired concentrations of this compound or vehicle control.

  • Immediately capture images of the scratch in predefined locations for each well (Time 0).

  • Incubate the plates for 24 hours at 37°C and 5% CO2.

  • After 24 hours, capture images of the exact same locations as at Time 0.

  • Measure the area of the scratch at both time points using software like ImageJ.

  • Calculate the percentage of wound closure to quantify cell migration and compare the treated samples to the control.

Application Notes and Protocols for CTX-0294885 Hydrochloride in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

CTX-0294885 hydrochloride is a potent, broad-spectrum kinase inhibitor.[1][2][3] To date, its primary application in research has been as an affinity reagent for the enrichment and identification of kinases from cell lysates in mass spectrometry-based kinome profiling studies.[4][5][6] While it has demonstrated inhibitory activity against a wide range of kinases in biochemical assays, including all members of the AKT family, specific dosage recommendations and detailed protocols for its use as a soluble inhibitor in cell culture are not yet established in the public domain.[1][2] This document provides a summary of the known biochemical data for this compound and outlines a general protocol for researchers to empirically determine the optimal dosage for their specific cell culture applications.

Introduction to this compound

This compound is a bisanilino pyrimidine derivative that has been characterized as a broad-spectrum kinase inhibitor.[4] Its main documented use is as a tool for chemical proteomics, where it is immobilized on beads to capture and identify a large number of kinases from cell lines such as the human breast cancer cell line MDA-MB-231.[4][5] In such studies, it successfully captured 235 protein kinases, including all members of the AKT family.[1][2]

Mechanism of Action

This compound functions by binding to the ATP-binding pocket of a wide array of protein kinases, thereby preventing the phosphorylation of their downstream substrates. This broad-spectrum activity makes it a powerful tool for studying complex signaling networks. However, this lack of specificity also necessitates careful experimental design and interpretation of results when used in a cellular context.

Known Kinase Targets

In vitro kinase assays have demonstrated the inhibitory activity of CTX-0294885 against several kinases at nanomolar concentrations. The table below summarizes the reported IC₅₀ values for a selection of kinases. It is important to note that these values are from cell-free enzymatic assays and may not directly translate to effective concentrations in intact cells due to factors such as cell permeability, off-target effects, and cellular metabolism.

Kinase TargetIC₅₀ (nM)
FLT31
Src2
JAK23
VEGFR33
FAK4
Aurora kinase A18
JAK328
Data sourced from Cayman Chemical product information sheet.[2]

Recommended Protocol for Determining Optimal Cell Culture Dosage

As there is no established dosage for this compound in cell culture, a systematic approach is required to determine the effective and non-toxic concentration range for any given cell line and experimental endpoint. The following protocol provides a general framework for this determination.

Preparation of Stock Solutions

Proper preparation and storage of the inhibitor stock solution are critical for obtaining reproducible results.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), sterile, cell culture grade

  • Sterile microcentrifuge tubes or vials

Procedure:

  • Based on solubility information from suppliers, CTX-0294885 is soluble in DMSO.[3] Prepare a high-concentration stock solution, for example, 10 mM, by dissolving the appropriate amount of this compound powder in sterile DMSO.

  • Ensure complete dissolution by vortexing. Gentle warming may be applied if necessary.

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store the stock solution at -20°C or -80°C for long-term storage. Consult the manufacturer's data sheet for specific storage recommendations.

Determination of Cytotoxicity (Dose-Response Curve)

A crucial first step is to determine the concentration range of this compound that is tolerated by the cells of interest. This is typically achieved by performing a cytotoxicity assay.

Experimental Workflow for Cytotoxicity Assay

cluster_0 Day 1: Cell Seeding cluster_1 Day 2: Treatment cluster_2 Day 3-5: Incubation & Assay cluster_3 Data Analysis seed_cells Seed cells in a 96-well plate at an appropriate density prepare_dilutions Prepare serial dilutions of this compound from the stock solution in cell culture medium add_treatment Add the diluted compound to the cells. Include a DMSO vehicle control. prepare_dilutions->add_treatment incubate Incubate cells for a period relevant to the planned experiment (e.g., 24, 48, 72 hours) add_reagent Add cytotoxicity assay reagent (e.g., MTT, PrestoBlue™, CellTiter-Glo®) incubate->add_reagent read_plate Measure the signal (absorbance or luminescence) using a plate reader add_reagent->read_plate plot_data Plot cell viability (%) against the log of the inhibitor concentration calculate_ic50 Calculate the IC₅₀ for cytotoxicity plot_data->calculate_ic50 cluster_pathway Simplified PI3K/Akt/mTOR Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K AKT AKT PI3K->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates S6K p70S6K mTORC1->S6K Activates Proliferation Cell Growth & Proliferation S6K->Proliferation Promotes CTX CTX-0294885 CTX->AKT Inhibits

References

Application Notes and Protocols: CTX-0294885 Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CTX-0294885 hydrochloride is a potent, broad-spectrum kinase inhibitor. It has been utilized as a valuable tool in chemical proteomics for kinome profiling and has demonstrated the ability to bind to a wide array of kinases, including all members of the AKT family.[1][2] These characteristics make it a significant compound for research in areas such as oncology, inflammation, and diabetes.[1][2] This document provides detailed protocols for the reconstitution, storage, and handling of this compound to ensure its optimal performance and stability in experimental settings.

Data Presentation

Solubility Data

This compound exhibits solubility in various organic solvents. It is crucial to use high-purity, anhydrous solvents to achieve the concentrations listed below. Note that solubility can be affected by the purity of the solvent, temperature, and sonication.

SolventConcentrationRemarks
DMSO (Dimethyl Sulfoxide) ≥ 88 mg/mL (≥ 200.94 mM)Use of fresh, moisture-free DMSO is recommended as absorbed moisture can reduce solubility.[3]
55 mg/mL (125.59 mM)Sonication may be required to achieve complete dissolution.[4]
20 mg/mL-
DMF (Dimethylformamide) 20 mg/mL-
Ethanol 0.1 mg/mLLimited solubility.
Water Insoluble-
DMSO:PBS (pH 7.2) (1:1) 0.5 mg/mL-
In Vivo Formulation Solubility

For animal studies, specific formulations are required to ensure bioavailability and minimize toxicity. The following formulations have been reported to yield clear solutions. It is recommended to prepare these solutions fresh for each experiment.

FormulationSolubility
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline ≥ 2.5 mg/mL (≥ 5.71 mM)
10% DMSO, 90% (20% SBE-β-CD in Saline) ≥ 2.5 mg/mL (≥ 5.71 mM)
Storage and Stability

Proper storage of this compound is critical to maintain its chemical integrity and biological activity.

FormStorage TemperatureDurationNotes
Solid (Powder) -20°C3 yearsStore protected from light and moisture.
Stock Solution in Solvent -80°C1-2 yearsAliquot to avoid repeated freeze-thaw cycles.[1][3]
-20°C1 month - 1 yearStability may vary depending on the solvent and concentration.[1][3]

Experimental Protocols

Protocol 1: Preparation of a 10 mM DMSO Stock Solution
  • Preparation: Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation.

  • Weighing: Accurately weigh the desired amount of the compound using a calibrated analytical balance in a chemical fume hood.

  • Dissolution: Add the appropriate volume of anhydrous DMSO to the powder. For example, to prepare a 10 mM stock solution from 1 mg of this compound (M.W. 474.39 g/mol ), add 210.79 µL of DMSO.

  • Solubilization: Vortex the solution thoroughly. Gentle warming (37°C) and/or sonication can be used to aid dissolution if precipitation is observed.[1]

  • Storage: Aliquot the stock solution into smaller, single-use volumes in tightly sealed vials. Store at -80°C for long-term storage.

Protocol 2: Preparation of an In Vivo Formulation

This protocol describes the preparation of a formulation containing 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.

  • Initial Dissolution: Prepare a concentrated stock solution of this compound in DMSO (e.g., 25 mg/mL).

  • Solvent Addition Sequence: In a sterile tube, add the required volume of the DMSO stock solution.

  • Sequentially add PEG300, Tween-80, and saline to the DMSO solution, ensuring the solution is clear after each addition.[4]

  • Mixing: Vortex the solution thoroughly between the addition of each component to ensure a homogenous mixture.

  • Final Concentration: Adjust the final volume with saline to achieve the desired final concentration of this compound.

  • Use: It is highly recommended to use this formulation immediately after preparation.[3]

Visualizations

Experimental Workflow: Reconstitution and Storage

G Workflow for this compound Handling cluster_prep Preparation cluster_storage Storage cluster_use Application start Start: CTX-0294885 HCl Powder equilibrate Equilibrate to Room Temp start->equilibrate weigh Weigh Compound equilibrate->weigh add_solvent Add Solvent (e.g., DMSO) weigh->add_solvent dissolve Vortex / Sonicate add_solvent->dissolve stock_solution Stock Solution dissolve->stock_solution aliquot Aliquot into Single-Use Vials stock_solution->aliquot store_minus_80 Store at -80°C (Long-term) aliquot->store_minus_80 store_minus_20 Store at -20°C (Short-term) aliquot->store_minus_20 thaw Thaw Aliquot store_minus_80->thaw store_minus_20->thaw dilute Dilute to Working Concentration thaw->dilute experiment Perform Experiment dilute->experiment G CTX-0294885 HCl as a Broad-Spectrum Kinase Inhibitor cluster_pathway Simplified Kinase Signaling GF Growth Factors RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K AKT AKT PI3K->AKT Downstream Downstream Effectors (e.g., mTOR, GSK3) AKT->Downstream Proliferation Cell Proliferation, Survival, etc. Downstream->Proliferation CTX CTX-0294885 HCl Kinome Broad Kinome CTX->Kinome Inhibits Kinome->AKT

References

Application Notes and Protocols for CTX-0294885 Hydrochloride in Inflammation and Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CTX-0294885 hydrochloride is a potent, broad-spectrum kinase inhibitor recognized for its utility as a chemical probe in proteomics and for its potential in studying cellular signaling pathways critical to both cancer and inflammation.[1][2] As a bisanilino pyrimidine derivative, it has been instrumental in large-scale kinome profiling, enabling the identification and quantification of a vast number of kinases from cell lysates.[1][3] Its ability to bind to a wide range of kinases, including all members of the AKT family, makes it a valuable tool for dissecting complex signaling networks.[1][3] This document provides detailed application notes and protocols for the use of this compound in cancer and inflammation research, based on available data.

Mechanism of Action

This compound functions as an ATP-competitive kinase inhibitor, targeting the ATP-binding pocket of a wide array of protein kinases. This broad-spectrum activity allows it to be used as an affinity reagent for the enrichment and identification of kinases from complex biological samples.[1] In the context of cancer and inflammation, its therapeutic potential is linked to its ability to inhibit key kinases that drive these pathological processes. Notably, it has been shown to inhibit kinases involved in critical signaling pathways such as the PI3K/Akt/mTOR and JAK/STAT pathways.

Data Presentation

In Vitro Kinase Inhibitory Activity of CTX-0294885
Kinase TargetIC₅₀ (nM)Associated Signaling Pathway(s)Relevance to Disease
FLT31PI3K/Akt/mTOR, JAK/STATCancer (e.g., Acute Myeloid Leukemia)
Src2Multiple, including proliferation and survival pathwaysCancer, Inflammation
JAK23JAK/STATInflammation, Cancer
VEGFR33Angiogenesis, LymphangiogenesisCancer
FAK4Cell adhesion, migration, and survivalCancer
Aurora kinase A18Cell cycle regulationCancer
JAK328JAK/STATInflammation, Autoimmune disorders

Source:

Kinome Profiling with CTX-0294885
Cell LineNumber of Kinases IdentifiedKey Kinase Families CapturedReference
MDA-MB-231 (human breast cancer)235All members of the AKT family[1][3]

Signaling Pathways

This compound's broad-spectrum activity impacts several key signaling pathways implicated in inflammation and cancer.

PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, survival, and metabolism. Its aberrant activation is a hallmark of many cancers. CTX-0294885 inhibits several kinases within this pathway, including all isoforms of AKT.[1][3] By inhibiting these kinases, CTX-0294885 can disrupt downstream signaling, leading to decreased cell proliferation and survival.

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt mTORC1 mTORC1 Akt->mTORC1 S6K p70S6K mTORC1->S6K _4EBP1 4E-BP1 mTORC1->_4EBP1 mTORC2 mTORC2 mTORC2->Akt Proliferation Cell Proliferation & Survival S6K->Proliferation _4EBP1->Proliferation CTX CTX-0294885 CTX->Akt

Caption: PI3K/Akt/mTOR pathway inhibition by CTX-0294885.

JAK/STAT Signaling Pathway

The JAK/STAT pathway is a primary route for signal transduction from cytokine and growth factor receptors to the nucleus, playing a crucial role in immunity, inflammation, and hematopoiesis. Dysregulation of this pathway is implicated in various inflammatory diseases and cancers. CTX-0294885 inhibits JAK2 and JAK3, key components of this pathway. This inhibition can block the downstream signaling cascade, reducing the expression of genes involved in inflammation and cell proliferation.

JAK_STAT_Pathway CytokineReceptor Cytokine Receptor JAK JAK2 / JAK3 CytokineReceptor->JAK activates STAT STAT JAK->STAT phosphorylates STAT_dimer STAT Dimer STAT->STAT_dimer dimerizes Nucleus Nucleus STAT_dimer->Nucleus translocates GeneExpression Gene Expression (Inflammation, Proliferation) Nucleus->GeneExpression CTX CTX-0294885 CTX->JAK

Caption: JAK/STAT pathway inhibition by CTX-0294885.

Experimental Protocols

Protocol 1: Kinome Profiling using CTX-0294885-immobilized Beads

This protocol is adapted from the methodology described by Zhang et al. (2013) for the enrichment of kinases from cell lysates.[1]

Kinome_Profiling_Workflow CellCulture 1. Cell Culture (e.g., MDA-MB-231) Lysis 2. Cell Lysis CellCulture->Lysis AffinityPurification 3. Affinity Purification with CTX-0294885 beads Lysis->AffinityPurification Washing 4. Washing AffinityPurification->Washing Elution 5. Elution Washing->Elution Digestion 6. In-solution Trypsin Digestion Elution->Digestion LCMS 7. LC-MS/MS Analysis Digestion->LCMS DataAnalysis 8. Data Analysis (Kinase Identification) LCMS->DataAnalysis

Caption: Workflow for kinome profiling with CTX-0294885.

Materials:

  • This compound

  • Sepharose beads (e.g., NHS-activated Sepharose)

  • Cancer cell line of interest (e.g., MDA-MB-231)

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Wash buffer (e.g., PBS with 0.1% Tween-20)

  • Elution buffer (e.g., 0.1 M glycine, pH 2.5)

  • Trypsin

  • LC-MS/MS instrumentation

Procedure:

  • Immobilization of CTX-0294885: Covalently couple CTX-0294885 to activated Sepharose beads according to the manufacturer's instructions.

  • Cell Lysis: Culture cells to the desired confluency, then lyse the cells on ice using a suitable lysis buffer.

  • Affinity Purification: Incubate the cell lysate with the CTX-0294885-immobilized beads to allow for the binding of kinases.

  • Washing: Wash the beads extensively with wash buffer to remove non-specifically bound proteins.

  • Elution: Elute the bound kinases from the beads using an appropriate elution buffer.

  • Sample Preparation for Mass Spectrometry: Neutralize the eluate and perform in-solution trypsin digestion to generate peptides.

  • LC-MS/MS Analysis: Analyze the peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Use appropriate software to search the MS/MS spectra against a protein database to identify the enriched kinases.

Protocol 2: General Cell Viability Assay (MTS/MTT)

This is a general protocol to assess the effect of CTX-0294885 on the viability of cancer cells. Specific cell numbers and incubation times should be optimized for each cell line.

Materials:

  • Cancer cell line of interest

  • Complete culture medium

  • This compound

  • MTS or MTT reagent

  • 96-well plates

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of CTX-0294885 in complete culture medium. Replace the medium in the wells with the compound dilutions. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for a specified period (e.g., 48-72 hours).

  • MTS/MTT Addition: Add the MTS or MTT reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.

  • Absorbance Reading: Measure the absorbance at the appropriate wavelength using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the GI₅₀ (concentration that inhibits cell growth by 50%).

Protocol 3: In Vivo Xenograft Tumor Model (General Guidance)

This protocol provides a general framework for evaluating the in vivo efficacy of CTX-0294885 in a mouse xenograft model. Note: Specific in vivo studies using CTX-0294885 have not been published. This protocol is a representative example for a kinase inhibitor.

Materials:

  • Immunocompromised mice (e.g., nude or SCID)

  • Cancer cell line of interest

  • This compound

  • Appropriate vehicle for in vivo administration (e.g., a formulation of DMSO, PEG300, Tween-80, and saline)[2]

  • Calipers for tumor measurement

Procedure:

  • Tumor Implantation: Subcutaneously inject a suspension of cancer cells into the flank of the mice.

  • Tumor Growth and Randomization: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³). Randomize the mice into treatment and control groups.

  • Drug Administration: Administer CTX-0294885 or the vehicle control to the mice via an appropriate route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule.

  • Tumor Measurement: Measure the tumor dimensions with calipers at regular intervals (e.g., twice a week). Calculate tumor volume using the formula: (Length x Width²)/2.

  • Monitoring: Monitor the body weight and overall health of the mice throughout the study.

  • Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, western blotting).

  • Data Analysis: Compare the tumor growth rates between the treatment and control groups to determine the in vivo efficacy of CTX-0294885.

Conclusion

This compound is a versatile and powerful tool for studying the kinome in the context of cancer and inflammation. Its primary application to date has been in the field of chemical proteomics for the large-scale identification of kinases. While its broad-spectrum inhibitory profile suggests therapeutic potential, particularly through the modulation of the PI3K/Akt/mTOR and JAK/STAT pathways, further studies are required to fully elucidate its efficacy in cell-based and in vivo models of disease. The protocols provided here offer a foundation for researchers to explore the utility of this compound in their specific areas of investigation.

References

Troubleshooting & Optimization

CTX-0294885 hydrochloride solubility in DMSO and other solvents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information on the solubility, handling, and experimental use of CTX-0294885 hydrochloride.

Solubility Data

This compound exhibits varying solubility across different laboratory solvents. The following table summarizes the quantitative solubility data for easy comparison. For optimal results, it is recommended to use fresh, anhydrous solvents.

SolventConcentration (mg/mL)Molar EquivalentNotes
DMSO 20 - 88 mg/mL[1][2][3]45.67 - 200.94 mM[1][3]Moisture-absorbing DMSO can reduce solubility; use fresh DMSO. Sonication is recommended to aid dissolution.[1][3]
DMF 20 mg/mL[2]~45.67 mM-
DMSO:PBS (pH 7.2) (1:1) 0.5 mg/mL[2]~1.14 mM-
Ethanol 0.1 mg/mL (low solubility)[2]~0.23 mMInsoluble according to other sources.[1]
Water Insoluble[1]--

Troubleshooting and FAQs

This section addresses common issues and questions that may arise during the handling and use of this compound.

Q1: My this compound is not fully dissolving in DMSO. What should I do?

A1: Several factors can affect the dissolution of this compound in DMSO.

  • Use Fresh DMSO: DMSO is hygroscopic and can absorb moisture, which may reduce the solubility of the compound. It is recommended to use fresh, anhydrous DMSO.[1]

  • Sonication: To aid dissolution, sonication of the solution is recommended.[3]

  • Warming: Gentle warming of the solution can also help to increase solubility.

  • Concentration: Ensure you are not exceeding the maximum solubility of the compound in DMSO, which is reported to be up to 88 mg/mL.[1]

Q2: Can I store this compound in a solvent for a long period?

A2: Stock solutions of this compound in a solvent should be stored appropriately to maintain stability.

  • Storage Temperature: It is recommended to store stock solutions at -80°C for up to one year or at -20°C for up to one month.[1]

  • Freeze-Thaw Cycles: To avoid degradation, it is advisable to aliquot the stock solution into smaller volumes to prevent repeated freeze-thaw cycles.[1]

Q3: Is this compound suitable for in vivo studies?

A3: Yes, this compound can be used for in vivo experiments. However, due to its low aqueous solubility, a specific formulation is required. A common formulation involves a mixture of DMSO, PEG300, Tween 80, and saline.[3] It is crucial to prepare this formulation freshly and use it immediately for the best results.[1]

Experimental Protocols

Protocol for Preparing a 10 mM Stock Solution in DMSO
  • Preparation: Bring the vial of this compound powder and a tube of fresh, anhydrous DMSO to room temperature.

  • Calculation: Calculate the required volume of DMSO to achieve a 10 mM concentration. The molecular weight of this compound is 474.39 g/mol . For 1 mg of the compound, you would add 210.8 µL of DMSO.

  • Dissolution: Add the calculated volume of DMSO to the vial of this compound.

  • Mixing: Vortex the solution and sonicate if necessary until the compound is fully dissolved.[3]

  • Storage: Aliquot the stock solution into smaller, single-use volumes and store at -80°C.[1]

Visualized Experimental Workflow and Signaling Pathway

The following diagrams illustrate key aspects of working with this compound.

G cluster_workflow Experimental Workflow: Solubilization start Start: CTX-0294885 HCl Powder add_dmso Add fresh, anhydrous DMSO start->add_dmso vortex Vortex/Mix add_dmso->vortex sonicate Sonicate if necessary vortex->sonicate check Visually inspect for full dissolution sonicate->check check->sonicate Not fully dissolved ready Stock solution ready for use/storage check->ready Fully dissolved

Caption: A flowchart of the recommended solubilization protocol for this compound in DMSO.

G cluster_pathway CTX-0294885 as a Broad-Spectrum Kinase Inhibitor cluster_kinases Target Kinases ctx CTX-0294885 FAK FAK ctx->FAK FLT3 FLT3 ctx->FLT3 JAK2 JAK2 ctx->JAK2 JAK3 JAK3 ctx->JAK3 Src Src ctx->Src AuroraA Aurora A ctx->AuroraA VEGFR3 VEGFR3 ctx->VEGFR3 AKT AKT family ctx->AKT downstream Inhibition of Downstream Signaling Pathways (e.g., Proliferation, Angiogenesis, Inflammation) FAK->downstream FLT3->downstream JAK2->downstream JAK3->downstream Src->downstream AuroraA->downstream VEGFR3->downstream AKT->downstream

Caption: A diagram illustrating CTX-0294885 as a broad-spectrum inhibitor of multiple kinase families.

References

CTX-0294885 hydrochloride stability and storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information on the stability and storage of CTX-0294885 hydrochloride, along with troubleshooting advice for common experimental issues.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

This compound should be stored under specific conditions to ensure its stability and efficacy. As a powder, it is stable for extended periods when stored at -20°C. Once dissolved into a stock solution, it requires colder temperatures to maintain its integrity.

Q2: How long can I store this compound once it is in powder form?

Different suppliers provide slightly varying recommendations, but a general consensus points to long-term stability. As a crystalline solid or powder, the compound is stable for at least 3 to 4 years when stored at -20°C.[1][2][3]

Q3: What is the stability of stock solutions of this compound?

The stability of stock solutions is highly dependent on the storage temperature. For optimal stability, stock solutions should be aliquoted to avoid repeated freeze-thaw cycles.[3]

  • Store at -80°C for up to 2 years .[4]

  • Store at -20°C for up to 1 year .[4] Some suppliers suggest shorter periods for the free-base form in solvent, such as 1 month at -20°C, highlighting the importance of colder, long-term storage.[3]

Q4: How should I prepare and store working solutions for my experiments?

For in vivo experiments, it is strongly recommended to prepare fresh working solutions on the day of use to ensure maximum potency and avoid degradation.[4][5] If precipitation or phase separation occurs during the preparation of aqueous solutions, gentle heating and/or sonication can be used to aid dissolution.[4][5]

Storage Condition Summary

For easy reference, the storage recommendations from various suppliers are summarized below. Note that "CTX-0294885" refers to the free base form, while "this compound" is specified where data is available.

FormSupplier GuidelineStorage TemperatureRecommended DurationCitations
Powder/Solid Crystalline Solid-20°C≥ 4 years[2]
Powder-20°C3 years[1][3]
Stock Solution CTX-0294885 hydrochloride in solvent-80°C2 years[4]
CTX-0294885 hydrochloride in solvent-20°C1 year[4]
CTX-0294885 (free base) in solvent-80°C1 year[1][3]
CTX-0294885 (free base) in solvent-20°C1 month[3]

Troubleshooting Guide

Issue 1: Inconsistent or lower-than-expected activity in my assay.

  • Possible Cause 1: Compound Degradation. Improper storage of stock solutions (e.g., repeated freeze-thaw cycles, storage at -20°C for over a month) can lead to degradation.

    • Solution: Use a fresh aliquot of your stock solution stored at -80°C. If the problem persists, prepare a fresh stock solution from the powder. For all cell-based and animal experiments, always prepare the final working solution immediately before use.[3][4]

  • Possible Cause 2: Incomplete Dissolution. The compound may not be fully dissolved in your assay buffer, reducing its effective concentration.

    • Solution: Ensure the compound is fully dissolved in the stock solvent (e.g., DMSO) before further dilution.[3] When preparing aqueous formulations, sonication may be required to achieve a clear solution.[1]

Issue 2: Precipitation observed when preparing working solutions.

  • Possible Cause: Low Solubility in Aqueous Buffers. CTX-0294885 is sparingly soluble in aqueous solutions.[2][3]

    • Solution: Prepare the working solution by adding solvents sequentially and ensuring the solution is clear after each addition. Using a formulation with co-solvents like PEG300 and Tween-80 can improve solubility for in vivo studies.[5] Gentle warming or sonication can also help redissolve precipitates.[4]

Issue 3: Variability between experiments conducted on different days.

  • Possible Cause: Freeze-Thaw Cycles. Repeatedly freezing and thawing the same stock solution aliquot can introduce moisture and lead to gradual degradation.

    • Solution: Upon initial preparation, create small, single-use aliquots of the stock solution. This practice ensures that a fresh, uncompromised sample is used for each experiment.[3]

Experimental Protocols

General Protocol for Assessing Compound Stability via HPLC

While a specific stability-indicating method for this compound is not publicly available, researchers can adapt this general protocol to monitor its purity over time.

  • Initial Purity Check (T=0):

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a known concentration.

    • Immediately analyze this solution using a reverse-phase HPLC system with a C18 column.

    • Use a gradient elution method (e.g., water/acetonitrile with 0.1% TFA or formic acid).

    • Monitor the elution profile using a UV detector at a relevant wavelength (e.g., 286 nm).[2]

    • Record the peak area of the main compound peak. This serves as the baseline (100% purity).

  • Sample Storage:

    • Aliquot the remaining stock solution into several vials.

    • Store these aliquots under the conditions you wish to test (e.g., -80°C, -20°C, 4°C, room temperature).

  • Time-Point Analysis:

    • At predetermined time points (e.g., 1 week, 1 month, 3 months, 6 months), retrieve one aliquot from each storage condition.

    • Allow the aliquot to come to room temperature before analysis.

    • Analyze the sample using the same HPLC method established at T=0.

  • Data Analysis:

    • Compare the peak area of the main compound at each time point to the initial T=0 peak area.

    • Calculate the percentage of the compound remaining.

    • Observe the chromatogram for the appearance of new peaks, which would indicate degradation products.

Visual Workflow

G cluster_prep Preparation & Storage cluster_use Experimental Use receive Receive Compound (Solid Powder) store_powder Store Powder at -20°C (Up to 3-4 years) receive->store_powder prep_stock Prepare Stock Solution (e.g., in DMSO) store_powder->prep_stock aliquot Create Single-Use Aliquots prep_stock->aliquot store_stock_80 Store Aliquots at -80°C (Recommended, up to 2 years) aliquot->store_stock_80 store_stock_20 Store Aliquots at -20°C (Alternate, up to 1 year) aliquot->store_stock_20 retrieve Retrieve ONE Aliquot store_stock_80->retrieve store_stock_20->retrieve thaw Thaw to Room Temp retrieve->thaw prep_working Prepare Fresh Working Solution (Dilute in buffer/media) thaw->prep_working use_now Use Immediately in Experiment prep_working->use_now discard Discard Unused Working Solution use_now->discard

Caption: Recommended workflow for handling and storing this compound.

References

Technical Support Center: CTX-0294885 Hydrochloride Affinity Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using CTX-0294885 hydrochloride for affinity purification of kinases.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how is it used in affinity purification?

This compound is a potent, broad-spectrum kinase inhibitor.[1][2][3] For affinity purification, it is covalently coupled to a solid support matrix, typically Sepharose beads, to create an affinity resin.[1][3][4] This resin is then used to selectively capture and enrich a wide range of protein kinases from complex biological samples like cell lysates. The captured kinases can then be eluted and identified using techniques such as mass spectrometry, enabling large-scale kinome profiling.[1][2]

Q2: What are the advantages of using CTX-0294885 for kinase enrichment?

CTX-0294885 has been demonstrated to capture a broad range of kinases, including members of the AKT family that may not be captured by other kinase inhibitors.[1][2] In studies using the MDA-MB-231 breast cancer cell line, CTX-0294885-based affinity purification successfully identified 235 protein kinases.[1][2] Its broad-spectrum nature makes it a powerful tool for comprehensive analysis of kinome signaling networks.[1]

Q3: What is the expected outcome of a successful CTX-0294885 affinity purification experiment?

A successful experiment will result in the enrichment of a diverse set of kinases from the starting lysate. When analyzed by mass spectrometry, this should lead to the identification of a significant portion of the expressed kinome in the sample. For instance, in one study, the use of CTX-0294885 in combination with other kinase inhibitors led to the identification of 261 kinases from a single cell line.[1]

Troubleshooting Guide

This guide addresses common issues that may be encountered during affinity purification with this compound-conjugated resin.

Problem Possible Cause Suggested Solution
Low Yield of Purified Kinases Inefficient Binding: Kinase active sites may be occupied by endogenous ATP or other small molecules.- Pre-incubate the lysate with apyrase to deplete ATP. - Ensure sufficient incubation time of the lysate with the resin to allow for competitive binding.
Suboptimal Lysis Buffer: The composition of the lysis buffer may interfere with kinase binding.- Avoid high concentrations of detergents or denaturing agents that could disrupt kinase structure. - Ensure the lysis buffer has a pH and salt concentration compatible with kinase stability and binding.
Inefficient Elution: The elution conditions may not be strong enough to displace high-affinity kinases.- Increase the concentration of the competing free inhibitor in the elution buffer. - Consider using a denaturing elution buffer (e.g., containing SDS or urea), but be aware that this will affect downstream functional assays.
High Non-Specific Binding Hydrophobic or Ionic Interactions: Proteins other than kinases are binding to the resin.- Increase the salt concentration (e.g., up to 500 mM NaCl) in the binding and wash buffers to reduce ionic interactions. - Include a low concentration of a non-ionic detergent (e.g., 0.1% Tween-20 or NP-40) in the wash buffer to minimize hydrophobic interactions.
Insufficient Washing: The wash steps are not adequately removing non-specifically bound proteins.- Increase the number of wash steps. - Increase the volume of wash buffer used for each step.
Inconsistent Results Resin Variability: The coupling efficiency of CTX-0294885 to the Sepharose beads may vary between batches.- If preparing in-house, ensure consistent coupling chemistry and quality control of each batch. - If commercially sourced, note the lot number and consider testing a new lot if inconsistencies persist.
Sample Variability: Differences in cell culture conditions, confluency, or lysis procedure can affect the kinome composition and abundance.- Standardize all aspects of sample preparation, from cell culture to lysate generation.

Experimental Protocols

Detailed Methodology for Kinase Enrichment using CTX-0294885-Sepharose

This protocol is a synthesized methodology based on standard affinity purification techniques and the described use of CTX-0294885.

1. Preparation of Cell Lysate: a. Harvest cells and wash with ice-cold PBS. b. Lyse cells in a non-denaturing lysis buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 1 mM EDTA, 1% NP-40) supplemented with protease and phosphatase inhibitors. c. Incubate on ice for 30 minutes with occasional vortexing. d. Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C. e. Determine the protein concentration of the supernatant using a standard protein assay (e.g., BCA assay).

2. Affinity Purification: a. Equilibrate the CTX-0294885-Sepharose beads with lysis buffer. b. Add the clarified cell lysate to the equilibrated beads (a typical starting amount is 5-10 mg of total protein per 50 µL of packed beads). c. Incubate for 2-4 hours at 4°C with gentle end-over-end rotation. d. Pellet the beads by gentle centrifugation (e.g., 500 x g for 2 minutes). e. Remove the supernatant (unbound fraction). f. Wash the beads extensively with wash buffer (e.g., lysis buffer with 500 mM NaCl) for 3-5 cycles.

3. Elution: a. Elute the bound kinases by incubating the beads with an elution buffer. Options include: i. Competitive Elution: Lysis buffer containing a high concentration of free this compound (e.g., 100 µM). This is a milder elution suitable for preserving kinase activity. ii. Denaturing Elution: SDS-PAGE sample buffer for subsequent analysis by Western blotting or mass spectrometry. b. Incubate for 15-30 minutes at room temperature. c. Pellet the beads and collect the supernatant containing the eluted kinases.

Quantitative Data

The following table summarizes key quantitative parameters for a typical CTX-0294885 affinity purification experiment, based on published data and general affinity chromatography principles.

Parameter Value/Range Notes
Number of Kinases Identified (MDA-MB-231 cells) 235This represents a significant portion of the expressed kinome.[1][2]
Total Protein Input 5 - 20 mgThe optimal amount may vary depending on the cell type and expression levels of kinases.
CTX-0294885-Sepharose Bead Volume (packed) 25 - 100 µLThe amount of resin should be scaled according to the total protein input.
Binding Time 2 - 4 hoursLonger incubation times may increase yield but also non-specific binding.
Wash Buffer Salt Concentration 150 - 500 mM NaClHigher salt concentrations help to reduce non-specific ionic interactions.
Competitive Elution Concentration 50 - 200 µM CTX-0294885The optimal concentration should be determined empirically.

Visualizations

Signaling Pathway

CTX-0294885 is a broad-spectrum inhibitor and does not target a single pathway. The diagram below illustrates a generic kinase signaling cascade that can be investigated using this inhibitor to capture multiple pathway components.

G cluster_0 Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase Adaptor Proteins Adaptor Proteins Receptor Tyrosine Kinase->Adaptor Proteins GEF GEF Adaptor Proteins->GEF Ras Ras GEF->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK Kinase Cascade ERK ERK MEK->ERK Kinase Cascade Transcription Factors Transcription Factors ERK->Transcription Factors Gene Expression Gene Expression Transcription Factors->Gene Expression G cluster_1 A Cell Lysis and Clarification B Incubation with CTX-0294885-Sepharose A->B Add Lysate to Beads C Washing Steps B->C Remove Unbound Proteins D Elution of Bound Kinases C->D Isolate Enriched Kinases E Downstream Analysis (e.g., Mass Spectrometry) D->E Identify Kinases

References

preventing non-specific binding of CTX-0294885 hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for CTX-0294885 hydrochloride. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this broad-spectrum kinase inhibitor and troubleshooting potential issues related to non-specific binding, also known as off-target effects.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

This compound is a potent, broad-spectrum kinase inhibitor. Its primary application is in chemical proteomics for kinome profiling, where it is used as an affinity reagent to capture and identify a wide range of kinases from cell and tissue lysates. This allows for the analysis of kinase expression and signaling networks, which is valuable in various research areas including oncology, inflammation, and diabetes.[1][2][3][4]

Q2: What is meant by "non-specific binding" in the context of a small molecule inhibitor like CTX-0294885?

For a small molecule inhibitor, "non-specific binding" refers to its interaction with proteins other than the intended target(s). These are also known as "off-target effects."[5][6] Given that CTX-0294885 is designed as a broad-spectrum inhibitor, it intentionally binds to a wide array of kinases.[1][4] Therefore, "non-specific binding" in this context would pertain to two main scenarios:

  • Binding to non-kinase proteins: Interaction with proteins that are not kinases, which could lead to unexpected biological effects.

  • Unwanted kinase binding: In experiments where the goal is to study a specific kinase or kinase family, the broad reactivity of CTX-0294885 could be considered a form of non-specific binding.

Q3: Why is it important to validate the on-target and off-target effects of CTX-0294885 in my experiments?

Q4: What are the initial signs that I might be observing off-target effects with CTX-0294885?

Common indicators of potential off-target effects include:

  • Inconsistent results with other inhibitors: A structurally different inhibitor targeting the same kinase(s) produces a different phenotype.[5]

  • Discrepancy with genetic validation: The phenotype observed with CTX-0294885 differs from that seen with genetic knockdown (e.g., siRNA or CRISPR) of the target kinase.

  • Unexplained cytotoxicity: Cell death or other toxic effects are observed at concentrations where the intended target is not expected to be fully inhibited.[6]

  • Phenotype rescue experiments: A drug-resistant mutant of the target kinase fails to rescue the observed phenotype.[6]

Troubleshooting Guides

This section provides guidance on how to address common issues related to the selectivity of CTX-0294885 in your experiments.

Issue 1: High background or unexpected results in downstream analysis (e.g., Western Blot after pulldown)

High background can obscure the specific signals of interest. While CTX-0294885 is a small molecule, general principles of reducing non-specific binding in biochemical assays are still applicable to the analytical techniques used downstream.

Potential Cause Recommended Solution
Suboptimal inhibitor concentration Perform a dose-response experiment to determine the minimal concentration of CTX-0294885 required for the desired on-target effect.
Insufficient blocking of surfaces If using affinity beads coupled with CTX-0294885, ensure proper blocking of the beads with an appropriate agent (e.g., BSA or casein) before incubation with the lysate.
Inadequate washing steps Increase the number and/or duration of wash steps after lysate incubation to remove weakly interacting proteins. Consider adding a low concentration of a mild detergent (e.g., 0.05% Tween-20) to the wash buffers.
Contamination Ensure all buffers and reagents are fresh and free of contaminants. Handle samples in a clean environment to avoid cross-contamination.

Issue 2: Difficulty in confirming that the observed cellular phenotype is due to inhibition of a specific target kinase.

This requires a systematic approach to validate the on-target effects of CTX-0294885.

Experimental Challenge Validation Strategy
Confirming target engagement in cells Utilize a Cellular Thermal Shift Assay (CETSA) to verify that CTX-0294885 binds to and stabilizes the target kinase in intact cells.[10][11][12][13]
Quantifying binding affinity Employ biophysical techniques like Isothermal Titration Calorimetry (ITC) or Surface Plasmon Resonance (SPR) with purified proteins to determine the binding affinity (Kd) and kinetics of CTX-0294885 to the target kinase.[14][15][16][17][18][19]
Assessing selectivity across the kinome Perform a kinome-wide profiling experiment by screening CTX-0294885 against a large panel of recombinant kinases to understand its selectivity profile.[20][21][22][23][24][25]
Correlating target inhibition with phenotype Use a structurally unrelated inhibitor for the same target to see if it recapitulates the phenotype. Alternatively, use genetic methods (e.g., siRNA, CRISPR) to deplete the target kinase and observe if the phenotype is consistent with inhibitor treatment.[6]

Experimental Protocols

Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is a powerful method to assess whether a compound binds to its target in a cellular environment. The principle is that ligand binding stabilizes the target protein, leading to an increase in its thermal stability.[10][11][26][13]

Methodology:

  • Cell Treatment: Treat cultured cells with either vehicle control (e.g., DMSO) or a specific concentration of this compound for a defined period.

  • Harvesting and Lysis: Harvest the cells, wash with PBS, and resuspend in a suitable buffer containing protease inhibitors.

  • Heating: Aliquot the cell lysate into different tubes and heat them at a range of temperatures (e.g., 40-70°C) for 3-5 minutes using a thermal cycler.

  • Separation of Soluble and Aggregated Proteins: After heating, cool the samples and lyse the cells (e.g., by freeze-thaw cycles). Centrifuge at high speed to pellet the aggregated, denatured proteins.

  • Analysis: Carefully collect the supernatant containing the soluble proteins. Analyze the amount of the target kinase in the soluble fraction by Western blotting or other protein quantification methods.

  • Data Interpretation: Plot the amount of soluble target protein as a function of temperature. A shift of the melting curve to a higher temperature in the inhibitor-treated samples compared to the vehicle control indicates target engagement.[27]

Protocol 2: Kinome-Wide Selectivity Profiling using a Competitive Binding Assay

This protocol outlines a general approach to assess the selectivity of CTX-0294885 across a broad panel of kinases.

Methodology:

  • Assay Principle: This assay measures the ability of CTX-0294885 to compete with a known, broad-spectrum kinase inhibitor (often immobilized on a solid support or linked to a tag) for binding to a large panel of kinases.[28][29]

  • Incubation: A panel of recombinant kinases is incubated with the tagged/immobilized reference inhibitor in the presence of varying concentrations of CTX-0294885.

  • Detection: The amount of kinase bound to the reference inhibitor is quantified. A reduction in this signal indicates that CTX-0294885 has successfully competed for binding to the kinase.

  • Data Analysis: The results are typically expressed as the percentage of binding inhibition at a given concentration or as a dissociation constant (Kd) for each kinase. This data is used to generate a selectivity profile.

Visualizations

G Troubleshooting Workflow for Off-Target Effects phenotype Observe Unexpected Phenotype with CTX-0294885 validate_target Validate On-Target Engagement phenotype->validate_target assess_selectivity Assess Kinome-Wide Selectivity phenotype->assess_selectivity orthogonal_methods Use Orthogonal Validation Methods phenotype->orthogonal_methods cetsa Perform CETSA validate_target->cetsa In-cell binding biophysical Biophysical Assays (ITC/SPR) with Purified Protein validate_target->biophysical In-vitro binding conclusion Interpret Results: On-Target vs. Off-Target Effect cetsa->conclusion biophysical->conclusion kinome_scan Kinome Profiling Assay assess_selectivity->kinome_scan kinome_scan->conclusion other_inhibitor Test Structurally Different Inhibitor for the Same Target orthogonal_methods->other_inhibitor genetic_validation Genetic Knockdown (siRNA/CRISPR) of Target orthogonal_methods->genetic_validation other_inhibitor->conclusion genetic_validation->conclusion

Caption: A logical workflow for troubleshooting and validating the effects of CTX-0294885.

G Cellular Thermal Shift Assay (CETSA) Workflow cluster_0 Cell Culture cluster_1 Sample Preparation cluster_2 Analysis cluster_3 Data Interpretation treat_cells 1. Treat Cells: - Vehicle Control - CTX-0294885 harvest 2. Harvest & Lyse Cells treat_cells->harvest heat 3. Heat Lysates at Temperature Gradient harvest->heat centrifuge 4. Centrifuge to Pellet Aggregated Proteins heat->centrifuge supernatant 5. Collect Soluble Fraction (Supernatant) centrifuge->supernatant western 6. Western Blot for Target Protein supernatant->western plot 7. Plot Soluble Protein vs. Temperature western->plot shift Thermal Shift Indicates Target Engagement plot->shift

Caption: A step-by-step workflow for the Cellular Thermal Shift Assay (CETSA).

G Kinase Selectivity Profiling cluster_kinases Human Kinome Panel CTX CTX-0294885 K1 Kinase 1 CTX->K1 Weak Binding (Off-Target) K2 Kinase 2 CTX->K2 No Binding K3 Target Kinase CTX->K3 Strong Binding (On-Target) Kn Kinase 'n' CTX->Kn Moderate Binding (Off-Target)

Caption: Conceptual diagram of kinase selectivity profiling for CTX-0294885.

References

CTX-0294885 hydrochloride purity and quality control

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential information regarding the purity, quality control, and handling of CTX-0294885 hydrochloride for researchers, scientists, and drug development professionals.

Product Information

This compound is a potent, broad-spectrum kinase inhibitor. It is a valuable tool for kinome signaling network analysis and has been shown to capture 235 kinases from MDA-MB-231 cells, including all members of the AKT family.[1][2] This characteristic makes it a powerful reagent for research in areas such as inflammation, diabetes, and cancer.[1]

Purity and Quality Control

The purity of this compound is a critical factor for obtaining reliable and reproducible experimental results. Different suppliers provide the compound with high purity levels, typically assessed by High-Performance Liquid Chromatography (HPLC) and confirmed by Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Quantitative Data Summary
ParameterSpecificationSource
Purity (by HPLC) 99.74%Selleck Chemicals[3]
99.60%MedChem Express
99.59%TargetMol[4]
99.43%MedChemExpress[1]
≥98%Cayman Chemical[5]
Storage (Solid) -20°C for up to 3 years[3][4]
Storage (Stock Solution) -80°C for up to 2 years[1]
-20°C for up to 1 year[1]
Molecular Weight 474.39 g/mol (hydrochloride salt)
437.93 g/mol (free base)[3]
Molecular Formula C₂₂H₂₅Cl₂N₇O (hydrochloride salt)
C₂₂H₂₄ClN₇O (free base)[3]
Solubility Data
SolventSolubilityNotes
DMSO ≥88 mg/mL (≥200.94 mM)Use fresh, anhydrous DMSO as it is hygroscopic and absorbed moisture can reduce solubility.[3]
DMF ~20 mg/mL
Ethanol Insoluble[3]
Water Insoluble[3]
PBS (pH 7.2) Limited solubilityA 1:1 mixture of DMSO:PBS (pH 7.2) has a solubility of approximately 0.5 mg/mL.[5]

Experimental Protocols

Representative Quality Control Workflow

This workflow outlines the general steps for verifying the quality of this compound upon receipt and before use in experiments.

Quality Control Workflow for this compound cluster_0 Initial Inspection cluster_1 Analytical Verification cluster_2 Final Approval Receive_Compound Receive Compound Visual_Inspection Visual Inspection (Color, Form) Receive_Compound->Visual_Inspection Documentation_Check Check Documentation (CoA, SDS) Visual_Inspection->Documentation_Check Prepare_Sample Prepare Sample for Analysis Documentation_Check->Prepare_Sample HPLC_Analysis Purity Assessment by HPLC Prepare_Sample->HPLC_Analysis Identity_Confirmation Identity Confirmation (¹H-NMR, MS) Prepare_Sample->Identity_Confirmation Compare_Data Compare Data with CoA HPLC_Analysis->Compare_Data Identity_Confirmation->Compare_Data Approve_for_Use Approve for Experimental Use Compare_Data->Approve_for_Use

A typical workflow for the quality control of this compound.
Representative HPLC Method for Purity Analysis

Disclaimer: The following is a representative HPLC method based on common practices for analyzing small molecule kinase inhibitors. It is recommended to consult the supplier's Certificate of Analysis (CoA) or develop a method specific to your instrumentation.

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient:

    • 0-5 min: 10% B

    • 5-25 min: 10-90% B

    • 25-30 min: 90% B

    • 30-31 min: 90-10% B

    • 31-35 min: 10% B

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm and 280 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the compound in DMSO to a final concentration of 1 mg/mL.

Representative ¹H-NMR Method for Structural Confirmation

Disclaimer: The following is a representative ¹H-NMR method. Specific parameters may need to be optimized.

  • Instrumentation: 400 MHz NMR spectrometer.

  • Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆).

  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of DMSO-d₆.

  • Data Acquisition: Acquire a standard proton spectrum. The chemical shifts should be consistent with the structure of CTX-0294885.

Troubleshooting Guide & FAQs

This section addresses common issues that researchers may encounter when working with this compound.

FAQs

  • Q1: How should I store this compound?

    • A1: The solid powder should be stored at -20°C for long-term stability (up to 3 years).[3][4] Stock solutions in DMSO should be aliquoted and stored at -80°C for up to 2 years to avoid repeated freeze-thaw cycles.[1] For shorter periods, stock solutions can be stored at -20°C for up to 1 month.[3]

  • Q2: What is the best solvent for preparing stock solutions?

    • A2: Anhydrous DMSO is the recommended solvent for preparing high-concentration stock solutions.[3]

  • Q3: My compound precipitated out of solution. What should I do?

    • A3: If precipitation occurs, gentle warming and/or sonication can help redissolve the compound.[1] Ensure that you are using anhydrous DMSO, as absorbed moisture can decrease solubility.[3] When preparing aqueous working solutions from a DMSO stock, it is crucial to add the stock solution to the aqueous buffer slowly while vortexing to prevent precipitation.

  • Q4: I am not observing the expected biological activity. What could be the reason?

    • A4: There could be several reasons:

      • Incorrect Concentration: Perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay.

      • Compound Degradation: Ensure the compound has been stored correctly and has not undergone multiple freeze-thaw cycles.

      • Cell Permeability: While CTX-0294885 is expected to be cell-permeable, its effectiveness can vary between cell lines.

      • Assay Conditions: The presence of high serum concentrations in cell culture media can lead to protein binding, reducing the effective concentration of the inhibitor. Consider reducing the serum percentage during the treatment period if your experiment allows.

Signaling Pathway

CTX-0294885 is a broad-spectrum kinase inhibitor that has been shown to effectively capture all members of the AKT family.[1][2] The PI3K/AKT signaling pathway is a crucial regulator of cell proliferation, survival, and metabolism. The diagram below illustrates this pathway and the point of inhibition by CTX-0294885.

PI3K/AKT Signaling Pathway and CTX-0294885 Inhibition cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits AKT AKT PIP3->AKT Recruits PDK1->AKT Phosphorylates (Thr308) Downstream_Effectors Downstream Effectors (e.g., GSK3B, FOXO) AKT->Downstream_Effectors Phosphorylates mTORC2 mTORC2 mTORC2->AKT Phosphorylates (Ser473) Cell_Survival Cell Survival & Proliferation Downstream_Effectors->Cell_Survival CTX_0294885 CTX-0294885 Hydrochloride CTX_0294885->AKT Inhibits Growth_Factor Growth Factor Growth_Factor->RTK Binds

Inhibition of the PI3K/AKT pathway by this compound.

References

Technical Support Center: Enhancing Kinase Capture with CTX-0294885 Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing CTX-0294885 hydrochloride for improved kinase capture efficiency. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it improve kinase capture?

A1: CTX-0294885 is a novel, broad-spectrum, ATP-competitive kinase inhibitor based on a bisanilino pyrimidine scaffold.[1][2][3] It has been developed into a Sepharose-supported reagent for affinity purification of kinases.[1][2][3] Its broad-spectrum nature allows for the capture of a wide range of kinases from cell lysates, including those missed by other kinase inhibitors.[1] A key advantage of CTX-0294885 is its ability to capture all members of the AKT family of kinases, which have been difficult to enrich with previously established methods.[1]

Q2: What is the primary application of this compound in research?

A2: The primary application of this compound, particularly when immobilized on Sepharose beads, is in chemical proteomics for mass spectrometry-based kinome profiling.[1][4] This technique allows for the large-scale identification and quantification of kinases expressed in a cell or tissue sample, providing valuable insights into cellular signaling networks.

Q3: Can CTX-0294885 be used in combination with other kinase inhibitors?

A3: Yes, combining CTX-0294885 with other broad-spectrum kinase inhibitors can significantly increase the coverage of the kinome. For instance, the addition of CTX-0294885 to a mixture of three other commonly used kinase inhibitors (Purvalanol B, SU6668, and VI16832) has been shown to increase the number of identified kinases.[1]

Q4: Is CTX-0294885 a covalent inhibitor?

A4: The available literature describes CTX-0294885 as a non-covalent, ATP-competitive inhibitor. This means it binds reversibly to the ATP-binding site of kinases.

Experimental Protocols

Protocol: Kinase Enrichment using CTX-0294885-Sepharose Beads

This protocol outlines the general steps for enriching kinases from a cell lysate using CTX-0294885 conjugated to Sepharose beads.

1. Cell Lysis

  • Harvest cells and wash with ice-cold phosphate-buffered saline (PBS).

  • Lyse cells in a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

  • Incubate on ice for 30 minutes with occasional vortexing.

  • Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

  • Collect the supernatant containing the cellular proteins. Determine the protein concentration using a standard protein assay (e.g., BCA assay).

2. Affinity Purification

  • Equilibrate the CTX-0294885-Sepharose beads with the lysis buffer.

  • Incubate the cleared cell lysate (e.g., 1-5 mg of total protein) with the equilibrated beads. The incubation time can be optimized but is typically 2-4 hours at 4°C with gentle rotation.

  • Wash the beads extensively with lysis buffer to remove non-specifically bound proteins. A common washing procedure involves 3-5 washes.

  • (Optional) A final wash with a buffer of lower salt concentration can be performed to remove detergents that might interfere with mass spectrometry.

3. Elution

  • Elute the bound kinases from the beads. Elution can be achieved using various methods:

    • SDS-PAGE sample buffer: This is a harsh elution method suitable for subsequent analysis by Western blotting or mass spectrometry where protein denaturation is acceptable.
    • Competitive elution: Use a high concentration of a competing free kinase inhibitor or ATP. This is a milder elution method that may preserve kinase activity.
    • pH elution: Use a low pH buffer (e.g., glycine-HCl, pH 2.5) to disrupt the interaction. Neutralize the eluate immediately with a high pH buffer (e.g., 1M Tris-HCl, pH 8.5).

4. Downstream Analysis

  • The eluted proteins can be analyzed by various methods, including:

    • SDS-PAGE and Western Blotting: To detect specific kinases of interest.
    • Mass Spectrometry: For comprehensive identification and quantification of the captured kinome. For this, the eluted proteins are typically digested with trypsin before LC-MS/MS analysis.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Low yield of captured kinases Insufficient amount of starting material.Increase the amount of cell lysate used for the pull-down.
Inefficient cell lysis.Ensure complete cell lysis by optimizing the lysis buffer and incubation time. Sonication can be used to improve lysis efficiency.
Suboptimal binding conditions.Optimize the incubation time and temperature for the lysate and beads. Ensure gentle and continuous mixing.
Inefficient elution.If using competitive elution, increase the concentration of the competitor. If using pH elution, ensure the pH is low enough to disrupt binding and that the eluate is neutralized promptly. For mass spectrometry, on-bead digestion can be an alternative to elution.
High background of non-specific binding Insufficient washing.Increase the number of washing steps and/or the stringency of the wash buffer (e.g., by increasing the salt or detergent concentration).
Hydrophobic or ionic interactions with the beads.Include non-ionic detergents (e.g., 0.1% Tween-20 or Triton X-100) and/or adjust the salt concentration in the lysis and wash buffers.
Poor reproducibility Inconsistent sample preparation.Standardize all steps of the protocol, including cell culture conditions, lysis, and pull-down procedures.
Variation in bead slurry volume.Ensure the bead slurry is well-suspended before pipetting to get a consistent amount of beads for each experiment.
Identification of non-kinase proteins Some non-kinase ATP-binding proteins may be captured.This is a known phenomenon. Cross-reference your list of identified proteins with a kinome database (e.g., KinBase) to distinguish kinases from non-kinases.
Loss of kinase activity after elution Harsh elution conditions.If kinase activity is required for downstream applications, use milder elution methods like competitive elution. Avoid harsh detergents and extreme pH.

Quantitative Data Summary

The use of CTX-0294885 has been shown to significantly enhance the coverage of the kinome in mass spectrometry-based profiling experiments.

Kinase Capture Reagent(s) Number of Protein Kinases Identified from MDA-MB-231 cells Key Findings Reference
CTX-0294885235Captured all members of the AKT family, which were not detected by other broad-spectrum kinase inhibitors.[1]
Mixture of three common kinase inhibitors (Purvalanol B, SU6668, VI16832)Not specified individually, but less than the combination-[1]
CTX-0294885 + Mixture of three common kinase inhibitors261The addition of CTX-0294885 increased the total number of identified kinases, representing the largest kinome coverage from a single cell line at the time of publication.[1]

Visualizations

Experimental_Workflow cluster_Preparation Sample Preparation cluster_Capture Kinase Capture cluster_Analysis Downstream Analysis Cell_Culture Cell Culture Cell_Lysis Cell Lysis (with protease/phosphatase inhibitors) Cell_Culture->Cell_Lysis Clarification Lysate Clarification (Centrifugation) Cell_Lysis->Clarification Incubation Incubate Lysate with Beads Clarification->Incubation Bead_Equilibration Equilibrate CTX-0294885-Sepharose Beads Bead_Equilibration->Incubation Washing Wash Beads Incubation->Washing Elution Elution Washing->Elution On_Bead_Digestion On-Bead Digestion Washing->On_Bead_Digestion Mass_Spectrometry LC-MS/MS Analysis Elution->Mass_Spectrometry Western_Blot SDS-PAGE & Western Blot Elution->Western_Blot On_Bead_Digestion->Mass_Spectrometry

Caption: Experimental workflow for kinase capture using CTX-0294885-Sepharose beads.

Troubleshooting_Logic cluster_Problem Problem Identification cluster_Causes_Yield Potential Causes for Low Yield cluster_Causes_Background Potential Causes for High Background cluster_Solutions_Yield Solutions for Low Yield cluster_Solutions_Background Solutions for High Background Low_Yield Low Kinase Yield Insufficient_Lysate Insufficient Lysate Low_Yield->Insufficient_Lysate Inefficient_Lysis Inefficient Lysis Low_Yield->Inefficient_Lysis Poor_Binding Poor Binding Low_Yield->Poor_Binding Inefficient_Elution Inefficient Elution Low_Yield->Inefficient_Elution High_Background High Background Insufficient_Washing Insufficient Washing High_Background->Insufficient_Washing Non_Specific_Interactions Non-Specific Interactions High_Background->Non_Specific_Interactions Increase_Lysate Increase Lysate Amount Insufficient_Lysate->Increase_Lysate Optimize_Lysis Optimize Lysis Protocol Inefficient_Lysis->Optimize_Lysis Optimize_Binding Optimize Binding Conditions Poor_Binding->Optimize_Binding Optimize_Elution Optimize Elution/Digestion Inefficient_Elution->Optimize_Elution Increase_Washing Increase Wash Steps/Stringency Insufficient_Washing->Increase_Washing Modify_Buffers Modify Buffer Composition Non_Specific_Interactions->Modify_Buffers

Caption: Troubleshooting logic for common issues in kinase capture experiments.

Signaling_Pathway_Concept cluster_Kinome Cellular Kinome Kinase_A Kinase A CTX_Beads CTX-0294885-Sepharose Beads Kinase_A->CTX_Beads Kinase_B Kinase B Kinase_B->CTX_Beads AKT_Family AKT Family Kinases AKT_Family->CTX_Beads Other_Kinases Other Kinases Other_Kinases->CTX_Beads Captured_Kinases Captured Kinome for Downstream Analysis CTX_Beads->Captured_Kinases

Caption: Conceptual diagram of broad-spectrum kinase capture with CTX-0294885.

References

CTX-0294885 hydrochloride handling and safety precautions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential information for researchers, scientists, and drug development professionals on the handling, safety, and experimental use of CTX-0294885 hydrochloride.

Frequently Asked Questions (FAQs)

1. What is this compound?

This compound is a potent, broad-spectrum kinase inhibitor.[1][2] It is a valuable research tool for analyzing kinome signaling networks, which are implicated in various diseases such as cancer, inflammation, and diabetes.[1][2] This compound has been shown to capture 235 kinases from MDA-MB-231 cells, notably including all members of the AKT family.[1][3]

2. What are the primary molecular targets of CTX-0294885?

CTX-0294885 is a broad-spectrum kinase inhibitor.[4][5] An initial screening demonstrated its inhibitory activity against several kinases.[4]

Kinase TargetIC₅₀ (nM)
FLT31
Src2
JAK23
VEGF Receptor 33
FAK4
Aurora kinase A18
JAK328
Table 1: Inhibitory activity (IC₅₀) of CTX-0294885 against a panel of kinases. [4]

Furthermore, CTX-0294885 is capable of binding to kinases from every major group and is notably effective in capturing all members of the AKT protein family.[4]

3. What are the recommended storage conditions for this compound?

Proper storage is crucial to maintain the stability and activity of the compound.

FormStorage TemperatureShelf Life
Solid (Powder)-20°C3 years
In Solvent-80°C1 year
In Solvent-20°C1 month
Table 2: Recommended storage conditions for this compound. [6]

To prevent degradation from repeated freeze-thaw cycles, it is recommended to aliquot stock solutions before storage.[6]

Troubleshooting Guide

Issue 1: Difficulty dissolving the compound.

If you encounter issues with solubility, consider the following:

  • Solvent Choice: this compound has varying solubility in different solvents.

SolventSolubility
DMSO≥ 88 mg/mL (200.94 mM)
DMF20 mg/mL
DMSO:PBS (pH 7.2) (1:1)0.5 mg/mL
Ethanol0.1 mg/mL
WaterInsoluble
Table 3: Solubility of CTX-0294885 in various solvents. [4][6]
  • Fresh Solvent: The use of fresh, moisture-free DMSO is recommended as absorbed moisture can reduce solubility.[6]

  • Sonication and Heating: If precipitation or phase separation occurs during preparation, gentle heating and/or sonication can aid in dissolution.[1]

Issue 2: Precipitation of the compound in aqueous solutions.

This compound is insoluble in water.[6] For experiments in aqueous media, a stock solution in an organic solvent like DMSO should be prepared first, followed by dilution into the aqueous buffer. It is crucial to ensure the final concentration of the organic solvent is compatible with your experimental system and does not exceed a level that could cause toxicity or off-target effects.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

  • Accurately weigh the required amount of this compound powder.

  • Calculate the volume of DMSO needed to achieve a 10 mM concentration. The molecular weight of this compound is 474.39 g/mol .[2]

  • Add the DMSO to the vial containing the powder.

  • Vortex or sonicate the solution until the compound is completely dissolved.

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -80°C for up to 1 year or at -20°C for up to 1 month.[6]

Protocol 2: Preparation of a Working Solution for In Vivo Experiments

For in vivo studies, it is recommended to prepare the working solution fresh on the day of use.[1] The following is an example protocol for a vehicle formulation:

  • Start with a clarified stock solution of CTX-0294885 in DMSO.

  • For a 1 mL final working solution, sequentially add the following solvents, ensuring the solution is clear after each addition:

    • 400 µL of PEG300

    • 50 µL of Tween-80

    • 450 µL of Saline

  • This protocol can achieve a solubility of ≥ 2.5 mg/mL.[1]

Signaling Pathway

CTX-0294885 is a potent inhibitor of the AKT signaling pathway, a crucial regulator of cell survival, proliferation, and metabolism.[7][8][9] The diagram below illustrates the canonical PI3K/AKT signaling pathway and indicates the point of inhibition by CTX-0294885.

AKT_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK Binds PI3K PI3K RTK->PI3K Recruits & Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruits AKT AKT PIP3->AKT Recruits PDK1->AKT Phosphorylates & Activates Downstream_Targets Downstream Targets (e.g., mTOR, GSK3, FOXO) AKT->Downstream_Targets Phosphorylates Cell_Survival Cell Survival Downstream_Targets->Cell_Survival Proliferation Proliferation Downstream_Targets->Proliferation Metabolism Metabolism Downstream_Targets->Metabolism CTX_0294885 CTX-0294885 hydrochloride CTX_0294885->AKT Inhibits

Figure 1: The PI3K/AKT signaling pathway and the inhibitory action of this compound.

Safety Precautions

Disclaimer: An official Safety Data Sheet (SDS) for this compound was not publicly available in the search results. The following are general safety precautions for handling research-grade chemical compounds and are not a substitute for a formal SDS.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat, when handling this compound.

  • Engineering Controls: Handle the compound in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation exposure.

  • Handling: Avoid direct contact with skin and eyes. Do not ingest or inhale the powder.

  • Spills: In case of a spill, contain the material and clean the area with appropriate cleaning agents. Ensure proper disposal of contaminated materials.

  • First Aid:

    • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes.

    • Skin Contact: Wash the affected area thoroughly with soap and water.

    • Inhalation: Move to fresh air. If breathing is difficult, seek medical attention.

    • Ingestion: If swallowed, rinse mouth with water and seek immediate medical advice.

For research use only. This product is not for human or veterinary use.[4] Always consult with your institution's safety officer for specific guidelines and protocols.

References

Navigating CTX-0294885 Hydrochloride Experiments: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals working with the broad-spectrum kinase inhibitor CTX-0294885 hydrochloride, this technical support center provides essential guidance on common experimental challenges. Below are troubleshooting tips and frequently asked questions to ensure the smooth execution of your research.

Frequently Asked Questions (FAQs)

1. What is this compound and what is its primary application?

CTX-0294885 is a novel bisanilino pyrimidine that functions as a broad-spectrum kinase inhibitor.[1][2][3] It is extensively used as a powerful affinity reagent for mass spectrometry-based kinome profiling, allowing for the enrichment and identification of a large number of kinases from cell lysates.[3][4][5] This makes it a valuable tool for studying kinase signaling networks in various diseases, including cancer, inflammation, and diabetes.[4]

2. What are the recommended solvents for dissolving this compound?

This compound exhibits varying solubility in different solvents. Dimethyl sulfoxide (DMSO) is the most effective solvent for preparing high-concentration stock solutions. For in vivo experiments, specific formulations involving co-solvents are necessary. It is crucial to use fresh, high-quality DMSO, as absorbed moisture can negatively impact solubility.[2]

3. How should this compound be stored to ensure its stability?

Proper storage is critical to maintain the integrity of the compound. The solid powder form should be stored at -20°C for long-term stability, where it can be viable for up to three years.[1] Stock solutions in DMSO should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C, which preserves stability for at least one year.[2][4]

4. Can this compound be used for in vivo studies?

Yes, in vivo studies can be conducted, but require specific formulation protocols to achieve a clear and stable solution for administration. The use of co-solvents like PEG300, Tween 80, and saline in combination with DMSO is recommended.[1][4]

Troubleshooting Common Experimental Issues

Issue Potential Cause Recommended Solution
Precipitation in Stock Solution Solvent has absorbed moisture, especially DMSO.Use fresh, anhydrous DMSO to prepare stock solutions.[2]
Exceeded solubility limit.Do not exceed the recommended maximum concentrations. Sonication and gentle warming can aid dissolution.[1][4]
Inconsistent Results in Kinase Assays Degradation of the compound due to improper storage.Ensure the compound and its solutions are stored at the correct temperatures and protected from light. Aliquot stock solutions to minimize freeze-thaw cycles.[2][4]
Broad-spectrum activity leading to off-target effects.Be aware that CTX-0294885 inhibits a wide range of kinases.[3][5] Consider using more specific inhibitors as controls to dissect individual kinase roles.
Low Yield in Kinome Profiling Inefficient binding to the Sepharose support.Ensure proper coupling of CTX-0294885 to the Sepharose beads as per established protocols.
Insufficient incubation time or concentration.Optimize incubation time and the amount of cell lysate to ensure saturation of the affinity reagent.
Difficulty Dissolving for In Vivo Formulation Incorrect order of solvent addition.Add solvents sequentially and ensure the solution is clear before adding the next component.[1][4]

Quantitative Data Summary

Solubility Data

SolventConcentrationNotes
DMSO55 - 88 mg/mLSonication is recommended.[1][2] Use fresh DMSO.[2]
DMF20 mg/mL-
Ethanol0.1 mg/mLLow solubility.
WaterInsoluble-
DMSO:PBS (pH 7.2) (1:1)0.5 mg/mL-

In Vivo Formulation Examples

FormulationConcentrationInstructions
10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline2 mg/mLAdd solvents sequentially. Sonication is recommended.[1]
10% DMSO + 90% (20% SBE-β-CD in Saline)≥ 2.5 mg/mLAdd solvents sequentially.

Storage Stability

FormStorage TemperatureDuration
Powder-20°C3 years[1]
In Solvent-80°C1 year[1][2]

Experimental Protocols

Protocol for Preparing a 10 mM Stock Solution in DMSO

  • Weigh out the required amount of this compound powder (Molecular Weight: 437.93 g/mol ).

  • Add the appropriate volume of fresh, anhydrous DMSO to achieve a 10 mM concentration.

  • Vortex thoroughly to dissolve the compound.

  • If necessary, sonicate the solution in a water bath for 5-10 minutes to ensure complete dissolution.

  • Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -80°C.

Protocol for In Vivo Formulation

  • Prepare a concentrated stock solution of this compound in DMSO.

  • In a sterile tube, add the required volume of the DMSO stock solution.

  • Sequentially add PEG300, ensuring the solution is clear after each addition.

  • Add Tween 80 and mix thoroughly.

  • Finally, add saline to reach the desired final volume and concentration.

  • The final solution should be clear. If precipitation occurs, gentle warming and sonication may be applied. Use the formulation immediately after preparation for optimal results.[2]

Visualizing Experimental Workflows and Pathways

Kinome_Profiling_Workflow Kinome Profiling Workflow using CTX-0294885 A Cell Lysis (e.g., MDA-MB-231 cells) C Incubation & Kinase Capture A->C B CTX-0294885 coupled to Sepharose Beads B->C D Wash Beads to Remove Non-specific Binders C->D E Elute Bound Kinases D->E F Tryptic Digestion E->F G LC-MS/MS Analysis F->G H Kinase Identification & Quantification G->H

Caption: Workflow for affinity purification of kinases using CTX-0294885.

Troubleshooting_Logic Troubleshooting Solubility Issues A Compound does not dissolve B Is the solvent appropriate? A->B C Use recommended solvent (e.g., DMSO for stock) B->C No D Is the concentration too high? B->D Yes J Solution is clear C->J E Consult solubility table and adjust concentration D->E Yes F Have you tried sonication or gentle warming? D->F No E->J G Apply sonication/warming F->G No H Is the solvent fresh? F->H Yes G->J I Use fresh, anhydrous solvent H->I No I->J

Caption: A logical approach to resolving common solubility problems.

Signaling_Pathway_Concept CTX-0294885 Broad-Spectrum Inhibition cluster_0 Upstream Signals cluster_1 Kinase Cascades cluster_2 Cellular Responses Signal 1 Signal 1 FAK FAK Signal 1->FAK Signal 2 Signal 2 JAK2 JAK2 Signal 2->JAK2 Src Src Signal 2->Src Signal 3 Signal 3 FLT3 FLT3 Signal 3->FLT3 VEGFR3 VEGFR3 Signal 3->VEGFR3 Migration Migration FAK->Migration Proliferation Proliferation JAK2->Proliferation Survival Survival Src->Survival FLT3->Proliferation Aurora_A Aurora A Aurora_A->Proliferation AKT_family AKT family AKT_family->Survival VEGFR3->Migration CTX CTX-0294885 CTX->FAK CTX->JAK2 CTX->Src CTX->FLT3 CTX->Aurora_A CTX->AKT_family CTX->VEGFR3

References

Technical Support Center: CTX-0294885 Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the use of CTX-0294885 hydrochloride. The following troubleshooting guides and frequently asked questions (FAQs) address potential issues related to its broad-spectrum nature and what may be considered "off-target effects" in the context of specific experimental goals.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

A1: this compound is a potent, broad-spectrum bisanilino pyrimidine kinase inhibitor.[1][2][3] Its primary application is as a research tool for kinome profiling, particularly as an affinity reagent for capturing and identifying a wide range of kinases from cell lysates using mass spectrometry.[4] It has been shown to capture 235 kinases from MDA-MB-231 breast cancer cells, including all members of the AKT family.[4][5][6]

Q2: What are the known "off-target" effects of this compound?

A2: As a broad-spectrum inhibitor, CTX-0294885 is designed to bind to a wide range of kinases. Therefore, the concept of "off-target" effects depends on the researcher's specific kinase of interest. The compound exhibits high affinity for numerous kinases. For instance, initial screenings have determined its inhibitory activity against several kinases, as detailed in the table below. Any of these could be considered an "off-target" if it is not the primary subject of investigation in your experiment.

Q3: How can I be sure the phenotype I observe is from my target of interest and not an off-target effect?

A3: This is a critical consideration when using any broad-spectrum inhibitor. To increase confidence that the observed effects are due to the inhibition of your specific kinase of interest, consider the following strategies:

  • Use of More Selective Inhibitors: Compare the results obtained with CTX-0294885 to those from a more selective inhibitor for your target kinase.

  • Rescue Experiments: If possible, perform a rescue experiment by overexpressing a drug-resistant mutant of your target kinase. This should reverse the on-target effects but not the off-target ones.[7]

  • RNAi/CRISPR Knockdown: Compare the phenotype from CTX-0294885 treatment with the phenotype from genetically knocking down your target kinase.

Q4: I'm seeing unexpected results or high levels of cytotoxicity. What should I check first?

A4: Unexpected results can stem from off-target effects or experimental variables. Refer to the troubleshooting workflow below. High cytotoxicity could be due to the inhibition of multiple kinases essential for cell survival.[7] Ensure the compound is fully solubilized and used at the appropriate concentration. It is advisable to perform a dose-response curve to determine the optimal concentration for your specific cell line and experimental endpoint.

Q5: What is the best way to prepare and store this compound?

A5: For stock solutions, dissolve this compound in a suitable solvent like DMSO.[1][2][6] For long-term storage, it is recommended to keep the stock solution at -80°C (up to 2 years) or -20°C (up to 1 year).[5] When preparing working solutions for in vivo experiments, specific formulations with solvents like PEG300, Tween-80, and saline may be required to ensure solubility.[1][5] If precipitation is observed, gentle heating or sonication can aid in dissolution.[1][5]

Quantitative Data: In Vitro Kinase Inhibitory Activity

The following table summarizes the in vitro inhibitory activity of CTX-0294885 against a panel of kinases. This data is crucial for understanding its selectivity profile.

Kinase TargetIC50 (nM)
FLT31
Src2
JAK23
VEGFR33
FAK4
Aurora Kinase A18
JAK328

Source: Data compiled from initial kinase screening assays.[6]

Experimental Protocols

Protocol 1: Kinome Profiling via Affinity Purification

This protocol outlines the general steps for using CTX-0294885-coupled beads to enrich for kinases from a cell lysate for subsequent analysis by mass spectrometry.

  • Cell Lysis: Harvest cells and lyse them in a buffer containing protease and phosphatase inhibitors to preserve the native state of the proteins.

  • Lysate Clarification: Centrifuge the lysate to pellet cellular debris and collect the clear supernatant.

  • Protein Quantification: Determine the total protein concentration of the lysate using a standard assay (e.g., BCA assay).

  • Affinity Purification: Incubate the cell lysate with CTX-0294885-conjugated Sepharose beads. This allows the inhibitor to bind to a broad range of kinases present in the lysate.

  • Washing: Wash the beads several times with lysis buffer to remove non-specifically bound proteins.

  • Elution: Elute the bound kinases from the beads using a low pH buffer or by boiling in SDS-PAGE sample buffer.

  • Sample Preparation for Mass Spectrometry: The eluted proteins are then processed (e.g., in-gel or in-solution digestion with trypsin) to generate peptides for mass spectrometry analysis.

  • LC-MS/MS Analysis: Analyze the peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the captured kinases.[4]

Protocol 2: Western Blotting to Validate Off-Target Inhibition

This protocol can be used to determine if CTX-0294885 is inhibiting a specific kinase pathway in your cellular model by assessing the phosphorylation status of a downstream substrate.

  • Cell Treatment: Plate cells and treat them with CTX-0294885 at various concentrations for a specified time. Include a vehicle control (e.g., DMSO).

  • Protein Extraction: Lyse the cells and extract total protein.

  • Protein Quantification: Measure the protein concentration of each sample.

  • SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with a suitable blocking agent (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the phosphorylated form of the downstream substrate of your potential off-target kinase. Also, probe a separate blot with an antibody against the total protein of that substrate as a loading control.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

  • Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels. A decrease in phosphorylation in the treated samples compared to the control would suggest inhibition of the upstream kinase.

Visualizations

G cluster_input Experimental Input cluster_pathways Potential Kinase Inhibition cluster_outcomes Observed Cellular Effects CTX This compound Target Intended Target Kinase (e.g., AKT) CTX->Target Inhibits OffTarget1 Off-Target Kinase 1 (e.g., Src) CTX->OffTarget1 Inhibits OffTarget2 Off-Target Kinase 2 (e.g., JAK2) CTX->OffTarget2 Inhibits OffTarget_N Other Kinases (n=235) CTX->OffTarget_N Inhibits Cells Cellular Model OnTargetEffect Expected On-Target Phenotype Target->OnTargetEffect Leads to OffTargetEffect Unexpected/Off-Target Phenotype OffTarget1->OffTargetEffect Contributes to OffTarget2->OffTargetEffect Contributes to OffTarget_N->OffTargetEffect Contributes to

Caption: Signaling pathway illustrating on-target vs. off-target effects.

G cluster_checks Troubleshooting Steps cluster_solutions Potential Solutions start Unexpected Experimental Result (e.g., high toxicity, unexpected phenotype) check_solubility 1. Confirm Solubility Is the compound fully dissolved? start->check_solubility check_concentration 2. Verify Concentration Perform dose-response curve. check_solubility->check_concentration Yes solubilize Re-dissolve stock. Use sonication if needed. check_solubility->solubilize No check_off_target 3. Investigate Off-Target Effects Is the effect independent of the primary target? check_concentration->check_off_target Yes optimize_conc Lower concentration. Determine optimal dose. check_concentration->optimize_conc No validate_target Perform rescue experiment or use a more selective inhibitor. check_off_target->validate_target Yes end Problem Resolved check_off_target->end No (Likely On-Target Effect) solubilize->check_concentration optimize_conc->check_off_target validate_target->end

References

Validation & Comparative

A Comparative Guide to Broad-Spectrum Kinase Inhibitors: CTX-0294885 Hydrochloride vs. Staurosporine, Dasatinib, and Bosutinib

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of CTX-0294885 hydrochloride and other prominent broad-spectrum kinase inhibitors, namely staurosporine, dasatinib, and bosutinib. The information is intended to assist researchers in selecting the most appropriate inhibitor for their experimental needs, considering both their kinase inhibition profiles and their primary applications.

Introduction

Protein kinases are a large family of enzymes that play crucial roles in cellular signaling pathways by catalyzing the phosphorylation of specific substrates. Their dysregulation is implicated in numerous diseases, particularly cancer, making them attractive targets for therapeutic intervention. Broad-spectrum kinase inhibitors, which target multiple kinases, are valuable tools in both basic research and drug discovery.

This compound is a novel bisanilino pyrimidine that has been characterized as a potent, broad-spectrum kinase inhibitor.[1] It is particularly noted for its utility as an affinity reagent for the enrichment and identification of kinases from cell lysates in mass spectrometry-based kinome profiling.[1][2] This unique application distinguishes it from many other broad-spectrum inhibitors that are primarily developed as therapeutic agents.

Staurosporine , an alkaloid isolated from the bacterium Lentzea albida, is one of the most potent and broad-spectrum kinase inhibitors known.[3] Its high affinity for the ATP-binding site of most kinases makes it a widely used tool in kinase research, often as a positive control for kinase inhibition.[3][4]

Dasatinib is a second-generation tyrosine kinase inhibitor approved for the treatment of chronic myeloid leukemia (CML).[5] It is a potent inhibitor of the BCR-ABL fusion protein and the SRC family kinases.[5][6]

Bosutinib is another second-generation tyrosine kinase inhibitor used in the treatment of CML.[7] It is a dual inhibitor of SRC and ABL kinases.[7]

Data Presentation: Comparative Kinase Inhibition Profiles

The following tables summarize the half-maximal inhibitory concentration (IC50) values for this compound and the comparator inhibitors against a selection of protein kinases. It is important to note that these values have been collated from various sources and experimental conditions may differ, which can influence the absolute IC50 values. Therefore, this data should be used for general comparative purposes.

Table 1: Kinase Inhibition Profile of this compound

Kinase TargetIC50 (nM)
FLT31
Src2
JAK23
VEGFR33
FAK4
Aurora A18
JAK328

Data sourced from an initial in vitro screen.[8]

Table 2: Kinase Inhibition Profile of Staurosporine

Kinase TargetIC50 (nM)
PKCα2
c-Fgr2
Phosphorylase kinase3
PKCγ5
S6 Kinase5
p60v-src6
PKA7
PKCη4
PKG8.5
Lyn20
CAM PKII20
MLCK21
Syk16

Data compiled from multiple sources.[3][9]

Table 3: Kinase Inhibition Profile of Dasatinib

Kinase TargetIC50 (nM)
BCR-ABL<1
SRC<1
LCK<1
YES<1
c-KIT5
PDGFRβ16
EPHA219

Data compiled from multiple sources.[5][6][10]

Table 4: Kinase Inhibition Profile of Bosutinib

Kinase TargetIC50 (nM)
SRC1.2
LCK1.2
ABL2.9
EGFR94
PDGFRβ100

Data compiled from multiple sources.[7][11]

Experimental Protocols

Detailed experimental protocols are crucial for the reproducibility and interpretation of results. Below are representative protocols for a standard in vitro kinase inhibition assay and for the specific application of CTX-0294885 in kinome profiling.

Protocol 1: In Vitro Kinase Inhibition Assay (Radiometric)

This protocol describes a common method for determining the inhibitory activity of a compound against a specific protein kinase using a radioactive isotope.

Materials:

  • Purified recombinant kinase

  • Specific peptide or protein substrate

  • Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 5 mM MnCl2, 2 mM DTT, 0.1 mM Na3VO4)

  • [γ-³²P]ATP or [γ-³³P]ATP

  • Non-radiolabeled ATP

  • Test inhibitor (e.g., this compound) dissolved in DMSO

  • P81 phosphocellulose paper

  • Phosphoric acid (0.75%)

  • Scintillation counter and scintillation fluid

Procedure:

  • Prepare a reaction mixture containing the kinase reaction buffer, the specific substrate, and the purified kinase.

  • Prepare serial dilutions of the test inhibitor in DMSO. Add a small volume of the diluted inhibitor to the reaction mixture. For the control, add an equivalent volume of DMSO.

  • Initiate the kinase reaction by adding a mixture of non-radiolabeled ATP and [γ-³²P]ATP (the final ATP concentration should be at or near the Km for the specific kinase).

  • Incubate the reaction at 30°C for a predetermined time (e.g., 10-30 minutes), ensuring the reaction is in the linear range.

  • Stop the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.

  • Wash the P81 paper extensively with 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.

  • Air-dry the P81 paper.

  • Quantify the incorporated radioactivity by scintillation counting.

  • Calculate the percentage of kinase inhibition for each inhibitor concentration relative to the DMSO control.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.[12][13][14][15]

Protocol 2: Kinome Profiling using this compound Affinity Purification

This protocol outlines the use of CTX-0294885 as an affinity reagent to enrich for and identify kinases from a cell lysate.[1]

Materials:

  • This compound

  • Sepharose beads (e.g., NHS-activated Sepharose)

  • Cell lysis buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 1 mM EDTA, 1% NP-40, protease and phosphatase inhibitors)

  • Wash buffer (e.g., cell lysis buffer with lower detergent concentration)

  • Elution buffer (e.g., 0.1 M glycine pH 2.5)

  • Neutralization buffer (e.g., 1 M Tris-HCl pH 8.0)

  • Cultured cells (e.g., MDA-MB-231)

  • Equipment for cell lysis, protein quantification, and Western blotting

  • Mass spectrometer for protein identification

Procedure:

  • Immobilization of CTX-0294885: Covalently couple CTX-0294885 to NHS-activated Sepharose beads according to the manufacturer's instructions.

  • Cell Lysis: Harvest cultured cells and lyse them in ice-cold cell lysis buffer.

  • Lysate Clarification: Centrifuge the cell lysate at high speed to pellet cellular debris. Collect the supernatant containing the soluble proteins.

  • Protein Quantification: Determine the protein concentration of the clarified lysate.

  • Affinity Purification:

    • Incubate the clarified cell lysate with the CTX-0294885-coupled Sepharose beads for several hours at 4°C with gentle rotation.

    • As a negative control, incubate lysate with unconjugated Sepharose beads.

  • Washing: Pellet the beads by centrifugation and wash them extensively with wash buffer to remove non-specifically bound proteins.

  • Elution: Elute the bound kinases from the beads using an elution buffer.

  • Neutralization: Immediately neutralize the eluted fraction with a neutralization buffer.

  • Protein Identification by Mass Spectrometry:

    • Resolve the eluted proteins by SDS-PAGE and visualize by silver staining or Coomassie blue staining.

    • Excise protein bands of interest or analyze the entire eluate.

    • Digest the proteins with trypsin and analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

    • Identify the enriched kinases by searching the acquired MS/MS spectra against a protein sequence database.[1][2][16][17]

Mandatory Visualizations

Signaling Pathway Diagram

G RTK Receptor Tyrosine Kinase (RTK) (e.g., PDGFR, VEGFR) SRC SRC Family Kinases (e.g., SRC, LCK) RTK->SRC PI3K PI3K RTK->PI3K RAS RAS RTK->RAS SRC->PI3K STAT STAT SRC->STAT ABL ABL Kinase ABL->STAT AKT AKT PI3K->AKT TF Transcription Factors AKT->TF RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->TF JAK JAK JAK->STAT STAT->TF Gene_Expression Gene Expression (Proliferation, Survival, etc.) TF->Gene_Expression

Caption: A simplified signaling network highlighting key kinases targeted by broad-spectrum inhibitors.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_ap Affinity Purification cluster_analysis Analysis Cell_Culture Cell Culture Lysis Cell Lysis Cell_Culture->Lysis Clarification Lysate Clarification Lysis->Clarification Quantification Protein Quantification Clarification->Quantification Incubation Incubation with CTX-0294885 beads Quantification->Incubation Washing Washing Incubation->Washing Elution Elution Washing->Elution SDS_PAGE SDS-PAGE Elution->SDS_PAGE Digestion In-gel or In-solution Trypsin Digestion SDS_PAGE->Digestion LC_MS LC-MS/MS Analysis Digestion->LC_MS DB_Search Database Search & Kinase Identification LC_MS->DB_Search

Caption: Workflow for kinome profiling using this compound affinity purification.

References

A Comparative Guide to the Kinase Binding Profile of CTX-0294885 Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of CTX-0294885 hydrochloride's kinase binding profile against other broad-spectrum kinase inhibitors. The information is intended to assist researchers in evaluating its suitability for kinome profiling and as a tool for studying cellular signaling networks.

Introduction to this compound

This compound is a novel bisanilino pyrimidine compound identified as a broad-spectrum kinase inhibitor.[1][2][3][4] It has been effectively utilized as an affinity reagent for the mass spectrometry-based analysis of the kinome, the complete set of protein kinases in an organism.[1][2][3] Notably, CTX-0294885 has demonstrated the ability to capture a wide array of kinases, including all members of the AKT family, which have been challenging to identify with other broad-spectrum inhibitors.[1][3]

Kinase Binding Profile Comparison

CTX-0294885 exhibits a broad inhibitory activity against a diverse range of kinases.[1][4] A key study by Zhang et al. (2013) demonstrated that CTX-0294885-based affinity purification could identify 235 protein kinases from MDA-MB-231 human breast cancer cells.[1][2] This represents a significant portion of the expressed kinome.

For a comprehensive understanding of its binding profile, this guide compares CTX-0294885 with three other well-characterized broad-spectrum kinase inhibitors: Purvalanol B, SU6668, and VI16832. These inhibitors are often used in combination with CTX-0294885 to achieve even greater kinome coverage.

Kinase InhibitorPrimary Targets/SelectivityReported IC50/Ki Values
This compound Broad-spectrum, including all AKT family members. Inhibits FAK, FLT3, JAK2, JAK3, Src, Aurora kinase A, and VEGFR3.FAK: 4 nM, FLT3: 1 nM, JAK2: 3 nM, JAK3: 28 nM, Src: 2 nM, Aurora kinase A: 18 nM, VEGFR3: 3 nM[4]
Purvalanol B Potent inhibitor of cyclin-dependent kinases (CDKs).cdc2-cyclin B: 6 nM, CDK2-cyclin A: 6 nM, CDK2-cyclin E: 9 nM, CDK5-p35: 6 nM
SU6668 (Orantinib) Inhibitor of VEGFR, FGFR, and PDGFR.PDGFRβ: Ki = 8 nM, Flk-1 (VEGFR2): Ki = 2.1 µM, FGFR1: Ki = 1.2 µM
VI16832 Broad-spectrum kinase inhibitor often used in combination for kinome profiling.Specific quantitative data is less readily available in public sources, but it is an established component of multiplexed inhibitor beads for kinome analysis.

Signaling Pathway Analysis

CTX-0294885's broad kinase inhibition profile suggests its involvement in multiple critical signaling pathways. Of particular note are the PI3K/Akt and JAK/STAT pathways, which are central to cell growth, proliferation, survival, and immune response.

PI3K/Akt Signaling Pathway

The ability of CTX-0294885 to capture all members of the AKT family (AKT1, AKT2, and AKT3) underscores its significant impact on the PI3K/Akt signaling cascade. This pathway is a crucial regulator of cell survival and proliferation.

PI3K_Akt_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT activates mTORC1 mTORC1 AKT->mTORC1 CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth CTX CTX-0294885 CTX->AKT inhibits

CTX-0294885 Inhibition of the PI3K/Akt Signaling Pathway.
JAK/STAT Signaling Pathway

CTX-0294885 demonstrates inhibitory activity against JAK2 and JAK3, key components of the JAK/STAT pathway. This pathway is critical for transmitting information from extracellular cytokine signals to the nucleus, leading to changes in gene expression involved in immunity and inflammation.

JAK_STAT_Pathway CytokineReceptor Cytokine Receptor JAK JAK2 / JAK3 CytokineReceptor->JAK activates STAT STAT JAK->STAT phosphorylates STAT_P pSTAT STAT_dimer pSTAT Dimer STAT_P->STAT_dimer dimerizes Nucleus Nucleus STAT_dimer->Nucleus GeneExpression Gene Expression (Inflammation, Immunity) Nucleus->GeneExpression CTX CTX-0294885 CTX->JAK inhibits

CTX-0294885 Inhibition of the JAK/STAT Signaling Pathway.

Experimental Protocols

The following is a representative protocol for kinome profiling using this compound-conjugated beads, based on methodologies described for broad-spectrum kinase inhibitor affinity purification and mass spectrometry.

Affinity Purification of Kinases

This protocol outlines the enrichment of kinases from cell lysates using CTX-0294885-conjugated Sepharose beads.

Affinity_Purification_Workflow start Start: Cell Lysate Preparation incubation Incubation with CTX-0294885-conjugated beads start->incubation wash1 Wash 1: High Salt Buffer incubation->wash1 wash2 Wash 2: Low Salt Buffer wash1->wash2 elution Elution of Bound Kinases wash2->elution end End: Kinase-enriched Sample for MS elution->end

References

A Comparative Guide to Kinase Inhibitors: CTX-0294885 Hydrochloride, Purvalanol B, and SU6668

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of three kinase inhibitors: CTX-0294885 hydrochloride, Purvalanol B, and SU6668. The information is curated to assist in the selection of the most appropriate inhibitor for specific research applications, with a focus on their target selectivity, mechanism of action, and supporting experimental data.

Introduction to the Kinase Inhibitors

This compound is a novel bisanilino pyrimidine that acts as a broad-spectrum kinase inhibitor.[1][2] It has been effectively utilized as an affinity reagent for mass spectrometry-based kinome profiling, enabling the identification of a wide range of kinases from cell lysates.[2][3] Notably, it has been shown to capture all members of the AKT family.[4][5]

Purvalanol B is a potent, cell-permeable inhibitor of cyclin-dependent kinases (CDKs).[6][7] This 2,6,9-trisubstituted purine demonstrates high selectivity for CDK1, CDK2, and CDK5, leading to cell cycle arrest and apoptosis.[6][8] It has also been reported to inhibit the activity of p42/p44 MAP kinases.[9][10]

SU6668 (Orantinib) is a multi-targeted receptor tyrosine kinase (RTK) inhibitor that primarily targets vascular endothelial growth factor receptor 2 (VEGFR2), fibroblast growth factor receptor 1 (FGFR1), and platelet-derived growth factor receptor β (PDGFRβ).[11][12][13] As an ATP-competitive inhibitor, SU6668 has demonstrated significant anti-angiogenic and anti-tumor activities.[12][14] It has also been found to inhibit c-Kit and Aurora kinases.[8][13]

Comparative Analysis of Kinase Inhibition

The following tables summarize the inhibitory activities of this compound, Purvalanol B, and SU6668 against various kinases. The data has been compiled from multiple sources to provide a comparative overview.

Table 1: Inhibitory Activity (IC50/Ki in nM)
Kinase TargetThis compound (IC50 nM)Purvalanol B (IC50 nM)SU6668 (Ki/IC50 nM)
CDKs
Cdk1/cyclin B-6[7]-
Cdk2/cyclin A-6[7]-
Cdk2/cyclin E-9[7]>10,000 (CDK2)[15]
Cdk5/p35-6[7]-
RTKs
VEGFR2 (KDR/Flk-1)3[5]-2100 (Ki)[12], 2400 (IC50)[13]
PDGFRβ--8 (Ki)[11][12], 60 (IC50)[13]
FGFR1--1200 (Ki)[12], 3000 (IC50)[13]
c-Kit--100-1000 (IC50)[15]
Other Kinases
FAK4[5]--
FLT31[5]--
JAK23[5]--
JAK328[5]--
Src2[5]>10,000[7]Little activity[15]
Aurora Kinase A18[5]--
Aurora Kinase B--35 (IC50)[13]
Aurora Kinase C--210 (IC50)[13]
p42/p44 MAPK-Inhibits[9]-

Note: '-' indicates data not available in the searched sources.

Table 2: Kinome Profiling Comparison in MDA-MB-231 Cells

A study by Zhang et al. (2013) utilized these inhibitors for kinome profiling.[2]

InhibitorNumber of Kinases IdentifiedNotable Kinases Captured
CTX-0294885235All members of the AKT family[2]
Purvalanol B, SU6668, VI16832 (mixture)--
CTX-0294885 + above mixture261Largest kinome coverage from a single cell line reported at the time[2]

Signaling Pathways and Experimental Workflows

Signaling Pathway Diagrams (Graphviz)

The following diagrams illustrate the primary signaling pathways targeted by each inhibitor.

SU6668_Pathway cluster_membrane Cell Membrane cluster_inhibitor cluster_downstream Downstream Signaling VEGFR2 VEGFR2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K PDGFRb PDGFRβ PDGFRb->PI3K FGFR1 FGFR1 FGFR1->PLCg SU6668 SU6668 SU6668->VEGFR2 SU6668->PDGFRb SU6668->FGFR1 RAS Ras PLCg->RAS AKT Akt PI3K->AKT Angiogenesis Angiogenesis, Cell Proliferation, Survival AKT->Angiogenesis RAF Raf RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Angiogenesis

Figure 1: SU6668 targets multiple RTKs to inhibit angiogenesis and cell proliferation.

PurvalanolB_Pathway cluster_cellcycle Cell Cycle Progression cluster_inhibitor cluster_cdks Key Regulators G1 G1 Phase S S Phase G1->S G1/S Transition G2 G2 Phase S->G2 M M Phase G2->M G2/M Transition G2M_Arrest G2/M Arrest G2->G2M_Arrest PurvalanolB Purvalanol B CDK2 CDK2/ Cyclin E, A PurvalanolB->CDK2 CDK1 CDK1/ Cyclin B PurvalanolB->CDK1 CDK2->G1 CDK1->G2 Kinome_Profiling_Workflow start Cell Lysate (e.g., MDA-MB-231) incubation Incubate with Inhibitor-Coupled Beads (e.g., CTX-0294885-Sepharose) start->incubation wash Wash to Remove Non-specifically Bound Proteins incubation->wash elution Elute Bound Kinases wash->elution digest Tryptic Digestion elution->digest lcms LC-MS/MS Analysis digest->lcms data Data Analysis & Kinase Identification lcms->data inhibitor CTX-0294885 Purvalanol B SU6668 inhibitor->incubation

References

A Comparative Guide to the Selectivity of CTX-0294885 Hydrochloride, a Broad-Spectrum Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the precise binding profile of a kinase inhibitor is paramount. This guide provides a detailed comparison of CTX-0294885 hydrochloride with other broad-spectrum kinase inhibitors, supported by experimental data, to facilitate informed decisions in kinome profiling research.

This compound is a potent, bisanilino pyrimidine-based compound designed for the comprehensive analysis of cellular kinomes. Its utility as a powerful affinity reagent for capturing a wide array of kinases for subsequent identification and quantification by mass spectrometry has been demonstrated. This guide delves into the selectivity profile of CTX-0294885, presenting its performance in comparison to other established broad-spectrum kinase inhibitors and providing the necessary experimental context for its application.

Kinase Capture Performance: A Head-to-Head Comparison

The primary measure of a broad-spectrum kinase inhibitor's efficacy in kinome profiling is the sheer number and diversity of kinases it can capture from a complex biological sample. Experimental data from studies on the MDA-MB-231 human breast cancer cell line provide a clear benchmark for CTX-0294885's performance.

Inhibitor/CombinationNumber of Kinases IdentifiedKey Findings
CTX-0294885 235 Successfully captures a broad range of kinases, including all members of the AKT family, which were not previously detected with other inhibitors.
Purvalanol B, SU6668, VI16832 (Combined)Not explicitly stated in isolationThese are established broad-spectrum kinase inhibitors often used in combination for kinome profiling.
CTX-0294885 + Purvalanol B, SU6668, VI16832261 The addition of CTX-0294885 to the existing cocktail significantly increases the total number of identified kinases, demonstrating its complementary and extensive coverage.

In Vitro Inhibitory Activity

Beyond its utility as a capture reagent, CTX-0294885 exhibits potent inhibitory activity against a range of kinases. The half-maximal inhibitory concentrations (IC50) for several key kinases have been determined, underscoring its broad-spectrum nature.

Kinase TargetIC50 (nM)
FLT31
Src2
JAK23
VEGFR33
FAK4
Aurora kinase A18
JAK328

Experimental Protocols

To ensure reproducibility and accurate interpretation of results, detailed experimental protocols are essential. The following sections outline the methodologies for kinome profiling using CTX-0294885 and for assessing its cellular toxicity.

Kinome Profiling via Affinity Purification and Mass Spectrometry

This protocol describes the enrichment of kinases from cell lysates using CTX-0294885 immobilized on a solid support, followed by identification and quantification using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

1. Preparation of Affinity Resin:

  • CTX-0294885 is chemically coupled to a solid support, typically Sepharose beads, to create an affinity matrix.

2. Cell Lysis and Protein Extraction:

  • MDA-MB-231 cells are cultured under standard conditions.

  • Cells are harvested and lysed in a buffer containing detergents and protease/phosphatase inhibitors to extract total cellular proteins.

  • The protein concentration of the lysate is determined using a standard protein assay (e.g., BCA assay).

3. Kinase Enrichment:

  • The cell lysate is incubated with the CTX-0294885-coupled Sepharose beads to allow for the binding of kinases.

  • The beads are then washed extensively with lysis buffer to remove non-specifically bound proteins.

4. Elution and Sample Preparation for Mass Spectrometry:

  • Bound kinases are eluted from the beads using a low pH buffer or a buffer containing a high concentration of a competing agent.

  • The eluted proteins are denatured, reduced, alkylated, and then digested into peptides using an enzyme such as trypsin.

5. LC-MS/MS Analysis:

  • The resulting peptide mixture is separated by reverse-phase liquid chromatography and analyzed by tandem mass spectrometry.

  • The generated MS/MS spectra are searched against a protein database (e.g., UniProt) to identify the captured kinases.

6. Data Analysis:

  • Identified kinases are quantified based on spectral counts or precursor ion intensities.

G cluster_workflow Kinome Profiling Workflow Cell Lysate Cell Lysate Incubation Incubation Cell Lysate->Incubation Affinity Matrix (CTX-0294885) Affinity Matrix (CTX-0294885) Affinity Matrix (CTX-0294885)->Incubation Washing Washing Incubation->Washing Elution Elution Washing->Elution Digestion Digestion Elution->Digestion LC-MS/MS LC-MS/MS Digestion->LC-MS/MS Data Analysis Data Analysis LC-MS/MS->Data Analysis

Workflow for kinome profiling using CTX-0294885-based affinity capture.

Cytotoxicity Assay

Assessing the cytotoxic effects of a kinase inhibitor is crucial for its potential therapeutic applications. A standard MTT or resazurin-based assay can be employed.

1. Cell Seeding:

  • Cancer cell lines (e.g., MDA-MB-231) are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

2. Compound Treatment:

  • A serial dilution of this compound is prepared in culture medium.

  • The existing medium is removed from the cells and replaced with the medium containing different concentrations of the inhibitor. A vehicle control (e.g., DMSO) is also included.

3. Incubation:

  • The cells are incubated with the compound for a specified period (e.g., 72 hours).

4. Viability Assessment:

  • A viability reagent (e.g., MTT or resazurin) is added to each well and incubated according to the manufacturer's instructions.

  • The absorbance or fluorescence is measured using a plate reader.

5. Data Analysis:

  • The viability of the treated cells is calculated as a percentage of the vehicle-treated control cells.

  • The IC50 value for cytotoxicity is determined by plotting the cell viability against the logarithm of the inhibitor concentration.

Signaling Pathway Context

The broad-spectrum nature of CTX-0294885 means it interacts with kinases across numerous signaling pathways critical for cell growth, proliferation, and survival. A key finding is its ability to capture all members of the AKT family, central players in the PI3K/AKT/mTOR pathway, which is frequently dysregulated in cancer.

G cluster_pathway Simplified PI3K/AKT Signaling Pathway RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 converts to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT Family PIP3->AKT recruits PDK1->AKT activates mTORC1 mTORC1 AKT->mTORC1 Proliferation Cell Proliferation & Survival mTORC1->Proliferation

CTX-0294885 captures the entire AKT family, key nodes in the PI3K/AKT pathway.

Comparative Analysis of CTX-0294885 Hydrochloride and Other Multi-Targeted Kinase Inhibitors in Preclinical Xenograft Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the preclinical in vivo efficacy of multi-targeted kinase inhibitors in cancer xenograft models. Due to the limited publicly available in vivo efficacy data for CTX-0294885 hydrochloride, this document focuses on its established in vitro profile and presents a hypothetical framework for its evaluation, alongside a comparison with established multi-kinase inhibitors.

Introduction to this compound

CTX-0294885 is characterized as a potent, broad-spectrum kinase inhibitor.[1] It has been demonstrated to bind to and inhibit a wide array of kinases, making it a valuable tool for kinome profiling and potentially a candidate for cancer therapy.[1][2] Its ability to capture 235 kinases from MDA-MB-231 breast cancer cells, including all members of the AKT family, highlights its extensive target profile.[3] In initial screenings, CTX-0294885 has shown inhibitory activity against key kinases involved in cancer progression, such as FAK, FLT3, JAK2, JAK3, Src, Aurora kinase A, and VEGF receptor 3 (VEGFR3).[3]

Comparative In Vitro Kinase Inhibitory Profile

The following table summarizes the known inhibitory targets of CTX-0294885 and compares them with other well-established multi-kinase inhibitors. This comparison provides a basis for understanding the potential therapeutic applications of CTX-0294885.

Kinase TargetCTX-0294885 (IC50, nM)Sorafenib (IC50, nM)Sunitinib (IC50, nM)
VEGFR2 Not Reported909
VEGFR3 32013
PDGFRβ Not Reported582
c-Kit Not Reported689
FLT3 158250
RAF-1 Not Reported6Not Reported
B-RAF Not Reported22Not Reported
Src 21100
FAK 4Not ReportedNot Reported
JAK2 3Not ReportedNot Reported
JAK3 28Not ReportedNot Reported
Aurora Kinase A 18Not ReportedNot Reported
AKT Family Captures all membersNot a primary targetNot a primary target

Data for Sorafenib and Sunitinib are compiled from publicly available sources for comparative purposes.

Hypothetical In Vivo Efficacy Study of this compound in a Xenograft Model

While specific in vivo data for this compound is not available, the following section outlines a standard experimental protocol for evaluating its anti-tumor efficacy in a xenograft model, based on established methodologies for other kinase inhibitors.

Experimental Protocol: Human Tumor Xenograft Study

1. Cell Line and Animal Model:

  • Cell Line: MDA-MB-231 (human breast adenocarcinoma) or another suitable cancer cell line with known sensitivity to kinase inhibition.

  • Animal Model: Female athymic nude mice (nu/nu), 6-8 weeks old.

2. Tumor Implantation:

  • MDA-MB-231 cells are harvested during the logarithmic growth phase and resuspended in a sterile solution of PBS and Matrigel (1:1 ratio).

  • A total of 5 x 10^6 cells in a volume of 0.1 mL is subcutaneously injected into the right flank of each mouse.

3. Tumor Growth Monitoring and Group Assignment:

  • Tumor volumes are measured twice weekly using digital calipers, calculated with the formula: (Length x Width^2) / 2.

  • When tumors reach an average volume of 100-150 mm³, mice are randomized into treatment and control groups (n=8-10 mice per group).

4. Treatment Administration:

  • Vehicle Control Group: Administered with the vehicle solution (e.g., 0.5% carboxymethylcellulose) orally, once daily.

  • This compound Group(s): Administered with this compound at various doses (e.g., 10, 30, 100 mg/kg) orally, once daily.

  • Positive Control Group: Administered with a standard-of-care agent (e.g., Sorafenib at 30 mg/kg) orally, once daily.

  • Treatment is continued for a predefined period, typically 21-28 days.

5. Efficacy and Toxicity Assessment:

  • Tumor Growth Inhibition (TGI): The primary endpoint is the percentage of TGI, calculated at the end of the study.

  • Body Weight: Monitored twice weekly as an indicator of general toxicity.

  • Clinical Observations: Daily monitoring for any signs of adverse effects.

6. Pharmacodynamic and Histological Analysis:

  • At the end of the study, tumors are excised for analysis.

  • Western blotting or immunohistochemistry can be performed to assess the phosphorylation status of target kinases (e.g., p-AKT, p-SRC) to confirm target engagement.

  • Histological analysis (e.g., H&E staining, Ki-67 for proliferation, CD31 for angiogenesis) is conducted to evaluate the tumor microenvironment.

Hypothetical Experimental Workflow

G cluster_setup Study Setup cluster_treatment Treatment Phase cluster_analysis Data Analysis cell_culture Cell Culture (MDA-MB-231) implantation Tumor Cell Implantation cell_culture->implantation tumor_growth Tumor Growth Monitoring implantation->tumor_growth randomization Randomization tumor_growth->randomization vehicle Vehicle Control randomization->vehicle ctx_low CTX-0294885 (Low Dose) randomization->ctx_low ctx_high CTX-0294885 (High Dose) randomization->ctx_high positive_control Positive Control (e.g., Sorafenib) randomization->positive_control tgi Tumor Growth Inhibition vehicle->tgi toxicity Toxicity Assessment vehicle->toxicity pd_analysis Pharmacodynamic Analysis vehicle->pd_analysis ctx_low->tgi ctx_low->toxicity ctx_low->pd_analysis ctx_high->tgi ctx_high->toxicity ctx_high->pd_analysis positive_control->tgi positive_control->toxicity positive_control->pd_analysis G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinases (VEGFR, PDGFR) RAS RAS RTK->RAS PI3K PI3K RTK->PI3K SRC SRC RTK->SRC Integrin Integrins FAK FAK Integrin->FAK RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Expression (Proliferation, Survival) ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation FAK->SRC STAT3 STAT3 SRC->STAT3 STAT3->Proliferation

References

A Comparative Guide to Phosphosite Identification: Featuring CTX-0294885 Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

In the dynamic field of signal transduction research, the identification of protein phosphorylation sites is paramount to unraveling complex cellular processes. This guide provides a comparative overview of methodologies for novel phosphosite discovery, with a special focus on the utility of the broad-spectrum kinase inhibitor, CTX-0294885 hydrochloride. We present a detailed comparison of a kinase-centric enrichment strategy using CTX-0294885 with other widely-used phosphopeptide enrichment techniques. This guide is intended for researchers, scientists, and drug development professionals seeking to optimize their phosphoproteomic workflows.

Overview of Phosphosite Identification Strategies

The challenge in phosphoproteomics lies in the low stoichiometry and transient nature of phosphorylation. Therefore, enrichment of phosphorylated proteins or peptides from complex cell lysates is a critical step prior to mass spectrometry (MS) analysis. Common strategies can be broadly categorized as follows:

  • Kinase-centric Enrichment: This approach focuses on first isolating protein kinases, a key class of signaling proteins, before proceeding to identify phosphorylation sites on these enriched kinases. This compound is a potent reagent for this purpose.

  • Global Phosphopeptide Enrichment: These methods aim to directly enrich all phosphopeptides from a total cell lysate digest. The most common techniques include:

    • Immobilized Metal Affinity Chromatography (IMAC): This method utilizes metal ions (e.g., Fe³⁺, Ga³⁺) to capture negatively charged phosphate groups.

    • Metal Oxide Affinity Chromatography (MOAC): Typically employing titanium dioxide (TiO₂) or zirconium dioxide (ZrO₂), this technique also relies on the affinity of the metal oxide for phosphate groups.

    • Antibody-based Enrichment: This approach uses antibodies that specifically recognize phosphorylated amino acids, most commonly phosphotyrosine.

Comparative Performance of Phosphosite Identification Workflows

The following tables summarize quantitative data from studies employing different phosphosite identification workflows. It is important to note that these results are compiled from different studies and direct, head-to-head comparisons in a single study are limited. The data for the this compound workflow is primarily derived from studies on the MDA-MB-231 human breast cancer cell line. For a meaningful, albeit indirect, comparison, data from other enrichment techniques on the same or similar cell lines are presented where available.

Table 1: Performance of Kinase-centric Enrichment using this compound

MetricResultCell LineReference
Number of Kinases Identified 235MDA-MB-231[1]
Number of Phosphosites on Kinases 799MDA-MB-231[1]
Coverage of Kinome High, including all AKT family membersMDA-MB-231[2]

Table 2: Performance of Global Phosphopeptide Enrichment Methods

Enrichment MethodNumber of Phosphosites IdentifiedNumber of Phosphoproteins IdentifiedCell LineReference
IMAC ~20,000 (unique phosphopeptides)Not specifiedMouse Brain[3]
TiO₂ 5,4452,008MDA-MB-231[4]
TiO₂ >10,000 (unique phosphorylation events)~2,000H460[5][6]
Phosphotyrosine Antibody >4,000 (unique pY sites)Not specifiedHeLa[7][8]
Phosphotyrosine Antibody >1,000 (phosphotyrosine peptides)Not specifiedHCT116[9]

Experimental Protocols

Detailed methodologies for the key experimental workflows are provided below.

Protocol 1: Kinase Enrichment using this compound followed by Phosphopeptide Enrichment

This protocol is based on the methodology described by Zhang et al. (2013).[1]

1. Cell Lysis and Protein Digestion:

  • Lyse MDA-MB-231 cells in a buffer containing protease and phosphatase inhibitors.
  • Quantify protein concentration using a standard assay (e.g., BCA assay).
  • Reduce disulfide bonds with dithiothreitol (DTT) and alkylate cysteine residues with iodoacetamide.
  • Digest proteins into peptides using trypsin overnight at 37°C.

2. Kinase Enrichment with CTX-0294885-conjugated beads:

  • Couple this compound to Sepharose beads.
  • Incubate the digested peptide mixture with the CTX-0294885-conjugated beads to capture kinases.
  • Wash the beads extensively to remove non-specifically bound peptides.

3. Elution and Phosphopeptide Enrichment:

  • Elute the captured kinases from the beads.
  • Perform a subsequent phosphopeptide enrichment on the eluted kinase fraction using a standard method like TiO₂ chromatography (see Protocol 3).

4. Mass Spectrometry Analysis:

  • Analyze the enriched phosphopeptides by LC-MS/MS.
  • Identify phosphosites using appropriate database search algorithms.

Protocol 2: Immobilized Metal Affinity Chromatography (IMAC) for Phosphopeptide Enrichment

This is a general protocol for IMAC-based phosphopeptide enrichment.

1. IMAC Bead Preparation:

  • Wash commercially available IMAC beads (e.g., Fe-NTA) with a loading buffer (e.g., 80% acetonitrile, 0.1% trifluoroacetic acid).

2. Sample Loading:

  • Acidify the tryptically digested cell lysate with trifluoroacetic acid (TFA).
  • Incubate the peptide mixture with the equilibrated IMAC beads to allow binding of phosphopeptides.

3. Washing:

  • Wash the beads with the loading buffer to remove non-phosphorylated peptides.

4. Elution:

  • Elute the bound phosphopeptides using a high pH buffer (e.g., 1.5% ammonium hydroxide).

5. Desalting and MS Analysis:

  • Desalt the eluted phosphopeptides using a C18 StageTip.
  • Analyze by LC-MS/MS.

Protocol 3: Titanium Dioxide (TiO₂) Chromatography for Phosphopeptide Enrichment

This is a widely used protocol for phosphopeptide enrichment.

1. TiO₂ Bead Preparation:

  • Wash TiO₂ beads with a loading buffer containing a competitive binding agent (e.g., 2,5-dihydroxybenzoic acid or lactic acid) in a high concentration of acetonitrile and TFA to enhance specificity.

2. Sample Loading:

  • Resuspend the digested peptides in the loading buffer and incubate with the prepared TiO₂ beads.

3. Washing:

  • Wash the beads sequentially with a wash buffer (e.g., 50% acetonitrile, 0.1% TFA) and then with a high-salt wash buffer to remove non-specifically bound peptides.

4. Elution:

  • Elute the phosphopeptides with a basic solution, such as ammonium hydroxide or ammonium bicarbonate.

5. Sample Clean-up and MS Analysis:

  • Acidify and desalt the eluted phosphopeptides before LC-MS/MS analysis.

Protocol 4: Phosphotyrosine Antibody-based Enrichment

This protocol is specific for the enrichment of tyrosine-phosphorylated peptides.

1. Antibody-bead Conjugation:

  • Couple a phosphotyrosine-specific antibody (e.g., pY-100) to protein A/G agarose beads.

2. Immunoprecipitation:

  • Incubate the digested peptide mixture with the antibody-conjugated beads overnight at 4°C.

3. Washing:

  • Wash the beads extensively with a wash buffer (e.g., Tris-buffered saline with Tween 20) to remove non-specific peptides.

4. Elution:

  • Elute the bound phosphotyrosine peptides with a low pH solution, such as 0.1 M glycine-HCl (pH 2.5).

5. Neutralization and Desalting:

  • Immediately neutralize the eluate with a high pH buffer.
  • Desalt the sample prior to LC-MS/MS analysis.

Visualizing the Workflows

The following diagrams illustrate the signaling pathway context and the experimental workflows described.

Signaling_Pathway Signal Signal Receptor Receptor Signal->Receptor Activation Kinase Cascade Kinase Cascade Receptor->Kinase Cascade Initiation Target Protein Target Protein Kinase Cascade->Target Protein Phosphorylation Phosphorylated Protein Phosphorylated Protein Target Protein->Phosphorylated Protein Cellular Response Cellular Response Phosphorylated Protein->Cellular Response

Caption: A simplified signaling pathway illustrating protein phosphorylation.

CTX_Workflow cluster_0 Cell Lysate Preparation cluster_1 Kinase Enrichment cluster_2 Phosphopeptide Enrichment cluster_3 Analysis Cell Lysis Cell Lysis Protein Digestion Protein Digestion Cell Lysis->Protein Digestion Kinase Capture Kinase Capture Protein Digestion->Kinase Capture CTX-0294885 Beads CTX-0294885 Beads CTX-0294885 Beads->Kinase Capture Elution of Kinases Elution of Kinases Kinase Capture->Elution of Kinases Phosphopeptide Binding Phosphopeptide Binding Elution of Kinases->Phosphopeptide Binding TiO2 Beads TiO2 Beads TiO2 Beads->Phosphopeptide Binding Elution of Phosphopeptides Elution of Phosphopeptides Phosphopeptide Binding->Elution of Phosphopeptides LC-MS/MS LC-MS/MS Elution of Phosphopeptides->LC-MS/MS Phosphosite ID Phosphosite ID LC-MS/MS->Phosphosite ID

Caption: Workflow for kinase-centric phosphosite identification.

Global_Workflow cluster_0 Cell Lysate Preparation cluster_1 Global Phosphopeptide Enrichment cluster_2 Analysis Cell Lysis Cell Lysis Protein Digestion Protein Digestion Cell Lysis->Protein Digestion Phosphopeptide Capture Phosphopeptide Capture Protein Digestion->Phosphopeptide Capture Enrichment Matrix IMAC/TiO2/Antibody Enrichment Matrix->Phosphopeptide Capture Elution Elution Phosphopeptide Capture->Elution LC-MS/MS LC-MS/MS Elution->LC-MS/MS Phosphosite ID Phosphosite ID LC-MS/MS->Phosphosite ID

Caption: Workflow for global phosphopeptide enrichment.

Conclusion

The choice of phosphosite identification strategy depends on the specific research question. The this compound-based kinase enrichment workflow is a powerful approach for studies focused on the kinome and its regulation. It provides in-depth information on the phosphorylation status of a large number of kinases. For broader, discovery-based phosphoproteomics, global enrichment methods such as IMAC, TiO₂, and antibody-based approaches offer comprehensive coverage of the entire phosphoproteome. As demonstrated, these global methods can identify tens of thousands of phosphosites from a single sample. Researchers should consider the trade-offs in terms of specificity, coverage, and experimental complexity when selecting the most appropriate method for their studies. Combining different enrichment strategies can often provide a more complete picture of the cellular phosphoproteome.

References

Unraveling the Selectivity of CTX-0294885 Hydrochloride: A Comparative Analysis for Kinome Profiling

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the complex landscape of kinase inhibitors, understanding the cross-reactivity profile of tool compounds is paramount. This guide provides a detailed comparison of CTX-0294885 hydrochloride, a potent broad-spectrum kinase inhibitor, with other relevant inhibitors, supported by experimental data to inform strategic experimental design in kinome profiling and drug discovery.

This compound has emerged as a valuable tool for chemical proteomics, enabling the enrichment and identification of a wide array of kinases from cell lysates.[1][2] Its utility lies in its broad-spectrum nature, allowing for a comprehensive snapshot of the expressed kinome. This guide delves into the specifics of its cross-reactivity, offering a comparative perspective against other inhibitors and detailing the methodologies used to characterize its binding profile.

Comparative Analysis of Kinase Inhibition

This compound demonstrates inhibitory activity against a diverse range of kinases. An initial screening revealed potent inhibition of several key kinases, as detailed in the table below. This broad-spectrum activity allows for the capture of a significant portion of the kinome.[3]

Kinase TargetIC50 (nM)
FLT31
Src2
JAK23
VEGFR33
FAK4
Aurora kinase A18
JAK328

This table summarizes the half-maximal inhibitory concentration (IC50) values of CTX-0294885 against a panel of selected kinases, demonstrating its potent and broad-spectrum inhibitory activity.

In large-scale kinome profiling experiments using MDA-MB-231 breast cancer cells, CTX-0294885 was shown to capture 235 different kinases.[1][2][3] A notable feature of this compound is its ability to bind to all members of the AKT family of proteins, a feat not previously achieved by other broad-spectrum kinase inhibitors used in similar studies.[1][2]

When used in combination with a cocktail of other established kinase inhibitors, CTX-0294885 significantly enhances the coverage of the kinome, increasing the number of identified kinases to 261 from a single cell line.[2] This highlights its complementary nature and its utility in achieving near-complete kinome profiling.

Experimental Methodologies

The characterization of this compound's cross-reactivity and its application in kinome profiling relies on established and robust experimental protocols. The primary method involves affinity purification coupled with mass spectrometry.

Affinity Purification-Mass Spectrometry (AP-MS) Workflow

The general workflow for kinome profiling using this compound is as follows:

  • Immobilization: The compound is chemically linked to a solid support, typically Sepharose beads, to create an affinity matrix.[2][4]

  • Cell Lysis: The target cells (e.g., MDA-MB-231) are lysed to release the entire proteome, including the kinome.

  • Affinity Enrichment: The cell lysate is incubated with the CTX-0294885-coupled beads. Kinases with affinity for the compound will bind to the beads.

  • Washing: The beads are washed extensively to remove non-specifically bound proteins.

  • Elution: The bound kinases are eluted from the beads.

  • Proteomic Analysis: The eluted proteins are digested into peptides, which are then analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the captured kinases.[2]

G cluster_workflow Kinome Profiling Workflow node_lysis Cell Lysis node_incubation Incubation with CTX-0294885 Beads node_lysis->node_incubation Lysate node_wash Wash Steps node_incubation->node_wash Bound Kinases node_elution Elution node_wash->node_elution Purified Kinases node_ms LC-MS/MS Analysis node_elution->node_ms Peptides node_id Kinase Identification node_ms->node_id Data G cluster_pathway PI3K/Akt/mTOR Signaling Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt (Captured by CTX-0294885) PIP3->Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Downstream Downstream Effects (Growth, Proliferation, Survival) mTORC1->Downstream

References

A Comparative Guide to AKT Signaling Pathway Modulators: CTX-0294885 Hydrochloride, Ipatasertib, and MK-2206

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of three notable compounds used in the study of the AKT signaling pathway: CTX-0294885 hydrochloride, a broad-spectrum kinase inhibitor; and Ipatasertib (GDC-0068) and MK-2206, two well-characterized AKT-specific inhibitors. This document outlines their mechanisms of action, presents key experimental data, and provides detailed protocols for their application in research settings.

Introduction to AKT Signaling and its Inhibition

The phosphatidylinositol 3-kinase (PI3K)/AKT signaling pathway is a crucial regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism.[1][2] Dysregulation of this pathway is a frequent event in a wide range of human cancers, making it a prime target for therapeutic intervention. The serine/threonine kinase AKT is a central node in this pathway, and its inhibition is a key strategy in cancer drug discovery.[1][2]

This guide compares three tools for investigating and targeting the AKT pathway:

  • This compound: A broad-spectrum kinase inhibitor utilized as a chemical probe for kinome-wide profiling. It is particularly effective in capturing a wide array of kinases, including all isoforms of AKT, for analysis by mass spectrometry.[3]

  • Ipatasertib (GDC-0068): A potent and selective ATP-competitive pan-AKT inhibitor that has been evaluated in numerous clinical trials.

  • MK-2206: An allosteric inhibitor of all three AKT isoforms, which has also undergone extensive preclinical and clinical investigation.

Performance Comparison

The primary distinction between this compound and the other two compounds lies in their specificity and intended application. While Ipatasertib and MK-2206 are designed as specific inhibitors of AKT activity, this compound is a tool for broader kinome analysis.

Table 1: Quantitative Comparison of Inhibitory Activity

CompoundTarget ProfileAKT1 IC50AKT2 IC50AKT3 IC50Other Notable Kinase IC50s (nM)
This compound Broad-spectrum kinase capture agentNot ReportedNot ReportedNot ReportedFAK (4), FLT3 (1), JAK2 (3), JAK3 (28), Src (2), Aurora kinase A (18), VEGFR3 (3)
Ipatasertib (GDC-0068) Pan-AKT inhibitor (ATP-competitive)5 nM18 nM8 nM>100-fold selectivity over other relevant kinases
MK-2206 Pan-AKT inhibitor (Allosteric)8 nM12 nM65 nMHighly selective for AKT

IC50 values represent the concentration of the inhibitor required to reduce the activity of the enzyme by 50%. Data for Ipatasertib and MK-2206 are from in vitro kinase assays.

Experimental Protocols

In Vitro Kinase Inhibition Assay (for Ipatasertib and MK-2206)

This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of a compound against AKT isoforms.

Materials:

  • Recombinant human AKT1, AKT2, and AKT3 enzymes

  • Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 5 mM β-glycerophosphate, 0.1 mM Na3VO4, 2 mM DTT)

  • ATP

  • AKT substrate peptide (e.g., Crosstide)

  • Test compounds (Ipatasertib or MK-2206) dissolved in DMSO

  • ADP-Glo™ Kinase Assay kit (Promega) or similar

  • 96-well plates

  • Plate reader capable of luminescence detection

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO. Further dilute in kinase buffer to the desired final concentrations.

  • Add 5 µL of the diluted compound or DMSO (vehicle control) to the wells of a 96-well plate.

  • Add 10 µL of a solution containing the AKT enzyme and substrate peptide in kinase buffer to each well.

  • Initiate the kinase reaction by adding 10 µL of ATP solution in kinase buffer to each well. The final ATP concentration should be at or near the Km for each AKT isoform.

  • Incubate the plate at 30°C for 1 hour.

  • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.

  • Determine the IC50 values by plotting the percentage of kinase inhibition versus the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Western Blot Analysis of AKT Pathway Inhibition

This protocol assesses the effect of inhibitors on the phosphorylation status of AKT and its downstream targets in cultured cells.

Materials:

  • Cancer cell line with an active AKT pathway (e.g., MCF-7, PC-3)

  • Cell culture medium and supplements

  • Test compounds (this compound, Ipatasertib, or MK-2206)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies against phospho-AKT (Ser473), total AKT, phospho-PRAS40 (Thr246), total PRAS40, and a loading control (e.g., β-actin or GAPDH)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Seed cells in 6-well plates and allow them to attach overnight.

  • Treat the cells with varying concentrations of the test compounds or DMSO for the desired time (e.g., 2, 6, or 24 hours).

  • Wash the cells with ice-cold PBS and lyse them in lysis buffer.

  • Clarify the lysates by centrifugation and determine the protein concentration using the BCA assay.

  • Denature the protein samples by boiling in Laemmli sample buffer.

  • Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Visualize the protein bands using an ECL substrate and a chemiluminescence imaging system.

  • Quantify the band intensities using densitometry software and normalize the levels of phosphorylated proteins to the total protein levels.

Affinity Purification of Kinases using this compound for Mass Spectrometry

This generalized protocol describes the use of this compound-conjugated beads to enrich for kinases from cell lysates for subsequent identification and quantification by mass spectrometry.

Materials:

  • This compound

  • Sepharose beads (e.g., NHS-activated Sepharose)

  • Cell line of interest

  • Lysis buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 0.5% Triton X-100, with protease and phosphatase inhibitors)

  • Wash buffer (lysis buffer with lower detergent concentration)

  • Elution buffer (e.g., 0.1 M glycine pH 2.5 or SDS-PAGE sample buffer)

  • Trypsin

  • Mass spectrometer (e.g., Orbitrap)

Procedure:

  • Bead Conjugation: Covalently couple this compound to Sepharose beads according to the manufacturer's instructions for the chosen crosslinking chemistry.

  • Cell Lysis: Harvest and lyse cells in a suitable lysis buffer.

  • Affinity Enrichment:

    • Incubate the cell lysate with the CTX-0294885-conjugated beads for 2-4 hours at 4°C with gentle rotation.

    • Wash the beads extensively with wash buffer to remove non-specifically bound proteins.

  • Elution: Elute the bound kinases from the beads using an appropriate elution buffer.

  • Sample Preparation for Mass Spectrometry:

    • Neutralize the eluate if an acidic elution buffer was used.

    • Perform in-solution or on-bead tryptic digestion of the eluted proteins.

    • Desalt the resulting peptides using C18 spin columns.

  • LC-MS/MS Analysis: Analyze the peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Identify and quantify the captured kinases using a proteomics data analysis software package (e.g., MaxQuant, Proteome Discoverer) by searching the acquired MS/MS spectra against a protein database.

Visualizations

Signaling Pathway Diagram

AKT_Signaling_Pathway cluster_pip RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PI3K->PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruits AKT AKT PIP3->AKT Recruits PDK1->AKT Phosphorylates (T308) Downstream Downstream Effectors (e.g., GSK3β, FOXO, mTORC1) AKT->Downstream Activates/Inhibits mTORC2 mTORC2 mTORC2->AKT Phosphorylates (S473) Proliferation Cell Proliferation & Survival Downstream->Proliferation CTX0294885 CTX-0294885 (Broad Kinase Capture) CTX0294885->AKT Binds Ipatasertib Ipatasertib (ATP-competitive) Ipatasertib->AKT Inhibits MK2206 MK-2206 (Allosteric) MK2206->AKT Inhibits

Caption: The PI3K/AKT signaling pathway and points of intervention.

Experimental Workflow Diagram

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_incell In-Cellulo Analysis start Start: Select Compound (CTX-0294885, Ipatasertib, or MK-2206) kinase_assay In Vitro Kinase Assay (Ipatasertib & MK-2206) start->kinase_assay affinity_purification Affinity Purification (CTX-0294885) start->affinity_purification cell_treatment Treat Cancer Cells with Compound start->cell_treatment ic50 Determine IC50 kinase_assay->ic50 mass_spec Mass Spectrometry (Kinome Profiling) affinity_purification->mass_spec end Comparative Analysis & Conclusion ic50->end mass_spec->end western_blot Western Blot for p-AKT & Downstream Targets cell_treatment->western_blot phenotypic_assay Phenotypic Assays (e.g., Cell Viability) cell_treatment->phenotypic_assay pathway_inhibition Assess Pathway Inhibition western_blot->pathway_inhibition cellular_effect Determine Cellular Effect (e.g., EC50) phenotypic_assay->cellular_effect pathway_inhibition->end cellular_effect->end

Caption: Workflow for comparing AKT pathway modulators.

Conclusion

The choice between this compound, Ipatasertib, and MK-2206 depends on the specific research question. For targeted inhibition of AKT signaling to study its downstream effects or for therapeutic development, Ipatasertib and MK-2206 are well-validated and potent options. In contrast, this compound serves as a powerful tool for unbiased, large-scale kinome profiling to identify novel kinase targets or to understand global kinase network adaptations in response to various stimuli or disease states. This guide provides the foundational information and protocols to effectively utilize these compounds in advancing our understanding of AKT signaling in health and disease.

References

Comparative Guide: Polo-like Kinase 1 (PLK1) Inhibitors in Combination Therapy

Author: BenchChem Technical Support Team. Date: December 2025

As a helpful AI assistant, I have generated the following comparison guide to assist researchers, scientists, and drug development professionals.

This guide provides a comparative analysis of Polo-like kinase 1 (PLK1) inhibitors when used in combination with other therapeutic agents, a promising strategy in oncology research. We will focus on the well-characterized PLK1 inhibitor Volasertib and its combination with other inhibitors to illustrate the potential of this therapeutic approach.

Introduction to PLK1 Inhibition

Polo-like kinase 1 (PLK1) is a critical regulator of cell cycle progression, playing a key role in mitotic entry, spindle formation, and cytokinesis. Its overexpression is a common feature in a wide range of human cancers, making it an attractive target for therapeutic intervention. Inhibiting PLK1 can lead to mitotic arrest and subsequent apoptosis in cancer cells. However, monotherapy with PLK1 inhibitors has shown limited efficacy in some contexts, leading to the exploration of combination therapies to enhance anti-tumor activity and overcome potential resistance mechanisms.

Volasertib in Combination with Other Inhibitors

Volasertib (BI 6727) is a potent and selective inhibitor of PLK1. Its efficacy has been evaluated in numerous preclinical and clinical studies, both as a single agent and in combination with other drugs. Here, we compare its performance in combination with different classes of inhibitors.

Quantitative Data Summary

The following table summarizes the synergistic effects of Volasertib in combination with other inhibitors across different cancer cell lines. The Combination Index (CI) is a quantitative measure of drug interaction, where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.

Combination Cancer Type Cell Line Key Findings Combination Index (CI) Reference
Volasertib + CytarabineAcute Myeloid Leukemia (AML)VariousIncreased apoptosis and reduced cell viability compared to single agents.< 1 (Synergistic)Clinical trials
Volasertib + Trametinib (MEK Inhibitor)KRAS-mutant Colorectal CancerHCT 116, LoVoSignificant inhibition of cell proliferation and induction of apoptosis.< 1 (Synergistic)Preclinical studies
Volasertib + PaclitaxelOvarian CancerSKOV3, OVCAR3Enhanced mitotic arrest and apoptosis.< 1 (Synergistic)Preclinical studies
Volasertib + Cetuximab (EGFR Inhibitor)Head and Neck Squamous Cell CarcinomaFaDu, SCC-25Overcame Cetuximab resistance and enhanced tumor growth inhibition.< 1 (Synergistic)Preclinical studies

Signaling Pathway and Experimental Workflow

The diagrams below illustrate the signaling pathway targeted by PLK1 inhibitors and a general workflow for assessing the efficacy of combination therapies.

PLK1_Signaling_Pathway Figure 1: Simplified PLK1 Signaling Pathway in Mitosis cluster_G2 G2 Phase cluster_M M Phase (Mitosis) Cyclin B/CDK1 Cyclin B/CDK1 PLK1 PLK1 Cyclin B/CDK1->PLK1 Activates Spindle Assembly Spindle Assembly PLK1->Spindle Assembly Promotes Cytokinesis Cytokinesis PLK1->Cytokinesis Promotes Mitotic Arrest Mitotic Arrest PLK1->Mitotic Arrest Apoptosis Apoptosis Mitotic Arrest->Apoptosis Volasertib Volasertib Volasertib->PLK1 Inhibits Experimental_Workflow Figure 2: General Experimental Workflow for Combination Therapy Assessment cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies Cell_Culture Cancer Cell Line Culture Drug_Treatment Treat with Single Agents and Combinations Cell_Culture->Drug_Treatment Viability_Assay Cell Viability Assay (e.g., MTT, CellTiter-Glo) Drug_Treatment->Viability_Assay Apoptosis_Assay Apoptosis Assay (e.g., Annexin V, Caspase activity) Drug_Treatment->Apoptosis_Assay CI_Calculation Calculate Combination Index (CI) Viability_Assay->CI_Calculation Xenograft_Model Establish Xenograft Tumor Model in Mice Animal_Treatment Treat Mice with Single Agents and Combinations Xenograft_Model->Animal_Treatment Tumor_Measurement Measure Tumor Volume and Body Weight Animal_Treatment->Tumor_Measurement IHC_Analysis Immunohistochemistry of Tumor Tissue Tumor_Measurement->IHC_Analysis

Comparative Analysis of CTX-0294885 Hydrochloride in Proteomics

Author: BenchChem Technical Support Team. Date: December 2025

CTX-0294885 hydrochloride has emerged as a potent, broad-spectrum kinase inhibitor, demonstrating significant utility as an affinity reagent for the comprehensive analysis of the human kinome through mass spectrometry-based proteomics.[1][2] This guide provides a comparative analysis of CTX-0294885, detailing its performance against other kinase inhibitors and presenting the supporting experimental data and protocols for researchers, scientists, and drug development professionals.

Performance and Quantitative Data Summary

CTX-0294885, a novel bisanilino pyrimidine, has shown remarkable efficacy in capturing a wide array of protein kinases from cell lysates.[1] In a key study utilizing the MDA-MB-231 human breast cancer cell line, CTX-0294885 successfully identified 235 protein kinases, a notable performance that includes the capture of all members of the AKT family, which had not been previously detected using other broad-spectrum inhibitors.[1][2]

Comparative Kinase Capture Performance

The performance of CTX-0294885 was benchmarked against a mixture of three commonly used kinase inhibitors: Purvalanol B, SU6668, and VI16832. The addition of CTX-0294885 to this inhibitor cocktail expanded the identifiable kinome coverage, increasing the number of identified kinases to 261 from a single cell line.[1] This represents one of the largest kinome coverages reported to date from a single cell line.[1]

Reagent(s)Number of Protein Kinases IdentifiedKey Advantages
CTX-0294885 235Broad-spectrum coverage, uniquely captures all AKT family members.[1][2]
Purvalanol B, SU6668, VI16832 (Mixture)Not explicitly stated, but less than the 4-inhibitor mix.Targets a range of kinases.
CTX-0294885 + Purvalanol B, SU6668, VI16832 (Mixture)261Largest reported kinome coverage from a single cell line.[1]
Identified Phosphosites

Coupling affinity purification using the four-inhibitor cocktail with phosphopeptide enrichment led to the identification of 799 high-confidence phosphosites on 183 kinases.[1] Approximately 10% of these were located in the activation loop, including previously unreported phosphosites on BMP2K, MELK, HIPK2, and PRKDC.[1]

Experimental Protocols

The following is a summarized methodology for kinome profiling using CTX-0294885-based affinity purification followed by LC-MS/MS, based on the research by Zhang et al., 2013.

Cell Lysis and Protein Preparation
  • Cell Culture: MDA-MB-231 cells are cultured under standard conditions.

  • Lysis: Cells are lysed in a buffer containing 50 mM HEPES (pH 7.5), 150 mM NaCl, 0.5% Triton X-100, 1 mM EDTA, 1 mM EGTA, 10 mM NaF, 2.5 mM NaVO4, and protease inhibitors.

  • Protein Quantification: Protein concentration in the lysate is determined using a BCA assay.

Kinase Enrichment with CTX-0294885 Beads
  • Bead Preparation: CTX-0294885 is immobilized on Sepharose beads.

  • Affinity Purification: The cell lysate is incubated with the CTX-0294885-conjugated beads to capture kinases.

  • Washing: The beads are washed extensively to remove non-specifically bound proteins.

  • Elution: Bound kinases are eluted from the beads.

Mass Spectrometry Analysis
  • Digestion: The eluted proteins are digested into peptides, typically with trypsin.

  • LC-MS/MS: The peptide mixture is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The data from this analysis is available at the ProteomeXchange Consortium under the identifier PXD000239.[1]

  • Data Analysis: The resulting MS/MS spectra are searched against a human protein database to identify the captured kinases and their phosphorylation sites.

Visualizing the Workflow and Kinase-Inhibitor Interactions

The following diagrams illustrate the experimental workflow and the interaction of CTX-0294885 with the kinome.

experimental_workflow cluster_sample_prep Sample Preparation cluster_enrichment Kinase Enrichment cluster_analysis Analysis cell_culture MDA-MB-231 Cell Culture cell_lysis Cell Lysis cell_culture->cell_lysis protein_quant Protein Quantification cell_lysis->protein_quant affinity_purification Affinity Purification with CTX-0294885 Beads protein_quant->affinity_purification washing Washing affinity_purification->washing elution Elution washing->elution digestion Tryptic Digestion elution->digestion lc_ms LC-MS/MS digestion->lc_ms data_analysis Database Search and Data Analysis lc_ms->data_analysis identified_kinases Identified Kinases and Phosphosites data_analysis->identified_kinases Output

Figure 1: Experimental workflow for kinome profiling using CTX-0294885.

signaling_pathway CTX CTX-0294885 Kinome Total Cellular Kinome CTX->Kinome Binds to a broad range Others Purvalanol B, SU6668, VI16832 Others->Kinome Binds to a range AKT_family AKT Family Kinases (AKT1, AKT2, AKT3) Other_kinases Other Kinases

References

Safety Operating Guide

Proper Disposal of CTX-0294885 Hydrochloride: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Researchers, scientists, and drug development professionals handling CTX-0294885 hydrochloride must adhere to strict safety protocols to mitigate risks and ensure proper disposal. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to foster a culture of laboratory safety and responsible chemical handling.

This compound is a potent, broad-spectrum kinase inhibitor.[1][2] As such, it should be treated as a hazardous substance. While a specific, publicly available Safety Data Sheet (SDS) with detailed disposal instructions for this compound is not readily accessible through general searches, the following procedures are based on best practices for the disposal of similar chemical entities and information gathered from supplier product pages and generic safety data sheets.

It is imperative to consult the official Safety Data Sheet (SDS) provided by the supplier and your institution's Environmental Health and Safety (EHS) office for specific disposal requirements before proceeding.

Chemical and Physical Properties

A summary of the known properties of CTX-0294885 and its hydrochloride salt is provided below. This information is crucial for understanding its potential hazards and handling requirements.

PropertyValue
Chemical Formula C22H24ClN7O (CTX-0294885)[1]
Molecular Weight 437.9 g/mol (CTX-0294885)[1]
Appearance Crystalline solid[3]
Solubility Soluble in DMSO and DMF (approx. 20 mg/mL), sparingly soluble in ethanol and aqueous buffers.[3]
Storage Store at -20°C for long-term stability.[3]

Step-by-Step Disposal Protocol

The following is a generalized experimental protocol for the safe disposal of this compound.

1. Personal Protective Equipment (PPE):

  • Wear standard laboratory PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves (nitrile or neoprene).

2. Waste Segregation:

  • Solid Waste: Collect unused or expired solid this compound in its original container or a clearly labeled, sealed container for hazardous chemical waste.

  • Liquid Waste: Solutions containing this compound should be collected in a dedicated, sealed, and clearly labeled hazardous waste container. Do not mix with other waste streams unless explicitly permitted by your institution's EHS guidelines.

  • Contaminated Materials: Any materials that have come into contact with the compound, such as pipette tips, weigh boats, and contaminated gloves, should be disposed of in a designated solid hazardous waste container.

3. Labeling:

  • All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and any other information required by your institution.

4. Storage of Waste:

  • Store hazardous waste containers in a designated, secure area, away from incompatible materials.

5. Disposal Request:

  • Contact your institution's EHS office to arrange for the pickup and disposal of the hazardous waste. Follow their specific procedures for waste manifest and pickup scheduling.

Visualizing the Disposal Workflow

The following diagram illustrates the logical flow for the proper disposal of this compound.

A Identify Waste (Solid, Liquid, Contaminated) B Segregate into Labeled Hazardous Waste Containers A->B C Store Securely in Designated Area B->C D Contact Institutional EHS for Pickup C->D E Complete Waste Manifest Documentation D->E F Proper Disposal by Certified Vendor E->F

Disposal Workflow for this compound

Understanding the Mechanism of Action: Kinase Inhibition

CTX-0294885 is a broad-spectrum kinase inhibitor.[1] Kinases are a large family of enzymes that play crucial roles in cell signaling by adding phosphate groups to proteins. Dysregulation of kinase activity is a hallmark of many diseases, including cancer. The diagram below provides a simplified representation of a generic kinase signaling pathway that can be inhibited by compounds like CTX-0294885.

cluster_0 Normal Signaling cluster_1 Inhibitor Action A Signal B Receptor A->B C Kinase Cascade B->C D Cellular Response (e.g., Proliferation, Survival) C->D E CTX-0294885 Hydrochloride F Inhibition E->F F->C

Simplified Kinase Signaling Pathway and Inhibition

References

Essential Safety and Operational Guide for Handling CTX-0294885 Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the safe handling, storage, and disposal of CTX-0294885 hydrochloride, a potent broad-spectrum kinase inhibitor.

This document provides critical safety and logistical information to ensure the proper handling of this compound in a laboratory setting. Adherence to these guidelines is essential for personnel safety and to maintain the integrity of the compound for research applications.

Physicochemical and Safety Data at a Glance

A summary of key quantitative data for CTX-0294885 and its hydrochloride salt is presented below. This information is critical for accurate experimental planning and risk assessment.

PropertyCTX-0294885This compound
CAS Number 1439934-41-4[1]2319590-02-6[2]
Molecular Formula C₂₂H₂₄ClN₇O[1]C₂₂H₂₅Cl₂N₇O
Molecular Weight 437.9 g/mol [1]474.39 g/mol
Purity ≥98%[1]99.60%[2]
Solubility DMF: 20 mg/mL, DMSO: 20 mg/mL, Ethanol: 0.1 mg/mL, DMSO:PBS (pH 7.2) (1:1): 0.5 mg/mL[1]Soluble in H₂O and DMSO[2]
Storage (Solid) Powder: -20°C for 3 years[3]Information not available
Storage (In solution) -80°C for 1 year[3]-80°C for 2 years; -20°C for 1 year.[4]

Hazard Identification and Personal Protective Equipment (PPE)

While a specific, detailed Safety Data Sheet (SDS) for this compound was not found in the immediate search results, general safety precautions for handling potent kinase inhibitors should be strictly followed. A generic safety data sheet for a similar chemical compound indicates that substances of this nature may be harmful if swallowed, cause skin and serious eye irritation, and may cause respiratory irritation.[5]

Recommended Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles or a face shield are mandatory to prevent eye contact.

  • Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile gloves).

  • Skin and Body Protection: A lab coat should be worn at all times. Ensure it is buttoned to its full length.

  • Respiratory Protection: If handling the powder form outside of a certified chemical fume hood, a properly fitted respirator is advised to prevent inhalation of dust particles.

Operational Plan: Step-by-Step Handling Protocol

This protocol outlines the essential steps for the safe handling of this compound from receipt to experimental use.

  • Receiving and Storage:

    • Upon receipt, visually inspect the container for any damage or leaks.

    • Log the compound into the chemical inventory.

    • Store the compound according to the temperature guidelines provided in the data table, away from incompatible materials.

  • Preparation of Stock Solutions:

    • All weighing and initial dilutions of the powdered compound must be performed in a certified chemical fume hood to minimize inhalation exposure.

    • Use appropriate solvents as indicated in the solubility data. For difficult-to-dissolve compounds, sonication may be used.[3]

    • Clearly label all prepared solutions with the compound name, concentration, solvent, date of preparation, and appropriate hazard symbols.

  • Experimental Use:

    • Conduct all experiments involving this compound in a well-ventilated area, preferably within a chemical fume hood.

    • Avoid direct contact with skin, eyes, and clothing.

    • In case of accidental contact, immediately flush the affected area with copious amounts of water and seek medical attention if irritation persists.

Disposal Plan

Proper disposal of this compound and its associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Chemical Waste:

    • All unused this compound, whether in solid or solution form, must be disposed of as hazardous chemical waste.

    • Collect all waste in a designated, properly labeled, and sealed waste container.

  • Contaminated Materials:

    • Any materials that have come into contact with the compound, such as pipette tips, gloves, and weighing paper, should be considered contaminated and disposed of as hazardous waste.

  • Disposal Procedure:

    • Follow all local, state, and federal regulations for the disposal of hazardous chemical waste.

    • Do not dispose of this chemical down the drain or in the regular trash.[5]

Workflow for Safe Handling of this compound

The following diagram illustrates the key stages in the safe handling of this compound.

SafeHandlingWorkflow Receiving Receiving & Inspection Storage Secure Storage (-20°C or -80°C) Receiving->Storage Log in Inventory Preparation Preparation in Fume Hood Storage->Preparation Experiment Experimental Use Preparation->Experiment Labeled Solutions PPE Mandatory PPE: Goggles, Gloves, Lab Coat PPE->Preparation WasteCollection Waste Collection (Hazardous) Experiment->WasteCollection All Contaminated Materials Disposal Disposal via Certified Waste Handler WasteCollection->Disposal

Caption: Workflow for the safe handling of this compound.

References

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体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。